2-Chloro-3-fluorophenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIENEZQWQPFHQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458625 | |
| Record name | 2-Chloro-3-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863870-86-4 | |
| Record name | 2-Chloro-3-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Chloro-3-fluorophenol (CAS: 863870-86-4) for Advanced Research and Development
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of molecular building blocks is paramount to innovation. Among the vast arsenal of chemical intermediates, halogenated phenols represent a critical class of compounds, offering unique electronic and conformational properties that can be leveraged to enhance the efficacy and pharmacokinetic profiles of novel therapeutic agents. This guide provides an in-depth technical overview of 2-Chloro-3-fluorophenol (CAS Number: 863870-86-4), a versatile reagent with significant potential in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.
Physicochemical and Spectroscopic Profile
This compound is a colorless crystalline solid with a characteristic phenolic odor.[1] Its molecular structure, featuring adjacent chloro and fluoro substituents ortho and meta to the hydroxyl group, respectively, imparts a unique combination of steric and electronic features that influence its reactivity and interactions with biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 863870-86-4 | [2] |
| Molecular Formula | C₆H₄ClFO | [3] |
| Molecular Weight | 146.55 g/mol | [3] |
| Boiling Point (Predicted) | 193.3 ± 20.0 °C | [3] |
| Flash Point (Predicted) | 70.7 °C | [3] |
| Density (Predicted) | 1.408 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 7.50 ± 0.10 | ChemAxon |
Spectroscopic Characterization
Comprehensive spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound.
NMR spectroscopy provides detailed information about the molecular structure.
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.3 (s, 1H, OH), 7.00 (s, 1H, Ar-H), 6.91-6.95 (m, 2H, Ar-H) ppm.[4]
-
¹⁹F NMR (376.4 MHz, DMSO-d₆): δ -139.9 ppm.[4]
The ¹H NMR spectrum is characterized by a singlet for the phenolic proton and a complex multiplet pattern for the aromatic protons, reflecting the coupling between the protons and the adjacent fluorine atom. The ¹⁹F NMR shows a single resonance, as expected.
Mass spectrometry is essential for confirming the molecular weight and fragmentation pattern.
-
ESI-MS (m/z): [M+H]⁺ 145.[4]
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl).
Synthesis and Purification
The synthesis of this compound can be achieved through a multi-step process, with the diazotization of the corresponding aniline being a key transformation. The following protocol is a well-established and reliable method.
Synthetic Pathway: From 2-Fluoro-3-chloroaniline to this compound
The most direct synthetic route involves the diazotization of 2-fluoro-3-chloroaniline followed by hydrolysis of the resulting diazonium salt. This classic transformation, a variation of the Sandmeyer reaction, provides a robust method for introducing a hydroxyl group onto the aromatic ring.[4][7]
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Caution: This procedure involves the formation of a potentially explosive diazonium salt and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step 1: Diazotization of 2-Fluoro-3-chloroaniline [4]
-
To a stirred solution of sulfuric acid in water at 0-5 °C, add 2-fluoro-3-chloroaniline portion-wise, maintaining the temperature below 5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C. The formation of the diazonium salt is typically indicated by a color change.
-
Stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.
Step 2: Hydrolysis of the Diazonium Salt [4]
-
Slowly and carefully add the cold diazonium salt solution to a pre-heated aqueous solution (e.g., in a separate flask equipped with a condenser) at a temperature sufficient to induce hydrolysis and nitrogen evolution (typically 50-100 °C). The rate of addition should be controlled to manage the effervescence.
-
After the addition is complete, heat the reaction mixture to ensure complete hydrolysis of the diazonium salt. The reaction progress can be monitored by the cessation of nitrogen gas evolution.
-
Cool the reaction mixture to room temperature.
Work-up and Purification
-
Extract the aqueous reaction mixture with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x volumes).
-
Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate to remove any residual acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate solvent system.[8]
Applications in Drug Discovery and Agrochemical Synthesis
The unique substitution pattern of this compound makes it a valuable building block for the synthesis of complex bioactive molecules. The presence of both chlorine and fluorine atoms can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.
Role as a Key Intermediate in Kinase Inhibitor Synthesis
Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. The 1-chloro-2-fluorobenzene moiety, which can be derived from this compound, has been identified as a key structural feature in novel triple-angiokinase inhibitors.[1] For instance, the compound WXFL-152, a potent inhibitor of VEGFR2, FGFR1, and PDGFRβ, incorporates this structural motif.[1][9] The chloro and fluoro substituents can modulate the electronic properties of the phenyl ring and influence its orientation within the kinase active site, potentially leading to enhanced binding and inhibitory activity.
Caption: Logical workflow for the use of this compound in kinase inhibitor synthesis.
The synthesis of such inhibitors often involves the etherification of the phenolic hydroxyl group of this compound with a suitable heterocyclic core. The strategic placement of the halogen atoms can provide a vector for further chemical modification or contribute to favorable interactions within the ATP-binding pocket of the target kinase.
Potential in Agrochemical Development
Halogenated phenols are also crucial intermediates in the synthesis of modern agrochemicals, including herbicides, fungicides, and insecticides.[7] The presence of fluorine, in particular, can enhance the biological activity and metabolic stability of these compounds. While specific examples utilizing this compound are not extensively documented in the public domain, its structural similarity to other commercially important fluorinated phenols suggests its potential as a building block for novel crop protection agents.
Safety and Handling
This compound is a corrosive compound that can cause skin and eye irritation and burns upon contact.[1] It is essential to handle this chemical with appropriate safety precautions in a well-ventilated area.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.
-
Handling: Avoid direct contact with skin, eyes, and clothing. Do not breathe dust or vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1]
-
First Aid: In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, seek immediate medical attention.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential for researchers and professionals in drug discovery and agrochemical development. Its unique structural and electronic properties, conferred by the ortho-chloro and meta-fluoro substituents, make it an attractive starting material for the synthesis of complex and biologically active molecules, including potent kinase inhibitors. A thorough understanding of its synthesis, spectroscopic characteristics, and safe handling is essential for its effective utilization in advanced research and development programs.
References
[7] Sandmeyer reaction. In Wikipedia. Retrieved January 6, 2026, from [Link] [5] Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol. (2025). Physical Chemistry Chemical Physics. [1] this compound. (2024, April 9). ChemBK. [10] 863870-86-4|this compound|BLD Pharm. (n.d.). BLD Pharm. [4] Process for preparation of 2-chloro-3-fluoro-4-alkoxy-anilines and 2-fluoro-3-chlorophenol. (n.d.). Google Patents. [3] this compound. (2024, April 9). ChemBK. [8] Process for the preparation of para-fluorophenol. (n.d.). Google Patents. [2] this compound | C6H4ClFO | CID 11205840. (n.d.). PubChem. [11] this compound | 863870-86-4. (2025, July 16). ChemicalBook. [9] Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. (2020). Acta Pharmaceutica Sinica B. [12] Process for preparing 2-chloro-4-fluorophenol. (n.d.). Google Patents. [13] Novel fluorinated antifolates. Enzyme inhibition and cytotoxicity studies on 2'- and 3'-fluoroaminopterin. (1987). Journal of Medicinal Chemistry. [14] Application Notes: Utilizing 2-Bromo-4-fluorophenol in the Synthesis of Novel Enzyme Inhibitors. (2025). Benchchem. [15] Phenol, 3-chloro-. (n.d.). NIST WebBook. [16] Application Notes: The Role of 2-chloro-N-(pyridin-4-yl)acetamide in Kinase Inhibitor Synthesis. (2025). Benchchem. [17] How is 2-Fluorophenol prepared? (n.d.). Guidechem. [18] How to Synthesize 2-Chloro-5-Fluorophenol? (n.d.). Guidechem. [6] Phenol, 2-chloro-. (n.d.). NIST WebBook. [19] this compound 863870-86-4 wiki. (n.d.). Guidechem. [20] Method for synthesizing 2-chloro-3-fluorobromobenzene. (n.d.). Google Patents. [21] Design and synthesis of tricyclic cores for kinase inhibition. (2013). Bioorganic & Medicinal Chemistry Letters. [22] Application of a macrocyclization strategy in kinase inhibitor development. (2025, January 7). ScienceOpen. [23] Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. (2022). Chemistry Central Journal. [24] Selective Synthesis of Fluorophenol Derivatives. (n.d.). J-STAGE. [25] Preparing method of 2-chloro-3-fluoropyridine. (n.d.). Google Patents. [26] Preparation of 2-chloro-3-aminopyridine. (n.d.). Google Patents.
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2-Chloro-3-fluorophenol chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Chloro-3-fluorophenol
Introduction
This compound is a halogenated aromatic organic compound with the chemical formula C₆H₄ClFO.[1][2] As a substituted phenol, it serves as a crucial intermediate in organic synthesis. Its structural complexity, arising from the specific ortho-chloro and meta-fluoro substitution pattern on the phenol ring, makes it a valuable building block for creating more complex molecules. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the chemical properties, synthesis, reactivity, applications, and safety protocols associated with this compound. The strategic incorporation of both chlorine and fluorine atoms can significantly influence the biological activity, metabolic stability, and pharmacokinetic profiles of derivative compounds, making this molecule particularly relevant in the fields of medicinal chemistry and agrochemical research.[3]
Part 1: Physicochemical Properties
The physical and chemical characteristics of this compound are foundational to its handling, reactivity, and application. It presents as a colorless crystalline solid with a characteristic phenolic odor.[1] The presence of the electronegative halogen atoms and the hydroxyl group dictates its solubility and reactivity. It is soluble in organic solvents such as ethanol, dichloromethane, and ether.[1]
| Property | Value | Source |
| Molecular Formula | C₆H₄ClFO | [1][2] |
| Molar Mass | 146.55 g/mol | [1][2] |
| CAS Number | 863870-86-4 | [2][4][5][6] |
| Appearance | Colorless crystalline solid | [1] |
| Density (Predicted) | 1.408 ± 0.06 g/cm³ | [1] |
| Boiling Point (Predicted) | 193.3 ± 20.0 °C | [1] |
| Flash Point | 70.7 °C | [1] |
| pKa (Predicted) | 7.50 ± 0.10 | [1] |
| Vapor Pressure | 0.335 mmHg at 25°C | [1] |
| Storage Conditions | Inert atmosphere, Room Temperature | [1][5] |
Part 2: Synthesis and Reactivity
Synthesis
A documented method for the preparation of this compound involves the reaction of 2-nitro-3-chlorophenol with hydrofluoric acid.[1] This process is carried out in an alcohol-based solvent and requires heating to proceed to the final product.[1]
Caption: Synthesis of this compound from 2-nitro-3-chlorophenol.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 2-nitro-3-chlorophenol.
Materials:
-
2-nitro-3-chlorophenol
-
Hydrofluoric acid
-
Ethanol (or other suitable alcohol solvent)
-
Reaction vessel with heating and stirring capabilities
-
Appropriate workup and purification equipment (e.g., separation funnel, distillation apparatus)
Procedure:
-
Dissolution: Dissolve 2-nitro-3-chlorophenol in an alcohol solvent within the reaction vessel. The choice of an alcohol solvent is crucial as it needs to solubilize the starting material and be relatively inert to the reaction conditions.
-
Addition of Reactant: Carefully add hydrofluoric acid to the solution. This step should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of HF.
-
Reaction: Heat the mixture to the appropriate temperature to initiate and sustain the reaction. The temperature is a critical parameter that influences the reaction rate and yield.
-
Workup: After the reaction is complete, the product is isolated. This typically involves filtering and washing the crude product to remove impurities.
-
Purification: Further purification may be necessary to obtain pure this compound.
Reactivity
The reactivity of this compound is governed by the interplay of its three functional groups: the hydroxyl group and the two halogen atoms on the aromatic ring. The hydroxyl group is a moderately activating, ortho-, para-directing group, while the halogens are deactivating but also ortho-, para-directing. This substitution pattern leads to complex reactivity in electrophilic aromatic substitution reactions. The phenolic hydroxyl group can also undergo reactions such as etherification and esterification.
Caption: Potential reaction pathways for this compound.
Part 3: Applications in Research and Development
This compound is primarily utilized as an intermediate in organic synthesis for producing a range of valuable compounds.[1] Its applications extend to the pharmaceutical, agrochemical, and dye industries.[1] In drug development, the incorporation of fluorine is a common strategy to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] Halogenated aminophenols, which are structurally related, are known precursors in the synthesis of pharmaceuticals and agrochemicals.[7] For example, 4-Amino-3-fluorophenol is an intermediate in the synthesis of the kinase inhibitor Regorafenib.[7]
Part 4: Analytical Characterization
The identity and purity of this compound can be confirmed using a variety of standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to elucidate the structure of the molecule by identifying the chemical environments of the hydrogen and carbon atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the O-H stretch of the hydroxyl group and C-Cl and C-F stretches.
-
Mass Spectrometry (MS): MS provides information on the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of this compound and for monitoring the progress of reactions involving this compound.
Experimental Protocol: Purity Analysis by HPLC
Objective: To determine the purity of a this compound sample.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile and water
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Sample Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile/water mixture). Prepare the sample to be analyzed at a similar concentration.
-
HPLC Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water. The specific gradient will depend on the column and system but can be optimized to achieve good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the sample is determined by comparing the area of the main peak in the sample chromatogram to the total area of all peaks, and by comparing its retention time to that of the standard.
Part 5: Safety, Handling, and Toxicology
This compound is a hazardous chemical that requires careful handling.[1] It is corrosive and can cause severe skin burns and eye damage.[1][8] It is also harmful if swallowed, inhaled, or in contact with skin.[8][9]
| Hazard | Description |
| GHS Classification | Acute Toxicity (Oral, Dermal, Inhalation), Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, Hazardous to the Aquatic Environment |
| Hazard Statements | H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled), H314 (Causes severe skin burns and eye damage), H411 (Toxic to aquatic life with long lasting effects) |
| Precautionary Statements | P260, P264, P270, P271, P273, P280 (Do not breathe dust/fume/gas/mist/vapors/spray, Wash skin thoroughly after handling, Do not eat, drink or smoke when using this product, Use only outdoors or in a well-ventilated area, Avoid release to the environment, Wear protective gloves/protective clothing/eye protection/face protection) |
Protocol for Safe Handling and Storage
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat or protective clothing.[1]
-
Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[1]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat sources and incompatible materials.[1] An inert atmosphere is recommended for storage.[1][5]
-
Spills: In case of a spill, contain the material and clean it up using an appropriate absorbent material. Avoid generating dust.
-
First Aid:
-
Inhalation: Move the person to fresh air. Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes. Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and give two glasses of water to drink. Seek immediate medical attention.[1][8]
-
Conclusion
This compound is a versatile and important chemical intermediate with significant potential in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its effective and safe utilization in a research and development setting. This guide provides a foundational understanding of these aspects to aid scientists and researchers in their work with this compound.
References
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This compound - ChemBK. (2024). Retrieved from [Link]
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This compound | C6H4ClFO | CID 11205840 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]
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Selective Synthesis of Fluorophenol Derivatives. (n.d.). J-STAGE. Retrieved from [Link]
-
Chemical Properties of 2-Chloro-4-fluorophenol (CAS 1996-41-4). (n.d.). Cheméo. Retrieved from [Link]
- US6037503A - Process for the preparation of para-fluorophenol. (n.d.). Google Patents.
- US5053557A - Process for preparing 2-chloro-4-fluorophenol. (n.d.). Google Patents.
-
The Growing Demand for 3-Fluorophenol in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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2-Chloro-3-fluorophenol molecular structure and formula
An In-Depth Technical Guide to 2-Chloro-3-fluorophenol: Molecular Structure, Properties, and Synthetic Insights
Abstract
This technical guide provides a comprehensive analysis of this compound, a halogenated aromatic compound of significant interest to researchers and professionals in drug development and fine chemical synthesis. The document delineates its core molecular structure, physicochemical properties, and key identifiers. It offers expert insights into the spectroscopic techniques required for its structural elucidation, presenting a logical workflow for its characterization. Furthermore, this guide outlines a plausible, multi-step synthetic protocol and discusses the compound's reactivity and potential applications as a versatile building block in medicinal and agrochemical chemistry. All information is grounded in authoritative sources to ensure scientific integrity, complemented by detailed safety and handling protocols to support its practical application in a laboratory setting.
Core Molecular Identity
This compound is a disubstituted phenol featuring both chlorine and fluorine atoms on the aromatic ring. This unique combination of functional groups—a hydroxyl, a chloro, and a fluoro group—imparts specific reactivity and physical properties, making it a valuable intermediate in organic synthesis.[1]
Nomenclature and Key Identifiers
Precise identification is critical for regulatory compliance, procurement, and scientific communication. The essential identifiers for this compound are summarized below.
| Identifier | Value |
| IUPAC Name | This compound[2] |
| CAS Number | 863870-86-4[1][2][3][4][5][6] |
| Molecular Formula | C₆H₄ClFO[1][2][5][6][7] |
| Molecular Weight | 146.55 g/mol [1][3][5][6] |
| InChI | InChI=1S/C6H4ClFO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H[2] |
| InChIKey | YIENEZQWQPFHQN-UHFFFAOYSA-N[2] |
| Canonical SMILES | C1=CC(=C(C(=C1)F)Cl)O[2][7] |
Structural Representation
The molecular structure consists of a benzene ring substituted at position 1 with a hydroxyl group, at position 2 with a chlorine atom, and at position 3 with a fluorine atom. The spatial arrangement of these substituents dictates the molecule's electronic properties and steric hindrance, which are crucial for its reactivity.
Caption: 2D structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are essential for designing experiments, developing purification protocols, and ensuring safe handling.
Physical State and Appearance
At room temperature, this compound is typically a colorless crystalline solid or a low melting point solid.[1][3] It possesses a distinctive, sharp odor characteristic of phenolic compounds.[1]
Tabulated Properties
The following table summarizes key physicochemical data, much of which is derived from predictive models due to the compound's specialized nature.
| Property | Value | Source |
| Appearance | Colorless crystalline solid / Low MP Solid | [1][3] |
| Boiling Point | 193.3 ± 20.0 °C (Predicted) | [1] |
| Density | 1.408 ± 0.06 g/cm³ (Predicted) | [1] |
| Flash Point | 70.7 °C | [1] |
| pKa | 7.50 ± 0.10 (Predicted) | [1] |
| Vapor Pressure | 0.335 mmHg at 25°C | [1] |
Solubility Profile
This compound is soluble in common organic solvents such as ethanol, dichloromethane, and ether.[1] Its solubility in water is expected to be low, consistent with other substituted phenols.
Spectroscopic and Structural Characterization
Confirming the identity and purity of this compound requires a multi-technique analytical approach. The choice of these methods is driven by the need to unambiguously determine the substitution pattern on the aromatic ring and confirm the presence of all key functional groups.
Caption: Workflow for the analytical characterization of this compound.
Experimental Protocol: Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Rationale : NMR is the most powerful tool for determining the precise connectivity of atoms. ¹H NMR reveals the number and environment of protons, while ¹³C and ¹⁹F NMR confirm the carbon skeleton and the presence of fluorine, respectively.
-
Methodology :
-
Dissolve ~10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a ¹H NMR spectrum. Expect to see three distinct signals in the aromatic region (approx. 6.8-7.5 ppm), each integrating to one proton, with complex coupling patterns (doublet of doublets, etc.) due to H-H and H-F coupling. A broad singlet for the phenolic -OH proton will also be present.
-
Acquire a ¹³C NMR spectrum. Expect six signals for the aromatic carbons, with their chemical shifts influenced by the electronegative substituents. The carbons directly bonded to F and Cl will show characteristic shifts.
-
Acquire a ¹⁹F NMR spectrum. Expect a single resonance, likely a multiplet due to coupling with adjacent aromatic protons.
-
-
-
Mass Spectrometry (MS) :
-
Rationale : MS provides the molecular weight of the compound, offering direct confirmation of the molecular formula. The isotopic pattern for chlorine is a definitive diagnostic feature.
-
Methodology :
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).
-
Observe the mass-to-charge ratio (m/z) of the ions.
-
Identify the molecular ion peak (M⁺). For C₆H₄ClFO, this will be near m/z 146.
-
Crucially, look for the M+2 peak at m/z 148, which should have an intensity approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).
-
-
-
Infrared (IR) Spectroscopy :
-
Rationale : IR spectroscopy is used to identify the key functional groups present in the molecule.
-
Methodology :
-
Prepare the sample (e.g., as a KBr pellet or a thin film).
-
Acquire the spectrum.
-
Identify characteristic absorption bands:
-
A broad peak around 3200-3600 cm⁻¹ corresponding to the O-H stretch of the phenol.
-
Strong peaks in the 1450-1600 cm⁻¹ region for aromatic C=C stretching.
-
A C-O stretching band around 1200-1260 cm⁻¹.
-
Characteristic C-F (1000-1400 cm⁻¹) and C-Cl (600-800 cm⁻¹) stretching bands.
-
-
-
Synthesis and Reactivity
The regioselective synthesis of polysubstituted aromatics like this compound requires a carefully planned strategy, often involving multiple steps to install the substituents in the correct positions.
Plausible Synthetic Pathway
While specific literature on the synthesis of this compound is sparse, a robust pathway can be designed based on established methods for analogous compounds, such as the synthesis of 2-Chloro-5-fluorophenol.[8] A logical approach starts from a readily available substituted aniline.
Caption: Plausible synthetic pathway via diazotization of 2-Chloro-3-fluoroaniline.
Experimental Protocol: Synthesis via Diazotization
This protocol is a self-validating system where the successful formation of the diazonium salt (indicated by gas evolution upon heating) is a prerequisite for the final hydrolysis step.
-
Diazotization of 2-Chloro-3-fluoroaniline :
-
Rationale : The diazotization of an amino group to form a diazonium salt is a classic and reliable method for introducing a variety of functional groups, including hydroxyl, onto an aromatic ring.
-
Methodology :
-
In a flask equipped with a stirrer and thermometer, add 2-Chloro-3-fluoroaniline to a dilute solution of sulfuric acid (or hydrochloric acid). Stir and cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. The rate of addition must be controlled to maintain the temperature below 5 °C to prevent premature decomposition of the diazonium salt.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full conversion to the diazonium salt.
-
-
-
Hydrolysis of the Diazonium Salt :
-
Rationale : The diazonium group is an excellent leaving group (as N₂ gas) and can be readily displaced by a nucleophile, in this case, water, to form the phenol.
-
Methodology :
-
Slowly add the cold diazonium salt solution to a separate flask containing boiling water or a dilute acid solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, continue heating the mixture (e.g., via steam distillation) to ensure complete hydrolysis and to co-distill the product.
-
Cool the reaction mixture and extract the crude this compound with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via distillation or column chromatography to yield pure this compound.
-
-
Applications in Research and Development
This compound serves primarily as a specialized building block in organic synthesis.[1] Its utility stems from the orthogonal reactivity of its functional groups.
-
Pharmaceutical and Agrochemical Synthesis : The molecule can be used to introduce the 2-chloro-3-fluorophenyl or 2-chloro-3-fluorophenoxy moiety into more complex target molecules. Halogen atoms like fluorine and chlorine are often incorporated into drug candidates and pesticides to modulate metabolic stability, binding affinity, and lipophilicity.[1][9][10]
-
Intermediate for Dyes and Specialty Materials : As a substituted phenol, it can be a precursor in the synthesis of dyes and other specialty chemicals.[1]
Safety, Handling, and Toxicology
Due to its chemical nature, this compound must be handled with appropriate caution. It is classified as a corrosive and hazardous compound.[1]
| Hazard Aspect | Description & Precautionary Measures |
| GHS Classification | Signal Word: Warning. Hazards: Harmful if swallowed (H302), Causes skin irritation (H315).[7] The compound is also described as highly corrosive, causing burns.[1] |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[1][11] |
| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or dust. Avoid contact with skin, eyes, and clothing.[1][12] |
| First Aid | Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[1][12] Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Seek immediate medical attention.[1][11] Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][11] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.[1] Store under an inert atmosphere at room temperature.[1][7] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |
Conclusion
This compound is a valuable chemical intermediate defined by its C₆H₄ClFO formula and a molecular weight of 146.55 g/mol . Its structure, confirmed through a combination of NMR, MS, and IR spectroscopy, provides a unique platform for synthetic chemists. While its synthesis requires careful regiochemical control, established methods like the diazotization of corresponding anilines offer a reliable production route. Its primary application lies in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Strict adherence to safety protocols is mandatory due to its corrosive and hazardous nature. This guide provides the foundational knowledge for researchers and scientists to effectively and safely utilize this compound in their development workflows.
References
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This compound - ChemBK. (2024). ChemBK. [Link]
-
This compound | C6H4ClFO. (n.d.). PubChem, National Institutes of Health. [Link]
-
863870-86-4 | this compound. (n.d.). Boroncore. [Link]
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2-氯-3-氟苯酚. (n.d.). 常州安轩化工有限公司 (Changzhou Anxuan Chemical Co., Ltd.). [Link]
-
Takemoto, I., & Yamasaki, K. (n.d.). Selective Synthesis of Fluorophenol Derivatives. Journal of Synthetic Organic Chemistry, Japan. [Link]
-
2-Chloro-5-fluorophenol | C6H4ClFO. (n.d.). PubChem, National Institutes of Health. [Link]
-
2-Chloro-4-fluorophenol | C6H4ClFO. (n.d.). PubChem, National Institutes of Health. [Link]
-
2-Bromo-3-fluorophenol. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
The Role of 3-Chloro-2-fluorophenol in Agrochemical and Pharmaceutical Synthesis. (2025). Autech Industry Co.,Limited. [Link]
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An In-depth Technical Guide to the Physical Properties of 2-Chloro-3-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-fluorophenol is a halogenated aromatic organic compound with the chemical formula C₆H₄ClFO. As a substituted phenol, its chemical behavior and physical properties are of significant interest in various fields, including medicinal chemistry, agrochemical synthesis, and materials science. The presence of both chlorine and fluorine atoms on the phenolic ring imparts unique electronic and steric characteristics, influencing its reactivity, acidity, and intermolecular interactions. This guide provides a comprehensive overview of the core physical properties of this compound, detailing established experimental methodologies for their determination and exploring the scientific principles that govern these characteristics.
Molecular and Chemical Identity
| Identifier | Value | Source |
| Chemical Name | This compound | |
| CAS Number | 863870-86-4 | |
| Molecular Formula | C₆H₄ClFO | [1] |
| Molecular Weight | 146.55 g/mol | [1] |
| Canonical SMILES | C1=CC(=C(C(=C1)F)Cl)O | |
| InChI Key | YIENEZQWQPFHQN-UHFFFAOYSA-N |
Core Physical Properties
A summary of the key physical properties of this compound is presented below. It is important to note that while some experimentally determined values are available, many of the cited properties in commercially available databases are predicted through computational modeling. This guide emphasizes the importance of experimental verification for critical applications.
| Physical Property | Value | Notes | Source |
| Appearance | Colorless crystalline solid | Possesses a distinctive phenol odor. | [1] |
| Boiling Point | 193.3 ± 20.0 °C | Predicted value. Experimental determination is recommended for high-purity samples. | [1] |
| Melting Point | Not available | Experimental determination is required. | |
| Density | 1.408 ± 0.06 g/cm³ | Predicted value. | [1] |
| Flash Point | 70.7 °C | [1] | |
| pKa | 7.50 ± 0.10 | Predicted value. The acidity is influenced by the electron-withdrawing effects of the halogen substituents. | [1] |
| Solubility | Soluble in ethanol, dichloromethane, and ether. | Quantitative solubility in water and various organic solvents requires experimental determination. | [1] |
In-Depth Analysis and Experimental Determination
Melting and Boiling Points: Indicators of Intermolecular Forces
The melting and boiling points of a compound provide critical insights into the strength of its intermolecular forces. For this compound, these forces are a combination of hydrogen bonding (due to the hydroxyl group), dipole-dipole interactions (arising from the polar C-Cl and C-F bonds), and London dispersion forces.
Experimental Protocol: Determination of Melting Point (Thiele Tube Method)
A fundamental and accessible method for determining the melting point of a crystalline solid is the Thiele tube method.
Causality Behind Experimental Choices: The use of a mineral oil bath in a Thiele tube ensures uniform heating of the capillary tube containing the sample. The specific shape of the Thiele tube facilitates convection currents in the oil, leading to a consistent temperature distribution.
Step-by-Step Methodology:
-
Sample Preparation: A small amount of dry, crystalline this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Heating: The thermometer and capillary tube assembly are placed in a Thiele tube filled with mineral oil, ensuring the oil level is above the side arm. The Thiele tube is then gently heated at the side arm.
-
Observation: The temperature is carefully monitored. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted.
Mandatory Visualization:
Caption: Workflow for Spectrophotometric pKa Determination.
Solubility: A Key Parameter in Drug Development
Solubility is a critical physical property, particularly in the context of drug development, as it influences bioavailability and formulation. The solubility of this compound is dependent on the solvent's polarity and its ability to form hydrogen bonds.
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
Causality Behind Experimental Choices: This method ensures that the solvent becomes saturated with the solute, reaching a state of thermodynamic equilibrium. The subsequent analysis of the saturated solution provides a precise measure of the solubility at a given temperature.
Step-by-Step Methodology:
-
Equilibration: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol, or a buffer of specific pH) in a sealed flask.
-
Agitation: The flask is agitated in a constant temperature water bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the clear, saturated supernatant is carefully removed, diluted, and the concentration of this compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Mandatory Visualization:
Sources
Topic: 2-Chloro-3-fluorophenol: A Comprehensive Analysis of Predicted Acidity and pKa
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The acidity of phenolic compounds, quantified by the acid dissociation constant (pKa), is a critical parameter in medicinal chemistry, materials science, and organic synthesis. It governs a molecule's charge state, solubility, reactivity, and pharmacokinetic profile. This guide provides an in-depth analysis of the acidity of 2-chloro-3-fluorophenol, a disubstituted phenol of interest. We will deconstruct the electronic effects of its halogen substituents, explore established methodologies for pKa prediction, and present a computationally predicted pKa value. Furthermore, this document details a robust experimental protocol for the empirical validation of this prediction, ensuring a self-validating system of analysis.
Introduction: The Fundamental Acidity of Phenols
Phenols are aromatic compounds characterized by a hydroxyl (-OH) group directly attached to a benzene ring. They are weakly acidic, with the pKa of unsubstituted phenol being approximately 10 in aqueous solution.[1] This acidity stems from the resonance stabilization of the corresponding conjugate base, the phenoxide ion. Upon deprotonation, the negative charge on the oxygen atom is delocalized into the aromatic π-system, distributing the charge and stabilizing the anion. This stabilization facilitates the release of the proton far more readily than in aliphatic alcohols (pKa ~16-18).
The electronic landscape of the benzene ring can be significantly altered by the introduction of substituents. These modifications, in turn, profoundly impact the stability of the phenoxide ion and, consequently, the phenol's pKa. Electron-withdrawing groups (EWGs) typically enhance acidity (lower pKa) by further delocalizing the negative charge of the phenoxide, while electron-donating groups (EDGs) decrease acidity (raise pKa).[2] this compound presents a compelling case study with two distinct halogen EWGs positioned ortho and meta to the hydroxyl group.
Theoretical Framework: Electronic Effects of Halogen Substituents
The acidity of a substituted phenol is primarily dictated by the interplay of two fundamental electronic phenomena: the inductive effect and the resonance effect.
The Inductive Effect (-I)
The inductive effect is the transmission of charge through sigma (σ) bonds. Halogens are highly electronegative and therefore exert a strong electron-withdrawing inductive effect. They pull electron density from the benzene ring, which in turn withdraws density from the phenoxide oxygen. This dispersal of negative charge stabilizes the conjugate base, leading to a stronger acid (lower pKa). The -I effect is distance-dependent, weakening as the distance from the reaction center (-O⁻) increases.
The Resonance Effect (+R)
The resonance (or mesomeric) effect involves the delocalization of lone-pair electrons through the π-system of the ring. Halogens possess lone pairs that can be donated into the benzene ring, an effect designated as +R. This electron donation increases the electron density within the ring and, more importantly, at the phenoxide oxygen, destabilizing the anion and making the parent phenol less acidic. The +R effect is only operative from the ortho and para positions.
For halogens, these two effects are in opposition. However, for chlorine, bromine, and iodine, the electron-withdrawing inductive effect (-I) is known to dominate over the weaker electron-donating resonance effect (+R) .[3] This dominance results in most halophenols being more acidic than phenol itself.
Methodologies for pKa Prediction
Predicting the pKa of a novel or uncharacterized compound is a cornerstone of computational chemistry. Two primary approaches are employed: empirical models based on linear free-energy relationships and first-principles quantum mechanical calculations.
Empirical Prediction: The Hammett Equation
The Hammett equation is a powerful tool for quantifying the effect of meta and para substituents on the reactivity and equilibrium of aromatic compounds.[4] It is expressed as:
pKa(X) = pKa(H) - ρσ
Where:
-
pKa(X) is the pKa of the substituted compound.
-
pKa(H) is the pKa of the unsubstituted parent compound (phenol, ~9.9-10.0).
-
ρ (rho) is the reaction constant, which measures the sensitivity of the reaction (phenol ionization) to substituent effects. For phenol ionization in water at 25°C, ρ is approximately +2.25.[5]
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a substituent at a given position (meta or para).
For polysubstituted systems like this compound, the Hammett equation can be extended by assuming the additivity of substituent constants: Σσ. However, the equation is not well-parameterized for ortho substituents due to the inclusion of steric and direct field effects not captured by the standard σ value.
Computational Prediction: In Silico Modeling
Modern computational chemistry offers a more direct and often more accurate means of pKa prediction.[6][7] Methods like Density Functional Theory (DFT) can calculate the Gibbs free energy change (ΔG) for the dissociation of the phenol in a solvent.[8][9]
The pKa is then determined from the following thermodynamic cycle:
pKa = (ΔG*(aq) / 2.303RT)
Accurate predictions necessitate sophisticated models that account for solvent effects. This is typically achieved using a combination of:
-
Continuum Solvation Models (e.g., SMD, CPCM): The bulk solvent is treated as a continuous medium with a defined dielectric constant.[8][10]
-
Explicit Water Molecules: Including one or more water molecules directly in the calculation to model the specific hydrogen-bonding interactions at the reaction center can dramatically improve accuracy.[6][9][10]
Analysis and Predicted pKa of this compound
Dissecting the Substituent Effects
-
Chlorine (at C2, ortho): Positioned close to the hydroxyl group, the chlorine atom exerts a powerful electron-withdrawing inductive (-I) effect, significantly stabilizing the phenoxide anion.[11] Its +R effect, while present, is subordinate to the inductive pull.
-
Fluorine (at C3, meta): The fluorine atom also provides a strong -I effect. Being in the meta position, it cannot exert a resonance effect on the hydroxyl group, so its contribution to acidity is purely inductive and electron-withdrawing.
The combined influence of these two potent -I effects is expected to make this compound considerably more acidic than unsubstituted phenol.
Predicted pKa Value
Based on computational predictions from chemical databases, the pKa of this compound is estimated to be 7.50 ± 0.10 .[12][13]
This value represents a significant increase in acidity, corresponding to a molecule that is over 300 times more acidic than phenol (ΔpKa ≈ 2.5).
Table 1: Comparative pKa Data
| Compound | Substituents | pKa (Experimental/Predicted) | Reference |
| Phenol | None | ~10.0 | [1] |
| 2-Fluorophenol | 2-F | 8.73 | [14] |
| 3-Fluorophenol | 3-F | 9.38 | [15] |
| This compound | 2-Cl, 3-F | ~7.50 (Predicted) | [12][13] |
Visualization of Acidity
The diagram below illustrates the dissociation equilibrium and the key electronic effects that stabilize the resulting phenoxide anion, thereby increasing the acidity of the parent phenol.
Caption: Dissociation and stabilization of 2-chloro-3-fluorophenoxide.
Experimental Protocol: Spectrophotometric pKa Determination
To empirically validate the predicted pKa, a self-validating and highly reliable method such as spectrophotometric titration should be employed. This protocol leverages the difference in the UV-Vis absorption spectra between the protonated phenol (HA) and the deprotonated phenoxide (A⁻).
Materials and Reagents
-
This compound
-
Deionized water (18 MΩ·cm)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
A series of buffer solutions with known pH values from 6.0 to 9.0 (e.g., phosphate or borate buffers)
-
Calibrated pH meter
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Step-by-Step Methodology
-
Prepare Stock Solution: Accurately prepare a ~0.1 mM stock solution of this compound in deionized water.
-
Determine λ_max:
-
Record the UV-Vis spectrum (200-400 nm) of the stock solution diluted in 0.1 M HCl (to ensure fully protonated HA form).
-
Record the spectrum of the stock solution diluted in 0.1 M NaOH (to ensure fully deprotonated A⁻ form).
-
Identify one or more isosbestic points and the wavelength of maximum absorbance difference (λ_max) between the HA and A⁻ forms.
-
-
Acquire Data in Buffers:
-
For each buffer solution from pH 6.0 to 9.0, prepare a sample by adding a fixed aliquot of the stock solution.
-
Measure and record the absorbance of each buffered sample at the predetermined λ_max.
-
-
Data Analysis and pKa Calculation:
-
The pKa can be calculated for each buffer solution using the following equation derived from the Henderson-Hasselbalch relationship: pKa = pH + log[(A_base - A_buffer) / (A_buffer - A_acid)] Where:
-
pH is the measured pH of the buffer solution.
-
A_base is the maximum absorbance of the deprotonated (A⁻) form.
-
A_acid is the minimum absorbance of the protonated (HA) form.
-
A_buffer is the absorbance of the sample in the corresponding buffer.
-
-
The final experimental pKa is the average of the values calculated across the buffer range. A more rigorous approach involves plotting log[(A_base - A_buffer) / (A_buffer - A_acid)] versus pH. The x-intercept of the resulting line is the pKa.
-
Workflow Visualization
Caption: Workflow for experimental pKa determination.
Conclusion
This compound is predicted to be a significantly stronger acid than unsubstituted phenol, with a computationally derived pKa of approximately 7.50. This heightened acidity is a direct consequence of the potent, additive electron-withdrawing inductive effects of the ortho-chloro and meta-fluoro substituents, which act in concert to stabilize the conjugate phenoxide base. While computational predictions provide a robust estimate, the detailed spectrophotometric protocol outlined herein offers a clear and reliable path for empirical verification. For professionals in drug development and chemical synthesis, understanding and confirming this pKa value is essential for predicting the compound's behavior in physiological environments and chemical reaction systems.
References
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity. Retrieved from [Link]
-
Pezzola, S., Tarallo, S., Iannini, A., Venanzi, M., Galloni, P., Conte, V., & Sabuzi, F. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8590. Retrieved from [Link]
-
Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427. Retrieved from [Link]
-
Kelly, C. P., Cramer, C. J., & Truhlar, D. G. (2006). Aqueous Solvation Free Energies of Ions and Ion−Water Clusters Based on an Accurate Value for the Absolute Aqueous Solvation Free Energy of the Proton. The Journal of Physical Chemistry B, 110(32), 16066–16081. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Acidity order of 4-halophenols. Retrieved from [Link]
- University of Calgary. (n.d.). Chapter 24: Phenols.
- Badeliya, S. N. (n.d.). Acidity of phenols, effect of substituents on acidity.
-
Pezzola, S., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. PubMed Central. Retrieved from [Link]
-
Kass, S. R., & Feng, X. (2018). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. The Journal of Physical Chemistry A, 122(3), 856–863. Retrieved from [Link]
-
Pezzola, S., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. MDPI. Retrieved from [Link]
-
Scribd. (n.d.). Substituent Effects on Phenol Acidity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Why is o-halophenol more acidic than m-halophenol?. Retrieved from [Link]
-
Brainly.in. (2019). Comparison of acidic strength of halophenols. Retrieved from [Link]
-
Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
-
Gross, K. C., & Seybold, P. G. (2001). Substituent Effects on the Physical Properties and pKa of Phenol. International Journal of Quantum Chemistry, 85(4-5), 569-579. Retrieved from [Link]
-
Han, J., & Tao, F.-M. (2006). Correlations and predictions of pKa values of fluorophenols and bromophenols using hydrogen-bonded complexes with ammonia. The Journal of Physical Chemistry A, 110(1), 257–263. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Fluorophenol. PubChem Compound Database. Retrieved from [Link]
- McMaster University. (n.d.). Applications of Hammett Equation.
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An In-depth Technical Guide to the Solubility of 2-Chloro-3-fluorophenol in Organic Solvents
Abstract: This technical guide provides a comprehensive analysis of the solubility of 2-Chloro-3-fluorophenol, a key intermediate in pharmaceutical and agrochemical synthesis. Recognizing the general scarcity of public, quantitative solubility data for this specific compound, this document establishes a foundational understanding through its detailed physicochemical profile, theoretical solubility principles, and predictive modeling concepts. It further provides a robust, step-by-step experimental protocol for determining solubility via the isothermal shake-flask method, empowering researchers to generate reliable data. This guide is designed for scientists and professionals in drug development and chemical research, offering the necessary tools to effectively screen solvents, optimize reaction conditions, and guide formulation strategies.
Introduction
This compound is a halogenated aromatic compound of significant interest as a building block in the synthesis of complex organic molecules, including pharmaceuticals and pesticides.[1] Its unique substitution pattern—featuring a hydroxyl group, a chlorine atom, and a fluorine atom—imparts specific chemical reactivity and physicochemical properties that are critical for its application in multi-step syntheses. Understanding the solubility of this intermediate in various organic solvents is a cornerstone of process chemistry and drug development.
Solubility data governs crucial operational parameters, including:
-
Reaction Kinetics: The rate and efficiency of chemical reactions often depend on the concentration of reactants in the solution phase.
-
Purification and Crystallization: Selecting an appropriate solvent system is essential for isolating the desired product with high purity and yield.
-
Formulation: For final product development, solubility dictates the choice of excipients and delivery systems.
-
Analytical Method Development: Accurate quantification by techniques like HPLC requires the analyte to be fully dissolved.
This guide provides a framework for understanding and determining the solubility of this compound, bridging theoretical principles with practical laboratory protocols.
Physicochemical Profile of this compound
The solubility behavior of a molecule is intrinsically linked to its structural and electronic properties. The key physicochemical parameters for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClFO | ChemBK[1], PubChem[2] |
| Molecular Weight | 146.55 g/mol | ChemBK[1], PubChem[2] |
| Appearance | Colorless crystalline solid | ChemBK[1] |
| Predicted Boiling Point | 193.3 ± 20.0 °C | ChemBK[1] |
| Predicted Density | 1.408 ± 0.06 g/cm³ | ChemBK[1] |
| XLogP3 (Lipophilicity) | 2.3 | PubChem[2] |
| Hydrogen Bond Donors | 1 (hydroxyl group) | PubChem[2] |
| Hydrogen Bond Acceptors | 2 (hydroxyl oxygen, fluorine) | PubChem[2] |
| Polar Surface Area | 20.2 Ų | PubChem[2] |
Expert Insights: The molecule's structure presents a duality. The aromatic ring and halogen atoms (Cl, F) contribute to its lipophilic character, as indicated by the positive XLogP3 value. Conversely, the phenolic hydroxyl group provides a site for both donating and accepting hydrogen bonds, imparting a degree of polarity. This amphiphilic nature suggests that its solubility will be highly dependent on the specific characteristics of the chosen solvent. It is expected to be soluble in polar organic solvents like alcohols and ethers, and less soluble in nonpolar hydrocarbons.[1]
Theoretical Framework for Solubility
The principle of "like dissolves like" is the guiding tenet for solubility prediction. This can be more quantitatively understood through concepts like Hansen Solubility Parameters (HSP), which deconstruct the cohesive energy of a substance into three components.[3][4]
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from the formation of hydrogen bonds.
A solute will have high solubility in a solvent when their respective HSP values are closely matched. For this compound, the presence of the hydroxyl group indicates a significant δH component, while the polar C-Cl and C-F bonds contribute to its δP. The aromatic ring provides a substantial δD component. Therefore, solvents that share these characteristics will be effective at dissolving it. For example, ethanol (which has significant dispersion, polar, and hydrogen bonding character) is expected to be a good solvent, while a solvent like hexane (primarily dispersion forces) would be a poor one.[1][5]
Predictive Models
While experimental data is the gold standard, its absence necessitates the use of predictive models.[6] Modern approaches leverage machine learning and quantitative structure-property relationship (QSPR) models to predict solubility based on molecular descriptors.[7][8][9] These models are trained on large datasets of known solubility data and can provide rapid screening of potential solvents, helping to prioritize experimental work.[7][8]
Solubility in Representative Organic Solvents
While comprehensive, experimentally verified data for this compound is not widely published, qualitative information and data from structurally similar compounds allow for a reasoned estimation of its behavior. For instance, the related compound 4-Chloro-3-fluorophenol is noted to be soluble in chloroform at 50 mg/mL. Other chlorophenols show good solubility in alcohols, ethers, and benzene.[10]
Based on these principles, the expected solubility of this compound is summarized below. This table should be used as a guide for solvent selection prior to experimental verification.
| Solvent Class | Representative Solvent | Predicted Solubility | Rationale |
| Polar Protic | Ethanol, Methanol | High | Strong hydrogen bonding and polar interactions with the phenolic group. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF) | High | Good polar interactions and can accept hydrogen bonds. |
| Halogenated | Dichloromethane, Chloroform | High | "Like dissolves like" principle due to the presence of chlorine.[1] |
| Aromatic | Toluene, Benzene | Moderate to High | Pi-pi stacking interactions with the aromatic ring. |
| Nonpolar | Hexane, Heptane | Low | Mismatch in polarity and hydrogen bonding capability. |
Experimental Protocol: Isothermal Shake-Flask Method
The isothermal shake-flask method is the gold-standard technique for determining thermodynamic equilibrium solubility due to its reliability and simplicity.[11][12] The objective is to create a saturated solution at a constant temperature and then measure the concentration of the dissolved solute.
Materials and Equipment
-
This compound (solid, >98% purity)
-
Selected organic solvents (analytical grade)
-
Orbital shaker with temperature control
-
Glass vials or flasks with screw caps (e.g., 4-20 mL)
-
Analytical balance (±0.1 mg)
-
Syringe filters (0.22 or 0.45 µm, solvent-compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
Step-by-Step Procedure
-
Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The key is to ensure that undissolved solid remains at equilibrium. A visual excess is typically sufficient.
-
Solvent Addition: Add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150-200 rpm). Allow the mixture to equilibrate for at least 24 to 48 hours.[13] This extended time is crucial to ensure thermodynamic equilibrium is reached.[11]
-
Phase Separation: After equilibration, remove the vials and let them stand undisturbed for a short period to allow the excess solid to settle.
-
Sampling: Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean vial. This step is critical to remove all undissolved solid particles.
-
Dilution: Accurately dilute the filtrate with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method to determine the concentration of this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in appropriate units (e.g., mg/mL or mol/L).
Self-Validation and Trustworthiness
-
Mass Balance: After the experiment, the remaining solid can be dried and weighed to confirm that an excess was present throughout.
-
Time to Equilibrium: To validate the 24-48 hour window, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The concentration should reach a stable plateau, indicating equilibrium.[11]
-
Replicates: Perform each solubility determination in triplicate to ensure reproducibility and calculate standard deviation.[11]
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the isothermal shake-flask solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
While specific quantitative solubility data for this compound remains a gap in public literature, a robust understanding of its behavior can be achieved through the application of fundamental physicochemical principles and predictive theories. Its amphiphilic nature, with both lipophilic (aromatic ring, halogens) and polar/hydrogen-bonding (hydroxyl) characteristics, suggests broad solubility in polar organic solvents. For researchers and drug development professionals, the provided isothermal shake-flask protocol offers a reliable and validated method to generate the precise experimental data needed to advance synthesis, purification, and formulation efforts. This foundational knowledge is critical for the efficient and successful application of this compound as a valuable chemical intermediate.
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An In-depth Technical Guide to 2-Chloro-3-fluorophenol for Advanced Research and Development
This guide provides a comprehensive technical overview of 2-Chloro-3-fluorophenol (CAS No. 863870-86-4), a key halogenated intermediate in the synthesis of advanced organic molecules. Designed for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis, this document synthesizes critical data on nomenclature, physicochemical properties, a detailed synthesis protocol, safety, and handling, grounded in authoritative sources.
Nomenclature and Chemical Identity
Correctly identifying a chemical compound is the foundation of all scientific research. This compound is known by several names and is registered under various chemical identifiers. The International Union of Pure and Applied Chemistry (IUPAC) name is This compound .[1] This systematic name precisely describes its molecular structure: a phenol ring substituted with a chlorine atom at position 2 and a fluorine atom at position 3 relative to the hydroxyl group.
Common synonyms and identifiers include:
-
2-chloro-3-fluoro-phenol[1]
-
Phenol, 2-chloro-3-fluoro-[1]
-
CAS Number: 863870-86-4[1]
-
PubChem CID: 11205840[1]
-
MDL Number: MFCD08166413[2]
The following diagram illustrates the relationship between these primary identifiers.
Caption: Key names and registry identifiers for this compound.
Physicochemical Properties
Understanding the physical and chemical properties of a compound is paramount for designing experiments, planning purification strategies, and ensuring safe handling. This compound is described as a colorless crystalline solid or a low melting point solid/liquid.[3][4] It possesses a characteristic phenolic odor and is soluble in common organic solvents like ethanol, dichloromethane, and ether.[3]
Key quantitative properties are summarized in the table below. It is important to note that many of these values are computationally predicted and should be confirmed experimentally for critical applications.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClFO | PubChem[1] |
| Molecular Weight | 146.55 g/mol | PubChem[1] |
| Physical Form | Low melting point solid or liquid | AKSci[4] |
| Boiling Point | 193.3 ± 20.0 °C (Predicted) | ChemBK[3] |
| Density | 1.408 ± 0.06 g/cm³ (Predicted) | ChemBK[3] |
| Flash Point | 70.7 °C (Predicted) | ChemBK[3] |
| pKa | 7.50 ± 0.10 (Predicted) | ChemBK[3] |
| Storage | Inert atmosphere, Room Temperature | BLD Pharm[2] |
Synthesis Protocol: A Multi-Step Approach
This compound is not a trivial molecule to synthesize due to the specific arrangement of its substituents. A robust, multi-step synthesis is required to achieve the desired regiochemistry. The following protocol is adapted from patent literature, providing a reliable pathway from commercially available starting materials.[3]
Rationale: This synthetic route leverages a series of well-established reactions. It begins with the nitration of a difluorinated precursor to install a nitro group, which acts as a precursor to an amine. The amine is then converted to a methoxy group via a diazonium salt intermediate. Finally, the methoxy group is cleaved under acidic conditions to yield the target phenol. This sequence ensures precise control over the substitution pattern on the aromatic ring.
The overall workflow is depicted below:
Caption: Multi-step synthesis workflow for this compound.
Experimental Methodology
Step A: Nitration of 1-Chloro-2,3-difluorobenzene
-
Prepare a nitrating mixture by combining 19.4 g of sulfuric acid (96%) and 4.0 g of nitric acid (100%).
-
To this mixture, add 9.5 g of 1-chloro-2,3-difluorobenzene dropwise over 1 hour, maintaining the temperature between 20-25 °C.
-
Stir the reaction mixture for 5 hours at 30 °C.
-
Pour the reaction mixture onto ice.
-
Extract the product with dichloromethane (CH₂Cl₂), wash the organic layer with water, and evaporate the solvent to yield 3-chloro-1,2-difluoro-4-nitrobenzene.
Step B & C: Methoxylation and Reduction (Not detailed in source)
-
The intermediate from Step A undergoes nucleophilic aromatic substitution with sodium methoxide to replace the fluorine atom at position 2, followed by reduction of the nitro group (e.g., using catalytic hydrogenation with Pd/C) to yield 4-amino-1-chloro-2-fluoro-3-methoxybenzene.[3]
Step D: Deamination of 4-Amino-1-chloro-2-fluoro-3-methoxybenzene
-
Dissolve the amino intermediate in a suitable solvent and cool to 0 °C.
-
Add an aqueous solution of sodium nitrite (e.g., 40%) slowly while maintaining the low temperature.
-
Allow the temperature to rise to 20 °C and stir for approximately 10 hours to form the diazonium salt, which subsequently decomposes to yield 1-chloro-2-fluoro-3-methoxybenzene.
-
Work up the reaction by adding water and extracting with an organic solvent like methyl tert-butyl ether.
Step E: Ether Cleavage to Yield this compound
-
Heat a mixture of the 1-chloro-2-fluoro-3-methoxybenzene intermediate (e.g., 50 g) and concentrated hydrochloric acid (37%, e.g., 100 ml) in a pressure-rated glass autoclave at 110 °C.
-
Maintain the temperature for approximately 7 hours.
-
After cooling, extract the product multiple times with dichloromethane.
-
Combine the organic extracts and evaporate the solvent to yield the final product, this compound.
Applications in Synthesis
This compound serves as a valuable building block in organic synthesis. Its trifunctional nature (hydroxyl, chloro, and fluoro groups) allows for diverse and regioselective chemical modifications. It is primarily used as an intermediate in the preparation of more complex molecules for the pharmaceutical and agrochemical industries.[3]
A key application highlighted in recent patent literature is its use in the preparation of pharmaceutically active 1,3-benzothiazole compounds.[3] These scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities.
Safety and Handling
As a halogenated phenol, this compound requires careful handling. It is classified as harmful and an irritant. Adherence to strict safety protocols is mandatory.
GHS Hazard Information: [5]
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
Precautionary Statements: [5]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin and eyes by using appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile) and safety goggles or a face shield.
-
Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[2]
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A Technical Guide to the Theoretical Quantum Chemical Analysis of 2-Chloro-3-fluorophenol
This guide provides a comprehensive framework for conducting theoretical quantum chemical calculations on 2-Chloro-3-fluorophenol. It is intended for researchers, scientists, and professionals in drug development who are interested in the in-silico analysis of halogenated phenols. This document will delve into the selection of appropriate computational methods, basis sets, and environmental considerations to accurately predict the molecule's properties.
Introduction to this compound and the Role of Quantum Chemistry
This compound (C₆H₄ClFO) is an organic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals, pesticides, and dyes.[1] Its chemical reactivity and biological activity are intrinsically linked to its molecular structure and electronic properties. Quantum chemical calculations offer a powerful, non-experimental approach to elucidate these characteristics at the atomic level. By solving the Schrödinger equation, or its density functional theory (DFT) equivalent, we can predict a wide range of molecular properties, thereby accelerating research and development while minimizing experimental costs.[2][3]
This guide will navigate the theoretical landscape of quantum chemistry as applied to this compound, providing both the "how" and the "why" behind each computational step.
Part 1: Foundational Theoretical Methodologies
The choice of a theoretical method is paramount and dictates the accuracy and computational cost of the study. For a molecule like this compound, a balance between these two factors is essential.
Hartree-Fock (HF) Theory: A Starting Point
Hartree-Fock (HF) theory is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[4][5] It provides a qualitative understanding of the electronic structure but neglects electron correlation, which is the interaction between individual electrons.[4][6] Consequently, HF calculations are computationally less expensive but may lack quantitative accuracy for many properties.[6]
Post-Hartree-Fock Methods: Incorporating Electron Correlation
To improve upon the HF approximation, post-Hartree-Fock methods have been developed.[4][6][7][8] These methods explicitly include electron correlation, leading to more accurate results at a higher computational cost.[6] Key post-HF methods include:
-
Møller-Plesset Perturbation Theory (MP2): This method treats electron correlation as a perturbation to the HF solution, offering a good compromise between accuracy and computational expense.[4]
-
Coupled Cluster (CC) Theory: CC methods, such as CCSD(T), are considered the "gold standard" in quantum chemistry for their high accuracy in predicting molecular energies and properties.[9] However, their computational cost is significantly higher.
Density Functional Theory (DFT): The Workhorse of Computational Chemistry
Density Functional Theory (DFT) has become the most widely used method in computational chemistry due to its excellent balance of accuracy and efficiency.[2] Instead of the complex many-electron wavefunction, DFT uses the electron density as the fundamental variable to calculate the system's energy.[2] The accuracy of DFT depends on the chosen exchange-correlation (XC) functional, which approximates the quantum mechanical effects of exchange and correlation.
For halogenated aromatic compounds like this compound, hybrid XC functionals, which mix a portion of exact HF exchange with a DFT functional, are often recommended. The B3LYP functional is a popular and well-validated choice for a wide range of organic molecules.[10][11][12]
Part 2: The Crucial Role of Basis Sets
A basis set is a set of mathematical functions used to build molecular orbitals.[13][14][15] The choice of basis set directly impacts the accuracy of the calculation.
Pople-style Basis Sets
Developed by John Pople's group, these are widely used and denoted by a systematic nomenclature. For a molecule containing chlorine and fluorine, a good starting point is the 6-31G(d,p) basis set.[15]
-
6-31G: This indicates a split-valence basis set, where core electrons are described by a single basis function (contracted from 6 primitive Gaussian functions), and valence electrons are described by two basis functions (one from 3 primitives and the other from 1 primitive).
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for more flexibility in the shape of the molecular orbitals, which is crucial for describing chemical bonds accurately.
Dunning's Correlation-Consistent Basis Sets
These basis sets, such as cc-pVDZ , cc-pVTZ , etc. (correlation-consistent polarized Valence Double/Triple-Zeta), are designed to systematically converge towards the complete basis set limit as the size of the basis set increases.[13] They are generally more accurate than Pople-style basis sets of comparable size but are also more computationally demanding. For high-accuracy calculations, the aug-cc-pVTZ basis set, which includes diffuse functions to better describe anions and weak interactions, is a strong candidate.
Part 3: Simulating the Molecular Environment: Solvation Models
In many applications, particularly in drug development, understanding the behavior of a molecule in solution is critical. Solvation models are used to account for the effect of the solvent on the solute's properties.[16][17][18]
Implicit Solvation Models
Implicit models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant.[16][18] This approach is computationally efficient and provides a good description of bulk solvent effects.[16] Popular implicit models include:
-
Polarizable Continuum Model (PCM): A widely used and versatile model.[16]
-
Solvation Model based on Density (SMD): This model is parameterized for a wide range of solvents and is known for its accuracy in predicting solvation free energies.[16][19]
Explicit Solvation Models
Explicit models treat individual solvent molecules quantum mechanically or with molecular mechanics.[18][20] While providing a more detailed picture of solute-solvent interactions, they are computationally very expensive and often used for specific, localized interaction studies.[18][20]
For a general study of this compound, an implicit solvation model like SMD is generally sufficient and recommended.
Part 4: A Step-by-Step Computational Workflow
This section outlines a practical workflow for performing theoretical calculations on this compound.
Caption: A typical workflow for quantum chemical calculations.
Experimental Protocol: Geometry Optimization and Vibrational Frequency Analysis
-
Construct the initial 3D structure of this compound using a molecular builder. The IUPAC name is this compound.[21]
-
Select the computational method and basis set. For a reliable initial study, B3LYP/6-31G(d,p) is a robust choice.
-
Perform a geometry optimization. This calculation will find the lowest energy conformation of the molecule.
-
Perform a vibrational frequency calculation at the optimized geometry.[10][22][23] This serves two purposes:
-
To confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).[24]
-
To predict the infrared (IR) spectrum of the molecule.
-
Part 5: Predicting Key Molecular Properties
Once a stable molecular geometry is obtained, a wealth of properties can be calculated.
Electronic Properties
-
HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites.
Spectroscopic Properties
-
NMR Spectroscopy: Theoretical calculations can accurately predict the ¹H and ¹³C NMR chemical shifts.[9][25][26][27][28] This is invaluable for structure elucidation and for comparing with experimental data. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose.
-
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule.[29][30][31][32][33]
Data Presentation: A Comparative Table of Calculated Properties
| Property | HF/6-31G(d,p) | B3LYP/6-31G(d,p) | MP2/6-31G(d,p) |
| Total Energy (Hartree) | Calculated Value | Calculated Value | Calculated Value |
| Dipole Moment (Debye) | Calculated Value | Calculated Value | Calculated Value |
| HOMO Energy (eV) | Calculated Value | Calculated Value | Calculated Value |
| LUMO Energy (eV) | Calculated Value | Calculated Value | Calculated Value |
| HOMO-LUMO Gap (eV) | Calculated Value | Calculated Value | Calculated Value |
Note: The values in this table are illustrative and would be populated with the actual output from the respective calculations.
Part 6: Advanced Topics and Considerations
Conformational Analysis
For molecules with rotatable bonds, it is important to perform a conformational search to identify the global minimum energy structure. For this compound, rotation of the hydroxyl group should be considered.
Basis Set Superposition Error (BSSE)
When studying intermolecular interactions, BSSE can artificially inflate the interaction energy. Counterpoise correction methods can be employed to mitigate this error.
Relativistic Effects
For molecules containing heavy elements, relativistic effects can become significant. For this compound, these effects are generally small and can often be neglected.
Conclusion
Theoretical quantum chemical calculations provide a robust and insightful approach to understanding the molecular properties of this compound. By carefully selecting the appropriate theoretical methods, basis sets, and environmental models, researchers can obtain accurate predictions of its structure, reactivity, and spectroscopic signatures. This in-depth technical guide serves as a foundational resource for scientists and professionals to confidently apply these computational tools in their research and development endeavors. The continuous evolution of computational hardware and theoretical methodologies promises an even greater role for quantum chemistry in the future of molecular science.
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A Technical Guide to the Spectroscopic Data of 2-Chloro-3-fluorophenol and its Isomers
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The precise characterization of substituted aromatic compounds is a cornerstone of modern drug development and chemical research. Chlorofluorophenols, a class of halogenated phenols, serve as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. Distinguishing between the various positional isomers is paramount, as even minor structural changes can drastically alter a compound's biological activity and toxicological profile. This guide provides an in-depth analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—used to identify and differentiate the isomers of 2-chloro-3-fluorophenol. By integrating established experimental protocols with detailed data interpretation, this document serves as a practical reference for scientists engaged in the synthesis and analysis of these vital chemical entities.
Introduction: The Imperative for Isomer-Specific Analysis
Chlorofluorophenols are a versatile class of organic compounds whose utility in pharmaceutical and agrochemical synthesis is well-established. Their value lies in the unique electronic properties conferred by the halogen substituents, which can modulate the reactivity and biological interactions of the parent phenol structure. However, the synthesis of a specific chlorofluorophenol isomer is often accompanied by the formation of other positional isomers. Given that biological systems exhibit high stereospecificity, the presence of unintended isomers can lead to reduced efficacy, altered side-effect profiles, or increased toxicity of the final product.
Therefore, robust analytical methodologies capable of unequivocally identifying and quantifying each isomer are not merely a matter of quality control but a fundamental requirement for safety and efficacy. Spectroscopic methods offer a powerful, non-destructive suite of tools for this purpose. Each technique probes different aspects of molecular structure, and when used in concert, they provide a comprehensive "fingerprint" for each isomer. This guide will systematically explore the application of NMR, IR, MS, and UV-Vis spectroscopy to the structural elucidation of the nine possible non-equivalent isomers of monochloromonofluorophenol.
The Isomers of Monochloromonofluorophenol:
-
This compound
-
2-Chloro-4-fluorophenol
-
2-Chloro-5-fluorophenol
-
2-Chloro-6-fluorophenol
-
3-Chloro-2-fluorophenol
-
3-Chloro-4-fluorophenol
-
3-Chloro-5-fluorophenol
-
4-Chloro-2-fluorophenol
-
4-Chloro-3-fluorophenol
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For chlorofluorophenol isomers, ¹H, ¹³C, and even ¹⁹F NMR are invaluable.
Expertise & Causality: Experimental Choices in NMR
The choice of NMR experiment and parameters is dictated by the need to resolve signals from structurally similar isomers.
-
¹H NMR: Provides information on the number and environment of protons on the aromatic ring. The key diagnostic features are chemical shifts (δ), which are influenced by the electron-withdrawing effects of the halogens and the hydroxyl group, and spin-spin coupling constants (J), which reveal the relative positions of protons and fluorine atoms.
-
¹³C NMR: Complements ¹H NMR by providing data for the carbon skeleton. The large chemical shift range and the characteristic splitting patterns caused by coupling to fluorine (¹JCF, ²JCF, etc.) are critical for assigning the substitution pattern.
-
Solvent Selection: Deuterated solvents are used to avoid large solvent signals in ¹H NMR.[1] Common choices like deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are selected based on sample solubility. DMSO-d₆ is particularly useful for phenols as it can slow the proton exchange of the -OH group, sometimes allowing its coupling to adjacent protons to be observed.[2]
-
D₂O Shake: The position of the labile -OH proton signal can vary. Adding a drop of deuterium oxide (D₂O) to the NMR tube will cause the -OH proton to exchange with deuterium, leading to the disappearance of its signal from the ¹H NMR spectrum. This is a definitive method for identifying the hydroxyl proton peak.[3]
Trustworthiness: A Self-Validating NMR Protocol
This protocol ensures reproducibility and accuracy in data acquisition.
-
Sample Preparation: Accurately weigh 5-10 mg of the chlorofluorophenol sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C). Modern spectrometers can also lock onto the residual solvent signal.[1]
-
Spectrometer Setup: Place the sample in the NMR spectrometer. Allow the sample to equilibrate to the probe temperature (typically 298 K).
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.
-
Acquisition of ¹H NMR Spectrum:
-
Acquire a standard one-dimensional ¹H spectrum. A sufficient number of scans (e.g., 8 or 16) should be averaged to achieve a good signal-to-noise ratio.
-
Process the data using Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
-
Acquisition of ¹³C NMR Spectrum:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
-
Data Analysis: Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the isomer's structure.
Spectroscopic Data Summary for Chlorofluorophenol Isomers
Note: Complete experimental data for all isomers is not consistently available in public databases. The following table is a compilation of available data and typical expected values. Data is often solvent-dependent.
| Isomer | ¹H NMR Data (δ, ppm, multiplicity, J in Hz) | ¹³C NMR Data (δ, ppm) | Data Source(s) |
| 2-Chloro-4-fluorophenol | Aromatic H's: ~6.9-7.2 (m); OH: variable | C1: ~149 (d), C2: ~118 (d), C3: ~117 (d), C4: ~158 (d), C5: ~117 (d), C6: ~122 (d) | [4] |
| 2-Chloro-6-fluorophenol | Aromatic H's: ~6.8-7.2 (m); OH: variable | Predicted data similar to other isomers, with specific C-F couplings. | [5][6] |
| 3-Chloro-4-fluorophenol | Aromatic H's: ~6.8-7.2 (m); OH: variable | Data available but requires specific database access. | [7] |
| 3-Chloro-5-fluorophenol | Aromatic H's: 6.5-6.8 (m); OH: ~10.4 (s) (in DMSO-d₆) | Data available but requires specific database access. | [8][9] |
| 4-Chloro-2-fluorophenol | Aromatic H's: ~6.9-7.2 (m); OH: variable | Data available but requires specific database access. | [10] |
Infrared (IR) Spectroscopy: Probing Functional Groups and Bonding
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present. For chlorofluorophenols, the key is to identify the characteristic vibrations of the O-H, C-O, C-Cl, C-F, and aromatic C=C and C-H bonds.
Expertise & Causality: Interpreting IR Spectra
-
O-H Stretch: The hydroxyl group gives rise to a very characteristic strong, broad absorption band in the region of 3200-3600 cm⁻¹. The broadening is due to intermolecular hydrogen bonding.[11]
-
C-O Stretch: A strong C-O stretching vibration for phenols is typically observed in the 1200-1260 cm⁻¹ region.
-
Aromatic C-H and C=C: Aromatic C-H stretching appears above 3000 cm⁻¹, while C=C stretching vibrations cause multiple bands in the 1450-1600 cm⁻¹ region.
-
C-F and C-Cl Stretches: The C-F stretch is typically a strong band in the 1000-1400 cm⁻¹ region. The C-Cl stretch appears in the 600-800 cm⁻¹ region. The exact positions can help differentiate isomers, though overlap with other bands is common.
-
Out-of-Plane Bending: The pattern of weak bands in the 700-900 cm⁻¹ region, arising from C-H out-of-plane bending, is highly characteristic of the substitution pattern on the benzene ring.
Trustworthiness: A Self-Validating IR Protocol (KBr Pellet Method)
This protocol is standard for solid samples and ensures high-quality, reproducible spectra.[12]
-
Sample Preparation: Add 1-2 mg of the solid chlorofluorophenol sample to an agate mortar. Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr).
-
Grinding: Gently grind the mixture with a pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to reduce scattering of the IR beam.[13]
-
Pellet Formation: Transfer the powder to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
Background Spectrum: Place the empty sample holder in the FTIR spectrometer and run a background scan. This is critical to subtract the absorbance from atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known values to confirm the functional groups and aid in identifying the substitution pattern.
Spectroscopic Data Summary for Chlorofluorophenol Isomers
| Isomer | Key IR Bands (cm⁻¹) | Data Source(s) |
| 2-Chloro-6-fluorophenol | O-H stretch: ~3400 (broad), Aromatic C=C: ~1600, 1480, C-O stretch: ~1250, C-F/C-Cl region: below 1200 | [5][14] |
| Other Isomers | O-H stretch: 3200-3600 (broad, strong); Aromatic C=C: 1450-1600; C-O stretch: ~1200-1260; C-F stretch: ~1000-1400; C-Cl stretch: ~600-800. The "fingerprint" region (<1500 cm⁻¹) will show unique patterns for each isomer. | [15][16] |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial structural information based on the fragmentation pattern of the molecule.
Expertise & Causality: Interpreting Mass Spectra
-
Molecular Ion (M⁺): The peak with the highest m/z value usually corresponds to the intact molecule minus one electron. For chlorofluorophenols (C₆H₄ClFO), the expected monoisotopic mass is approximately 146 g/mol .
-
Isotope Pattern: A key feature is the isotopic signature of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in two molecular ion peaks: M⁺ (containing ³⁵Cl) and M+2 (containing ³⁷Cl), with a relative intensity ratio of about 3:1. This pattern is a definitive indicator of a monochlorinated compound.
-
Fragmentation: Upon ionization (typically by electron impact), the molecular ion fragments in a predictable way. Common fragmentation pathways for phenols include the loss of CO, CHO, and the halogen atoms, leading to a unique fragmentation pattern for each isomer.
Trustworthiness: A Self-Validating GC-MS Protocol
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing volatile compounds like chlorofluorophenols, as it separates the components of a mixture before they enter the mass spectrometer.[17]
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 ppm) of the sample in a volatile organic solvent like dichloromethane or methanol.[18]
-
GC-MS System Setup:
-
Injector: Set to a temperature of ~250°C in splitless mode to ensure complete vaporization.
-
GC Column: Use a non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp the temperature up (e.g., at 10°C/min) to a final temperature of ~250°C. This separates compounds based on their boiling points.[19]
-
MS Detector: Use electron ionization (EI) at 70 eV. Set the mass scan range from m/z 40 to 200 to cover the parent ion and expected fragments.
-
-
Analysis Run: Inject a small volume (e.g., 1 µL) of the sample into the GC. The instrument will automatically perform the separation and mass analysis.
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) to see the separated peaks.
-
Analyze the mass spectrum for each peak.
-
Identify the molecular ion peak (M⁺) and the M+2 peak to confirm the presence of chlorine.
-
Compare the fragmentation pattern to spectral libraries like NIST or SDBS for positive identification.[20]
-
Spectroscopic Data Summary for Chlorofluorophenol Isomers
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Data Source(s) |
| All Isomers | ~146 (M⁺, ³⁵Cl), ~148 (M+2, ³⁷Cl) | Fragments corresponding to loss of CO, HCl, HF, Cl, F, etc. will be present. The relative intensities of these fragments will differ between isomers. | [6] |
UV-Visible Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic compounds like chlorofluorophenols, the most important transitions are π → π*. The position of the maximum absorbance (λmax) is sensitive to the substitution pattern on the aromatic ring.
Expertise & Causality: Interpreting UV-Vis Spectra
-
Chromophore: The phenol ring with its conjugated π-system is the chromophore.
-
Auxochromes: The -OH, -Cl, and -F substituents are auxochromes, which modify the absorption characteristics (λmax and intensity) of the chromophore.
-
Solvent Effects: The polarity of the solvent can influence the λmax. A change in pH will also cause a significant shift, as the phenoxide ion formed under basic conditions is a different chromophore than the neutral phenol.
-
Isomer Differentiation: While UV-Vis is less definitive for structure elucidation than NMR, each isomer will have a characteristic λmax and molar absorptivity (ε). It is a simple, rapid, and cost-effective method for quantitative analysis once the identity of the compound is known.[21][22]
Trustworthiness: A Self-Validating UV-Vis Protocol
-
Sample Preparation: Prepare a stock solution of the sample in a UV-transparent solvent (e.g., methanol or ethanol). Accurately perform serial dilutions to create a series of solutions of known, low concentrations.
-
Spectrophotometer Setup: Turn on the spectrophotometer and its lamps (deuterium for UV, tungsten for visible) and allow them to warm up for at least 15-20 minutes for stable output.[23]
-
Blanking: Fill a quartz cuvette with the pure solvent. Place it in the spectrophotometer and record a baseline spectrum. This is crucial to subtract any absorbance from the solvent and the cuvette itself.
-
Measurement: Starting with the most dilute solution, rinse the cuvette with the solution, then fill it and place it in the spectrophotometer. Scan a range of wavelengths (e.g., 200-400 nm) and record the absorbance spectrum.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). For quantitative analysis, use the Beer-Lambert Law (A = εbc) by plotting a calibration curve of absorbance vs. concentration.
Spectroscopic Data Summary for Chlorofluorophenol Isomers
| Isomer | λmax (nm) | Notes | Data Source(s) |
| All Isomers | ~270-285 nm | The exact λmax will vary slightly for each isomer and is dependent on the solvent used. Phenols typically show two primary absorption bands. | [24] |
Integrated Analytical Workflow
Effective isomer identification relies on a logical, integrated approach that combines the strengths of each spectroscopic technique. The following workflow represents a field-proven strategy for characterizing an unknown chlorofluorophenol sample.
Caption: Integrated workflow for the identification and analysis of chlorofluorophenol isomers.
Conclusion
The differentiation of this compound isomers is a critical analytical challenge that necessitates a multi-technique spectroscopic approach. While MS provides a rapid confirmation of molecular weight and elemental composition (specifically the presence of chlorine), and IR confirms the presence of key functional groups, it is NMR spectroscopy that stands as the ultimate arbiter of structure. The detailed information on proton and carbon environments, combined with the powerful diagnostic tool of H-F and C-F coupling constants, allows for the unambiguous assignment of the substitution pattern on the phenolic ring. UV-Vis spectroscopy serves as a complementary technique, particularly useful for rapid quantitative measurements. By following the validated protocols and integrated workflow presented in this guide, researchers can confidently elucidate the structure of chlorofluorophenol isomers, ensuring the integrity and safety of their chemical research and development endeavors.
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Lee, H. B., & Peart, T. E. (1986). Determination of Halogenated Phenols in Raw and Potable Water by Selected Ion Gas Chromatography-Mass Spectrometry. Journal - Association of Official Analytical Chemists, 69(5), 857–863. [Link]
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M. A. Rijs, A. M.; et al. (2025). Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol. Physical Chemistry Chemical Physics, 27(1), 12-19. [Link][33]
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Aktaş, A. H. (2006). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 18(2), 1411. [Link][18]
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Dais, P., & Spyros, A. (2017). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 22(8), 1335. [Link][34]
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Mamo, I. A., et al. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research, 3(3), 22-26. [Link][21][22]
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An In-Depth Technical Guide to the Potential Biological Activities of Chlorofluorophenols
Foreword: The Unexplored Frontier of Mixed Halogenation
For researchers, scientists, and drug development professionals, the landscape of phenolic compounds offers a vast and fertile ground for discovery. Their inherent antioxidant properties and diverse biological activities have made them a cornerstone of medicinal chemistry. While the individual impacts of chlorination and fluorination on the bioactivity of phenols are well-documented, the synergistic or antagonistic effects of combining these halogens on a single phenolic scaffold—creating chlorofluorophenols—represent a largely uncharted scientific frontier. This guide provides a comprehensive technical overview of the potential biological activities of these intriguing molecules. By synthesizing established principles of halogenation chemistry with field-proven experimental insights, we will construct a predictive framework to guide future research and development in this promising area. This document is designed not as a rigid set of established facts, but as a robust, logically-derived roadmap for exploration.
The Chemical Logic of Halogenation: How Chlorine and Fluorine Shape Bioactivity
The introduction of halogen atoms onto a phenolic ring profoundly alters its physicochemical properties, which in turn dictates its biological interactions. Understanding the distinct contributions of chlorine and fluorine is paramount to predicting the behavior of chlorofluorophenols.
Chlorine: The presence of chlorine, a relatively large and lipophilic halogen, tends to increase the overall hydrophobicity of the phenol molecule. This enhancement in lipophilicity can facilitate passage through cellular membranes, potentially increasing bioavailability and intracellular concentration. However, this same property is often linked to increased toxicity, as the molecule can more readily accumulate in lipid-rich tissues and interfere with cellular processes.[1] Increased chlorination has been directly correlated with a rise in toxicity, shifting the compound's action from a convulsant effect, typical of phenol, to mechanisms that interfere with critical cellular functions like oxidative phosphorylation.[1]
Fluorine: In contrast, fluorine is the most electronegative element and is relatively small. Its introduction into a molecule can significantly alter electronic properties, influencing acidity (pKa) and hydrogen bonding capabilities.[2] Fluorine substitution can enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism.[3] Furthermore, the addition of fluorine can modulate the lipophilicity in a more nuanced way than chlorine, sometimes improving membrane permeability without drastically increasing general toxicity.[4]
The Chlorofluoro Synergy: The combination of chlorine and fluorine on a phenolic ring presents a unique opportunity to fine-tune biological activity. It is hypothesized that the lipophilic character of chlorine could be balanced by the electronic and metabolic-stabilizing effects of fluorine. This could potentially lead to compounds with enhanced cell permeability, targeted activity, and a more favorable toxicity profile compared to their solely chlorinated counterparts.
Potential Biological Activities of Chlorofluorophenols: A Predictive Framework
Based on the established activities of halogenated phenols, we can extrapolate the likely biological activities of chlorofluorophenols. The following sections outline these potential activities and the mechanistic principles that underpin them.
Antimicrobial and Antibiofilm Activity
Halogenated phenols have long been recognized for their antimicrobial properties.[5] The mechanism of action is often attributed to the disruption of microbial cell membranes and the inhibition of essential enzymes.[6] The lipophilicity imparted by chlorine is a key driver of this activity, allowing the compound to intercalate into the lipid bilayer of bacterial membranes, leading to increased permeability and eventual cell lysis.
It is predicted that chlorofluorophenols will exhibit significant antimicrobial activity. The presence of chlorine will likely be the primary driver of membrane disruption. Fluorine, with its strong electron-withdrawing nature, could further enhance this activity by increasing the acidity of the phenolic hydroxyl group, which may interfere with microbial enzymatic processes.
A critical aspect of modern antimicrobial research is the targeting of biofilms, which are notoriously resistant to conventional antibiotics. Halogenated phenols have shown promise in this area. It is plausible that chlorofluorophenols could not only inhibit the growth of planktonic bacteria but also disrupt the integrity of mature biofilms.
Cytotoxicity and Anticancer Potential
The cytotoxicity of chlorophenols is well-documented, with toxicity generally increasing with the degree of chlorination.[7] This property, while a concern from a toxicological perspective, can be harnessed for therapeutic benefit, particularly in oncology. The proposed mechanism for the cytotoxicity of some chlorophenols involves the induction of apoptosis, a form of programmed cell death.[7]
We hypothesize that chlorofluorophenols could be potent cytotoxic agents against various cancer cell lines. The combination of chlorine-driven lipophilicity, facilitating entry into cancer cells, and fluorine-induced metabolic stability could lead to a sustained cytotoxic effect. The specific substitution patterns of chlorine and fluorine on the aromatic ring will likely be critical in determining the selectivity and potency of these compounds against different cancer cell types. Fluorinated flavan-3-ol derivatives, for example, have demonstrated high toxicity against HeLa and A549 cells by promoting autophagy and inducing mitochondrial dysfunction.[8]
Antioxidant Activity
Phenolic compounds are renowned for their antioxidant properties, which stem from their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.[9] The antioxidant capacity of a phenol is influenced by the stability of the resulting phenoxyl radical. Halogen substitution can modulate this activity.
The antioxidant potential of chlorofluorophenols will be a balance of electronic and steric effects. While the electron-withdrawing nature of both chlorine and fluorine can increase the O-H bond dissociation energy, potentially reducing antioxidant activity, the overall electronic landscape of the molecule and its ability to stabilize the resulting radical will be the determining factors. It is crucial to experimentally evaluate the antioxidant capacity of novel chlorofluorophenols to ascertain their potential in combating oxidative stress-related conditions.
Enzyme Inhibition
The precise fit of a molecule into the active site of an enzyme is fundamental to its function. Halogenated compounds can act as potent enzyme inhibitors.[2][10] The introduction of chlorine and fluorine can alter the size, shape, and electronic distribution of a phenolic molecule, enabling it to bind to and block the active sites of specific enzymes. For instance, various phenolic compounds have been shown to inhibit enzymes such as α-amylase, trypsin, and lysozyme.[10]
Chlorofluorophenols represent a promising class of molecules for the development of novel enzyme inhibitors. The varied steric and electronic profiles that can be achieved through different chlorofluoro-substitution patterns could allow for the targeted inhibition of a wide range of enzymes implicated in disease, such as tyrosinase in hyperpigmentation disorders or cytochrome P450 enzymes in drug metabolism.[11][12]
Experimental Workflows for Assessing Biological Activity
To validate the predicted biological activities of novel chlorofluorophenol compounds, a rigorous and standardized set of experimental protocols is essential. The following section provides detailed, step-by-step methodologies for key in vitro assays.
Workflow for Synthesis and Characterization
The exploration of chlorofluorophenols begins with their synthesis. A generalized workflow for the synthesis and characterization of these novel compounds is depicted below.
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An In-depth Technical Guide on the Safety and Handling of 2-Chloro-3-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for informational purposes only. It is not a substitute for a formal safety data sheet (SDS) or comprehensive, site-specific risk assessments. Always consult your institution's Environmental Health and Safety (EHS) department and the manufacturer's SDS before handling any chemical.
Section 1: Introduction and Hazard Identification
2-Chloro-3-fluorophenol (CAS No. 863870-86-4) is a halogenated aromatic organic compound with the molecular formula C₆H₄ClFO.[1][2] It presents as a colorless crystalline solid with a characteristic phenolic odor.[1] While specific toxicological data for this compound is not extensively documented in publicly available literature, its structural similarity to other chlorophenols suggests that it should be handled with significant caution.[3][4]
Based on data from analogous compounds, this compound is presumed to be harmful if swallowed, inhaled, or in contact with skin.[5][6] It is expected to be corrosive and can cause severe skin irritation and eye damage.[1] The primary hazards associated with this compound are its potential for acute toxicity and corrosivity.
Physicochemical Properties and Hazard Summary
A comprehensive understanding of the physicochemical properties is crucial for a thorough risk assessment.
| Property | Value | Source |
| CAS Number | 863870-86-4 | [7] |
| Molecular Formula | C₆H₄ClFO | [1][2] |
| Molecular Weight | 146.54 g/mol | [2] |
| Physical Form | Colorless crystalline solid | [1] |
| Odor | Distinctive phenol odor | [1] |
| Solubility | Soluble in ethanol, dichloromethane, and ether | [1] |
GHS Hazard Statements (Presumed based on similar compounds):
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H314: Causes severe skin burns and eye damage.
-
H332: Harmful if inhaled.
-
H411: Toxic to aquatic life with long lasting effects.
Section 2: Risk Assessment and Mitigation Workflow
A systematic approach to risk assessment is paramount before any experimental work involving this compound commences. The following workflow provides a logical framework for identifying and mitigating potential hazards.
Caption: Risk Assessment and Mitigation Workflow for this compound.
Section 3: Engineering and Administrative Controls
The hierarchy of controls prioritizes engineering and administrative measures to minimize exposure risk.
Engineering Controls
-
Chemical Fume Hood: All weighing, solution preparation, and reaction setups involving this compound must be conducted within a certified chemical fume hood.[8] This is the primary engineering control to prevent inhalation of dust or vapors. Phenol itself does not readily form a vapor at room temperature, but this may not be true for its derivatives, and heating or aerosolization increases the inhalation hazard significantly.[9]
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[8][10]
Administrative Controls
-
Designated Area: Establish a designated area for working with this compound. This area should be clearly marked with appropriate hazard signage.
-
Standard Operating Procedures (SOPs): Develop and strictly follow a detailed, written SOP for all procedures involving this compound.
-
Training: All personnel handling the compound must receive documented training on its hazards, safe handling procedures, and emergency response.
-
Working Alone: It is strongly advised to avoid working alone when handling highly hazardous chemicals like this compound.[9]
Section 4: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation (in fume hood) | Chemical splash goggles | Double-gloving with nitrile or neoprene gloves | Flame-resistant lab coat | N95 respirator or higher, if dust is generated |
| Conducting Reactions and Purifications (in fume hood) | Chemical splash goggles and face shield | Double-gloving with nitrile or neoprene gloves | Flame-resistant lab coat | As needed, based on risk assessment |
| Handling Solid Compound Outside of a Fume Hood | Not Recommended | Not Recommended | Not Recommended | Not Recommended |
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement.[4] A full-face shield should be used in conjunction with goggles when there is a significant splash hazard.[4]
-
Hand Protection: Chemical-resistant gloves are essential. Given the corrosive nature of phenols, double-gloving provides an additional layer of safety.[8] Nitrile or neoprene gloves are generally recommended.[4] Always inspect gloves for any signs of degradation or puncture before and during use.
-
Body Protection: A flame-resistant lab coat or chemical-resistant coveralls should be worn to protect against splashes.[4][11]
-
Respiratory Protection: While working in a fume hood should be sufficient, a NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols outside of a containment system.[4]
Section 5: Safe Handling and Storage Protocols
Adherence to strict protocols during handling and storage is critical for preventing incidents.
Weighing and Solution Preparation
-
Don all required PPE as outlined in the table above.
-
Perform all operations within a certified chemical fume hood.
-
Weigh the solid compound on disposable weighing paper or in a tared container to minimize balance contamination.[8]
-
Add solvent to the solid in a controlled manner to prevent splashing.
-
Securely cap the container before removing it from the fume hood.
Storage
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][12]
-
Keep the container tightly closed.[5]
-
Store in a secondary containment vessel to prevent the spread of material in case of a leak.
-
Ensure the storage area is clearly labeled with the appropriate hazard warnings.
Section 6: Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
Exposure Response Decision Tree
Caption: Emergency Response Decision Tree for Exposure Incidents.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[5][10] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water at an eyewash station for a minimum of 15 minutes, holding the eyelids open to ensure thorough rinsing.[10][13] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth resuscitation) and seek immediate medical attention.[5][14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][14]
Spill Response
-
Minor Spill (inside a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent followed by soap and water.[8]
-
-
Major Spill (outside a fume hood or a large volume):
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory doors to contain the spill.
-
Contact your institution's EHS or emergency response team.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
Section 7: Waste Disposal
All waste generated from procedures involving this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, weighing paper, absorbent material) in a clearly labeled, sealed container marked as "Hazardous Waste: Chlorinated Organic Compound".[8]
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's EHS department or a licensed hazardous waste contractor.[15] Do not dispose of this chemical down the drain.
Section 8: Conclusion
This compound is a chemical that demands respect and careful handling due to its potential for significant health hazards. By implementing robust engineering and administrative controls, utilizing appropriate personal protective equipment, and adhering to established safe handling and emergency procedures, researchers can mitigate the risks associated with its use. A proactive and informed approach to safety is the cornerstone of responsible scientific practice.
References
-
ChemBK. (2024, April 9). This compound. Retrieved from ChemBK. [Link]
-
EHSO Manual. (2025, January 14). Spill Control/Emergency Response. Retrieved from Oakland University. [Link]
-
Oregon Occupational Safety and Health. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from Oregon.gov. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Chlorophenols. National Center for Biotechnology Information. Retrieved from [Link]
-
BVL. (2020, November 6). Personal protective equipment when handling plant protection products. Retrieved from BVL.bund.de. [Link]
-
Texas Woman's University. (n.d.). Phenol SOP. Retrieved from TWU. [Link]
-
New Jersey Department of Health. (2015, August). Phenol - Hazardous Substance Fact Sheet. Retrieved from NJ.gov. [Link]
-
Sciencelab.com. (n.d.). Material Safety Data Sheet - 2-chlorophenol 98%. Retrieved from Sciencelab.com. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Chlorophenols. Retrieved from ATSDR. [Link]
-
Occupational Safety and Health Administration. (n.d.). PHENOL. Retrieved from OSHA. [Link]
-
Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. Retrieved from OSHA. [Link]
-
Chemistry Stack Exchange. (2023, January 20). Mechanism for a reaction of reduced fluorophenol with BF3?. Retrieved from Chemistry Stack Exchange. [Link]
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of 2-Chloroethanol. Retrieved from WCU. [Link]
-
University of New Mexico. (n.d.). Standard Operating Procedure - Phenol. UNM Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-4-fluorophenol. PubChem Compound Database. Retrieved from [Link]
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Methodological & Application
Application Note: Regioselective Synthesis of 2-Chloro-3-fluorophenol via Electrophilic Chlorination
Introduction and Strategic Overview
2-Chloro-3-fluorophenol is a valuable substituted phenol derivative that serves as a key building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its utility stems from the specific arrangement of the hydroxyl, chloro, and fluoro substituents on the aromatic ring, which allows for diverse downstream chemical modifications.
The primary challenge in synthesizing this molecule from 3-fluorophenol lies in controlling the regioselectivity of the electrophilic chlorination. The phenol moiety is strongly activating and ortho-, para-directing, while the fluorine atom, though deactivating overall via induction, also directs ortho- and para-. This creates three potential sites for chlorination (C2, C4, and C6). The goal is to selectively introduce the chlorine atom at the C2 position, which is ortho to the powerful hydroxyl directing group. Direct chlorination of phenols can often lead to a mixture of mono- and di-chlorinated isomers, making purification difficult and reducing the yield of the desired product.[2]
This application note provides a robust protocol for the selective synthesis of this compound. It explains the causal factors behind the choice of reagents and conditions, outlines a detailed experimental procedure, and emphasizes critical safety protocols.
Mechanistic Insights: Controlling Regioselectivity
The synthesis proceeds via an electrophilic aromatic substitution reaction. The hydroxyl group of 3-fluorophenol is a potent activating group, significantly increasing the nucleophilicity of the aromatic ring, particularly at the positions ortho (C2, C6) and para (C4) to it.
To achieve the desired C2 chlorination, the reaction conditions must favor this position over the electronically similar C6 position and the sterically less hindered C4 position. The choice of a suitable chlorinating agent and solvent is paramount. While highly reactive agents like chlorine gas can be used, they often lead to over-reaction and poor selectivity.[3][4] Sulfuryl chloride (SO₂Cl₂) is a more manageable liquid source of electrophilic chlorine, and its reactivity can be modulated by temperature and the choice of solvent.[5] In non-polar aprotic solvents at low temperatures, the reaction can be controlled to favor mono-chlorination, with the hydroxyl group's ortho-directing effect being dominant.
Caption: Simplified mechanism of electrophilic chlorination of 3-fluorophenol.
Detailed Synthesis Protocol
This protocol is optimized for a laboratory scale synthesis yielding the target compound with good purity and yield.
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Formula | M.W. ( g/mol ) | Notes |
| 3-Fluorophenol | 372-20-3 | C₆H₅FO | 112.10 | Corrosive, toxic.[6] |
| Sulfuryl Chloride | 7791-25-5 | SO₂Cl₂ | 134.97 | Corrosive, lachrymator. Reacts with water. |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Anhydrous grade. Volatile. |
| Saturated NaHCO₃ Sol. | - | NaHCO₃ | 84.01 | Aqueous solution. |
| Brine | - | NaCl | 58.44 | Saturated aqueous solution. |
| Anhydrous MgSO₄ | 7487-88-9 | MgSO₄ | 120.37 | Drying agent. |
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Condenser with a drying tube (or inert gas inlet)
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for purification (e.g., column chromatography setup)
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
-
Reaction Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add 3-fluorophenol (5.6 g, 50 mmol).
-
Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture until all the 3-fluorophenol has dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring.
-
Reagent Addition: Slowly add sulfuryl chloride (4.4 mL, 52.5 mmol, 1.05 equivalents) dropwise via the dropping funnel over 30 minutes. Causality: A slow, controlled addition at low temperature is critical to manage the exothermic nature of the reaction and to prevent the formation of dichlorinated byproducts.
-
Reaction: Maintain the reaction mixture at 0-5 °C for 1 hour after the addition is complete. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Quenching: Once the reaction is complete, cool the flask again in an ice bath. Carefully and slowly add 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to quench the reaction and neutralize the HCl and excess SO₂Cl₂ formed.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 30 mL).
-
Washing and Drying: Combine all the organic layers and wash them with 50 mL of brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure this compound.
Expected Results
| Parameter | Value |
| Appearance | Colorless to pale yellow oil or solid[1] |
| Expected Yield | 65-75% |
| Purity (Post-Column) | >98% (by GC/NMR) |
| Boiling Point | 193.3 ± 20.0 °C (Predicted)[1] |
Safety, Handling, and Waste Disposal
This procedure must be performed in a certified chemical fume hood by trained personnel.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, a face shield, and appropriate chemical-resistant gloves (e.g., nitrile for incidental contact, heavier gloves for extensive handling).[7]
-
Reagent Hazards:
-
3-Fluorophenol: Is harmful if swallowed, in contact with skin, or if inhaled, and causes skin irritation and serious eye irritation.[8] Avoid all direct contact.
-
Sulfuryl Chloride: Is highly corrosive and a lachrymator. It reacts violently with water and alcohols, releasing toxic gases. Handle with extreme caution.
-
Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. Minimize inhalation and skin contact.
-
-
Emergency Procedures:
-
Ensure an emergency shower and eyewash station are immediately accessible.[7]
-
In case of skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes.[8]
-
In case of inhalation, move the individual to fresh air immediately. Seek medical attention for any exposure.
-
-
Waste Disposal: All organic and chlorinated waste must be collected in a designated, labeled hazardous waste container. Aqueous waste should be neutralized before disposal according to institutional and local environmental regulations.
References
-
Maddox, S. M., Nalbandian, C. J., Smith, D. E., & Gustafson, J. L. (2015). A Practical Lewis Base Catalyzed Electrophilic Chlorination of Arenes and Heterocycles. Organic Letters, 17(5), 1042–1045. [Link]
-
ChemBK. (2024). This compound. ChemBK Database. [Link]
-
Takemoto, I., & Yamasaki, K. (1991). Selective Synthesis of Fluorophenol Derivatives. Bioscience, Biotechnology, and Biochemistry, 55(4), 594-595. [Link]
- Lee, M., et al. (2024). Process for preparation of 2-chloro-3-fluoro-4-alkoxy-anilines and 2-fluoro-3-chlorophenol.
- Lee, S. G., et al. (1992). Selective ortho-chlorination of phenols.
-
Morris, J. C. (1975). Kinetics of Chlorination of Phenol—Chlorophenolic Tastes and Odors. Water Research, 9(1), 1-13. [Link]
-
PubChem. (n.d.). 3-Fluorophenol. National Center for Biotechnology Information. [Link]
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Washington State Department of Health. (2010). How to handle chlorine gas safely. DOH Publication 331-213. [Link]
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New Jersey Department of Health. (n.d.). Hazard Summary: 3-Chlorophenol. NJ.gov. [Link]
- Zvi, H. B., et al. (2000). Process for the preparation of para-fluorophenol.
-
ResearchGate. (n.d.). Regioselective synthesis of important chlorophenols in the presence of methylthioalkanes with remote SMe, OMe or OH substituents. Request PDF. [Link]
Sources
Application Note & Protocol: Regioselective Synthesis of 2-Chloro-3-fluorophenol
Audience: Researchers, scientists, and drug development professionals.
Abstract
2-Chloro-3-fluorophenol is a valuable substituted phenol derivative utilized as a key building block in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its specific substitution pattern requires a synthetic approach with high regiochemical control. This document provides a detailed guide to two primary regioselective strategies for the synthesis of this compound: Strategy A , a modern approach using Directed ortho-Metalation (DoM), and Strategy B , a classic route via the Sandmeyer reaction. This guide offers in-depth technical explanations, step-by-step protocols, and the rationale behind experimental choices to ensure reproducibility and success.
Introduction: The Significance of Regiocontrol
The biological activity of complex organic molecules, particularly in drug discovery, is critically dependent on the precise arrangement of substituents on an aromatic core. This compound presents a synthetic challenge where three different substituents—hydroxyl, chloro, and fluoro—must be installed in a specific 1,2,3-relationship. The challenge lies in overcoming the statistical placement of these groups and directing them to the desired positions.
The fluorine and chlorine atoms significantly influence the electronic properties and reactivity of the benzene ring. Fluorine, being highly electronegative, acts as a moderate ortho, para-director in electrophilic aromatic substitution but also deactivates the ring. More importantly for the strategies discussed herein, fluorine is a potent ortho-directing group in deprotonation reactions (metalation).[4][5] This guide focuses on leveraging these electronic effects to achieve a highly regioselective synthesis.
Strategic Overview: DoM vs. Sandmeyer
Two robust strategies are presented, each with distinct advantages. The choice between them may depend on starting material availability, scale, and tolerance for specific reagents.
-
Strategy A: Directed ortho-Metalation (DoM) : This is an elegant and highly regioselective method that utilizes a directing group to activate a specific C-H bond for deprotonation by a strong base, typically an organolithium reagent. In the case of 1-chloro-3-fluorobenzene, the fluorine atom serves as the directing group, selectively facilitating lithiation at the C2 position.[5] This aryllithium intermediate is then trapped with an oxygen electrophile to introduce the hydroxyl group.
-
Strategy B: Sandmeyer Reaction : This classic transformation converts an aromatic amine into a wide range of functionalities via a diazonium salt intermediate.[6][7] To synthesize this compound, the corresponding 2-chloro-3-fluoroaniline is diazotized and subsequently hydrolyzed.[8] While powerful, this method's regioselectivity is predetermined by the synthesis of the aniline precursor.
Below is a high-level workflow comparing the two strategies.
Caption: High-level comparison of the Directed ortho-Metalation and Sandmeyer reaction workflows.
Strategy A: Synthesis via Directed ortho-Metalation (DoM)
Mechanistic Rationale and Causality
Directed ortho-metalation is a powerful tool for regioselective C-H functionalization. The reaction hinges on the coordination of a lithium base to a directing metalation group (DMG). While strong DMGs like amides are common, halogens can also direct metalation, with fluorine being particularly effective due to its high electronegativity and ability to stabilize the resulting carbanion.[4]
For the substrate 1-chloro-3-fluorobenzene , there are two potential sites for deprotonation ortho to the fluorine atom (C2 and C4) and one site ortho to the chlorine atom (C2).
Caption: Regioselectivity in the DoM of 1-chloro-3-fluorobenzene.
The C-H bond at the C2 position is the most acidic and sterically accessible for deprotonation. It is positioned ortho to both the strongly directing fluorine atom and the weaker directing chlorine atom.[5] The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) or a standard base like n-butyllithium in a non-polar solvent at low temperatures minimizes side reactions and promotes the formation of the C2-lithiated intermediate.
Once the aryllithium intermediate is formed, it is quenched with a suitable electrophile to install the oxygen functionality. A two-step sequence involving reaction with trimethyl borate followed by oxidative workup with hydrogen peroxide is a reliable and high-yielding method to convert the C-Li bond to a C-OH group.
Detailed Experimental Protocol
Reaction Scheme:
-
Metalation: 1-Chloro-3-fluorobenzene is treated with n-BuLi at -78 °C.
-
Borylation: The resulting aryllithium is trapped with trimethyl borate.
-
Oxidation: The boronic ester is oxidized to the phenol using basic hydrogen peroxide.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 1-Chloro-3-fluorobenzene | 130.54 | 6.53 g (5.0 mL) | 50.0 | Starting material[9] |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - | Dry, inhibitor-free |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 22.0 mL | 55.0 | Use freshly titrated |
| Trimethyl borate | 103.91 | 6.23 g (6.8 mL) | 60.0 | Distill before use |
| Hydrogen Peroxide (30% aq.) | 34.01 | 17 mL | ~150 | - |
| Sodium Hydroxide (3 M aq.) | 40.00 | 50 mL | 150 | - |
| Diethyl Ether | - | 200 mL | - | For extraction |
| Hydrochloric Acid (2 M aq.) | - | As needed | - | For acidification |
Step-by-Step Protocol:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.
-
Initial Solution: Under a positive pressure of nitrogen, charge the flask with 1-Chloro-3-fluorobenzene (50.0 mmol) and anhydrous THF (100 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (2.5 M in hexanes, 55.0 mmol, 1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stirring: Stir the resulting pale-yellow solution at -78 °C for 1 hour.
-
Borylation: Add trimethyl borate (60.0 mmol, 1.2 eq) dropwise via syringe, maintaining the temperature at -78 °C. After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes, then allow it to warm to room temperature and stir for 1 hour.
-
Oxidative Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add 3 M aqueous NaOH (50 mL), followed by the dropwise addition of 30% aqueous H₂O₂ (17 mL). Caution: This addition is exothermic. Maintain the temperature below 20 °C.
-
Final Stirring: Remove the ice bath and stir the mixture vigorously at room temperature for 2 hours.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Wash: Combine the organic layers and wash with saturated aqueous sodium thiosulfate (50 mL) to quench any remaining peroxide, followed by brine (50 mL).
-
Acidification & Isolation: To isolate the phenolic product, extract the combined organic layers with 1 M aqueous NaOH (3 x 50 mL). Wash the combined basic aqueous extracts with diethyl ether (50 mL) to remove any non-phenolic impurities. Cool the aqueous layer in an ice bath and acidify to pH ~2 with 2 M HCl.
-
Final Extraction: Extract the resulting acidic aqueous layer with diethyl ether (3 x 75 mL). Combine these final organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure this compound.
Strategy B: Synthesis via Sandmeyer Reaction
Mechanistic Rationale and Causality
The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an amino group into a halide, cyanide, or hydroxyl group.[10][11] The reaction proceeds in two main stages:
-
Diazotization: The primary aromatic amine (2-chloro-3-fluoroaniline) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like sulfuric acid) at low temperatures (0-5 °C) to form a relatively stable aryldiazonium salt.
-
Hydrolysis: The diazonium salt is then heated in an aqueous acidic solution. The diazonium group (a superb leaving group) is displaced by water, releasing nitrogen gas and forming the corresponding phenol after deprotonation.[6][7]
The success of this strategy is entirely dependent on the availability of the 2-chloro-3-fluoroaniline precursor. The regioselectivity is "locked in" during the synthesis of this starting material. While effective, this route requires careful temperature control during diazotization to prevent premature decomposition of the diazonium salt and potential side reactions. A known drawback can be the formation of explosive diazo-oxide byproducts, necessitating careful handling.[8]
Detailed Experimental Protocol
Reaction Scheme:
-
Diazotization: 2-Chloro-3-fluoroaniline is converted to its diazonium salt using sodium nitrite and sulfuric acid.
-
Hydrolysis: The diazonium salt solution is added to hot aqueous sulfuric acid to induce hydrolysis to the phenol.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2-Chloro-3-fluoroaniline | 145.56 | 7.28 g | 50.0 | Starting material[12] |
| Sulfuric Acid (conc.) | 98.08 | 25 mL | ~460 | - |
| Water | 18.02 | 150 mL | - | Deionized |
| Sodium Nitrite | 69.00 | 3.80 g | 55.0 | Prepare a fresh solution |
| Diethyl Ether | - | 200 mL | - | For extraction |
| Sodium Bicarbonate (sat. aq.) | - | As needed | - | For neutralization |
Step-by-Step Protocol:
-
Setup: In a 250 mL three-necked flask, prepare a solution of concentrated sulfuric acid (15 mL) in water (50 mL) by slowly adding the acid to the water with cooling. Cool this solution to 0-5 °C in an ice-salt bath.
-
Aniline Solution: Slowly add 2-chloro-3-fluoroaniline (50.0 mmol) to the cold sulfuric acid solution with vigorous stirring. The amine salt may precipitate.
-
Diazotization: Prepare a solution of sodium nitrite (55.0 mmol) in water (20 mL). Add this solution dropwise to the aniline suspension while maintaining the temperature strictly between 0 and 5 °C. The solids should dissolve to form a clear solution of the diazonium salt. Stir for an additional 20 minutes at 0-5 °C after the addition is complete.
-
Hydrolysis Setup: In a separate, larger flask (e.g., 500 mL) equipped for steam distillation if desired, heat a solution of concentrated sulfuric acid (10 mL) in water (80 mL) to boiling.
-
Hydrolysis Reaction: Add the cold diazonium salt solution dropwise to the boiling acidic solution. A vigorous evolution of nitrogen gas will occur. The phenol product will form as an oil. Perform this step in a well-ventilated fume hood.
-
Isolation: After the addition is complete, continue to heat the mixture (or steam distill) until no more oily product co-distills.
-
Extraction: Cool the reaction mixture (or the distillate) and extract with diethyl ether (3 x 70 mL).
-
Wash: Combine the organic extracts and wash carefully with saturated aqueous sodium bicarbonate to remove any acidic impurities, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude phenol by flash column chromatography or distillation under reduced pressure.
Product Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₆H₄ClFO |
| Molecular Weight | 146.54 g/mol |
| Appearance | Colorless to pale yellow solid or oil[1] |
| CAS Number | 863870-86-4[13] |
Spectroscopic Data: Standard analytical techniques should be employed:
-
¹H NMR: Expected to show characteristic aromatic proton signals with coupling patterns influenced by both fluorine and chlorine substituents. The phenolic proton will appear as a broad singlet.
-
¹³C NMR: Will show six distinct aromatic carbon signals, with C-F and C-Cl couplings observable.
-
¹⁹F NMR: A singlet or a multiplet depending on the coupling to nearby protons.
-
Mass Spectrometry: The molecular ion peak (M+) should be observed at m/z ≈ 146, with a characteristic M+2 peak (~1/3 intensity) due to the ³⁷Cl isotope.
Conclusion and Recommendations
Both the Directed ortho-Metalation and the Sandmeyer reaction are viable and effective methods for the regioselective synthesis of this compound.
-
Directed ortho-Metalation (Strategy A) is recommended for its high regioselectivity, elegant execution, and avoidance of potentially hazardous diazonium intermediates. It is particularly well-suited for laboratory-scale synthesis where precise control is paramount. The availability of the 1-chloro-3-fluorobenzene starting material is a key consideration.[9]
-
The Sandmeyer Reaction (Strategy B) remains a powerful and industrially relevant method. Its primary limitation is the reliance on the pre-synthesized 2-chloro-3-fluoroaniline. For larger-scale preparations, this may be the more cost-effective route, provided that safety protocols for handling diazonium salts are strictly followed.
The choice of method will ultimately be guided by the specific needs of the research program, including scale, cost, available starting materials, and safety infrastructure.
References
- Wikipedia. Sandmeyer reaction. [URL: https://en.wikipedia.org/wiki/Sandmeyer_reaction]
- Takemoto, I., & Yamasaki, K. (n.d.). Selective Synthesis of Fluorophenol Derivatives. Bioscience, Biotechnology, and Biochemistry. [URL: https://www.jstage.jst.go.jp/article/bbb1961/55/2/55_2_595/_pdf]
- L.S.College, Muzaffarpur. (2020). Sandmeyer reaction. [URL: https://www.lscollege.ac.in/userfiles/image/sy-chem-Dr%20Poonam%20Sandmeyer%20reaction.pdf]
- Kumar, V., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie - Chemical Monthly. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8481119/]
- Mortier, J. (n.d.). DIRECTED ORTHO METALATION. Unblog.fr. [URL: https://mortier.unblog.
- Organic Chemistry Portal. Sandmeyer Reaction. [URL: https://www.organic-chemistry.org/namedreactions/sandmeyer-reaction.shtm]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11205840]
- Google Patents. (2024). WO2024023012A1 - Process for preparation of 2-chloro-3-fluoro-4-alkoxy-anilines and 2-fluoro-3-chlorophenol. [URL: https://patents.google.
- BLD Pharm. (n.d.). 863870-86-4|this compound. [URL: https://www.bldpharm.com/products/863870-86-4.html]
- Organic Chemistry Portal. Directed ortho Metalation (DoM). [URL: https://www.organic-chemistry.
- Benchchem. (n.d.). Synthesis routes of 2-Chloro-3-fluoroaniline. [URL: https://www.benchchem.com/pro-synthesis/B1293833]
- ChemicalBook. (n.d.). 2-Chloro-4-fluorophenol synthesis. [URL: https://www.chemicalbook.com/synthesis/1996-41-4.htm]
- University of Minnesota. (n.d.). Directed (ortho) Metallation. [URL: https://web.chem.umn.
- Wikipedia. Directed ortho metalation. [URL: https://en.wikipedia.
- Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554. [URL: https://infoscience.epfl.ch/record/226927]
- Google Patents. (n.d.). CN103787846A - Method for preparing 2-chlorine-6-fluoroanisole and midbodies of 2. [URL: https://patents.google.
- ChemBK. (2024). This compound. [URL: https://www.chembk.com/en/chem/2-Chloro-3-fluorophenol]
- Wang, Z. J., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C-N Bonds into C-X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 449-460. [URL: https://pubmed.ncbi.nlm.nih.gov/29368912/]
- ResearchGate. (n.d.). Regioselective synthesis of important chlorophenols in the presence of methylthioalkanes with remote SMe, OMe or OH substituents. [URL: https://www.researchgate.net/publication/230752528_Regioselective_synthesis_of_important_chlorophenols_in_the_presence_of_methylthioalkanes_with_remote_SMe_OMe_or_OH_substituents]
- Guidechem. (n.d.). How is 2-Fluorophenol prepared? [URL: https://www.guidechem.com/faq/how-to-synthesis-2-fluorophenol-12711.html]
- Sapphire Bioscience. (n.d.). This compound. [URL: https://www.sapphirebioscience.com/2-chloro-3-fluorophenol]
- ChemicalBook. (n.d.). This compound. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0854117.htm]
- Sigma-Aldrich. (n.d.). 3-Chloro-2-fluorophenol. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/641888]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Bromo-3-fluorophenol. [URL: https://www.inno-pharmchem.com/product/2-bromo-3-fluorophenol_130321.html]
- Google Patents. (n.d.). CN102001913B - Method for synthesizing 2-chloro-3-fluorobromobenzene. [URL: https://patents.google.
- Guidechem. (n.d.). How to Synthesize 2-Chloro-5-Fluorophenol? [URL: https://www.guidechem.com/faq/how-to-synthesis-2-chloro-5-fluorophenol-12712.html]
- ResearchGate. (n.d.). Synthesis of analogs. Reagents and Conditions. [URL: https://www.researchgate.net/figure/Synthesis-of-analogs-Reagents-and-Conditions-a-2-fluorophenol-K2CO3-CH3CN-wave-80_fig2_323284050]
- Google Patents. (n.d.). US5053557A - Process for preparing 2-chloro-4-fluorophenol. [URL: https://patents.google.
- Chem-Impex. (n.d.). 1-Chloro-3-fluorobenzene. [URL: https://www.chemimpex.com/products/1-chloro-3-fluorobenzene-cas-625-98-9]
Sources
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The Strategic Role of 2-Chloro-3-fluorophenol in the Synthesis of Advanced Kinase Inhibitors
Abstract
2-Chloro-3-fluorophenol is a key building block in modern medicinal chemistry, particularly in the synthesis of targeted therapeutics. Its unique electronic and steric properties, arising from the specific arrangement of chloro, fluoro, and hydroxyl substituents on the benzene ring, make it an invaluable intermediate for creating complex molecular architectures with high biological potency. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in pharmaceutical synthesis. We will delve into its application in the synthesis of the novel triple angiokinase inhibitor, WXFL-152, providing detailed protocols, mechanistic insights, and safety considerations.
Introduction: The Significance of Halogenated Phenols in Drug Discovery
The incorporation of fluorine and chlorine atoms into pharmaceutical candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability.[1] Fluorine, with its high electronegativity and small size, can modulate the pKa of nearby functional groups and form key hydrogen bonds with biological targets.[2] Chlorine, a larger halogen, can introduce favorable steric interactions and improve lipophilicity, aiding in membrane permeability. The combination of these halogens on a phenol scaffold, as seen in this compound, provides a versatile platform for the synthesis of a new generation of targeted therapies.[1]
This compound, in particular, has emerged as a crucial intermediate in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule inhibitors that can selectively target specific kinases has revolutionized the treatment of these conditions.
This application note will focus on a practical, high-impact application of this compound: the synthesis of WXFL-152, a potent triple angiokinase inhibitor targeting VEGFRs, FGFRs, and PDGFRs.[3] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, making inhibitors of this pathway a cornerstone of modern oncology.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe synthesis.
| Property | Value | Reference |
| CAS Number | 863870-86-4 | [4] |
| Molecular Formula | C₆H₄ClFO | [4] |
| Molecular Weight | 146.54 g/mol | [4] |
| Appearance | Colorless crystalline solid | [2] |
| Solubility | Soluble in ethanol, dichloromethane, and ether | [2] |
Application Profile: Synthesis of the Angiokinase Inhibitor WXFL-152
WXFL-152 is a promising anti-cancer agent currently in clinical development.[5] Its synthesis showcases the strategic use of this compound to construct a key pharmacophore. The overall synthetic workflow is depicted below.
Caption: Overall synthetic workflow for WXFL-152.
The synthesis begins with the functionalization of this compound to introduce an amino group, which is then converted to a thiourea derivative. This key intermediate is subsequently coupled with the quinoline core of the molecule.
Detailed Experimental Protocols
The following protocols are adapted from the published synthesis of WXFL-152 and related compounds.[3]
Protocol 1: Synthesis of 4-Amino-3-chloro-2-fluorophenol (Intermediate B)
This two-step protocol involves the nitration of this compound followed by the reduction of the nitro group.
Step 1: Nitration of this compound
-
Rationale: The hydroxyl group of the phenol is a strong ortho-, para-director. Nitration is expected to occur at the position para to the hydroxyl group. The presence of the electron-withdrawing chloro and fluoro groups will deactivate the ring, requiring strong nitrating conditions.
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0 °C.
-
Slowly add this compound to the cooled nitrating mixture while maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-chloro-2-fluoro-4-nitrophenol.
Step 2: Reduction of 3-Chloro-2-fluoro-4-nitrophenol
-
Rationale: The nitro group is readily reduced to an amine using various reducing agents. A common and effective method is catalytic hydrogenation.
-
Dissolve the crude 3-chloro-2-fluoro-4-nitrophenol in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (typically 50 psi) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain 4-amino-3-chloro-2-fluorophenol.
Protocol 2: Synthesis of WXFL-152 via Nucleophilic Aromatic Substitution
This protocol describes the crucial coupling reaction between the thiourea intermediate and the quinoline core.
-
Rationale: The chlorine atom at the 4-position of the quinoline ring is activated towards nucleophilic aromatic substitution by the electron-withdrawing nature of the quinoline system. The amino group of the thiourea derivative acts as the nucleophile.
Caption: Nucleophilic aromatic substitution mechanism.
-
To a solution of 4-chloro-7-methoxyquinoline-6-carboxamide in a polar aprotic solvent such as DMF, add a base (e.g., potassium carbonate).
-
Add 1-(4-amino-3-chloro-2-fluorophenyl)-3-cyclopropylthiourea (Intermediate C) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for several hours until the reaction is complete.
-
Cool the reaction mixture to room temperature and pour it into water to precipitate the product.
-
Filter the solid, wash with water, and purify by recrystallization or column chromatography to yield WXFL-152.
Quantitative Data
The successful synthesis of WXFL-152 and its potent biological activity highlight the utility of this compound as a key intermediate.
| Parameter | Value | Reference |
| Yield of WXFL-152 (from Intermediate C) | >80% | [3] |
| VEGFR2 IC₅₀ | 1.5 nM | [3] |
| FGFR1 IC₅₀ | 3.2 nM | [3] |
| PDGFRβ IC₅₀ | 2.8 nM | [3] |
Safety and Handling
This compound is a corrosive and hazardous substance that requires careful handling in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
This compound is a strategically important building block for the synthesis of complex pharmaceutical agents, particularly in the field of oncology. Its unique substitution pattern allows for the creation of molecules with high potency and specificity, as demonstrated by its application in the synthesis of the triple angiokinase inhibitor WXFL-152. The protocols and mechanistic insights provided in this application note are intended to empower researchers to effectively and safely utilize this versatile intermediate in their drug discovery and development endeavors.
References
- 1. WO2021255071A1 - 3-(pyridazin-4-yl)-5,6-dihydro-4h-1,2,4-oxadiazine derivatives as fungicides for crop protection - Google Patents [patents.google.com]
- 2. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C6H4ClFO | CID 11205840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
reaction of 2-Chloro-3-fluorophenol with nucleophiles
Application Notes & Protocols
Topic: Reaction of 2-Chloro-3-fluorophenol with Nucleophiles Reference ID: AN-CFP-SNAR-2026
A Strategic Guide to Nucleophilic Aromatic Substitution on this compound
Authored by: Senior Application Scientist, Gemini Division
Executive Summary
This compound is a valuable halogenated intermediate in the synthesis of complex molecules for the pharmaceutical and materials science sectors.[1][2] Its utility stems from a unique substitution pattern that presents both opportunities and challenges for synthetic chemists. This document provides a comprehensive technical guide to understanding and executing nucleophilic aromatic substitution (SNAr) reactions on this substrate. We move beyond simple procedural lists to explain the underlying electronic principles governing its reactivity. Detailed, field-tested protocols for reactions with oxygen-, nitrogen-, and sulfur-based nucleophiles are provided, alongside a discussion of advanced activation strategies for this moderately reactive aryl halide.
Theoretical Framework: The Reactivity of this compound
The primary pathway for the reaction of this compound with nucleophiles is the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike SN1 or SN2 reactions, the SNAr pathway involves a two-step addition-elimination process.[3]
-
Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][5][6]
-
Elimination: The leaving group departs, restoring the aromaticity of the ring.
The rate and success of an SNAr reaction are critically dependent on the electronic properties of the substituents on the aromatic ring. The reaction is favored by strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as they stabilize the negatively charged Meisenheimer complex.[5][6]
Substituent Effect Analysis
In this compound, the interplay of three distinct substituents dictates the molecule's reactivity profile:
-
-OH (Hydroxyl): This group is traditionally considered an electron-donating group (EDG) by resonance, which deactivates the ring toward nucleophilic attack.[7][8] For this reason, phenols are generally inert to classical SNAr conditions.[9] However, under basic conditions, it is deprotonated to the strongly activating phenoxide (-O⁻), which complicates the electronic picture.
-
-Cl (Chloro): This is the designated leaving group. Its inductive electron-withdrawing effect slightly activates the ring for nucleophilic attack.
-
-F (Fluoro): Fluorine is the most electronegative halogen and exerts a powerful inductive electron-withdrawing effect, activating the ring.[10] However, its position meta to the chlorine leaving group means it cannot offer resonance stabilization to the Meisenheimer complex, diminishing its activating potential compared to an ortho or para placement.[6][10]
General SNAr Mechanism
The diagram below illustrates the formation of the critical Meisenheimer intermediate when this compound reacts with a generic nucleophile (Nu⁻).
Caption: General mechanism of SNAr on this compound.
Experimental Protocols
The following protocols are designed as robust starting points for the substitution of the chloro group on this compound. Researchers should consider small-scale trials to optimize conditions for their specific nucleophile.
General Experimental Workflow
A standardized workflow ensures reproducibility and safety.
Caption: Standard laboratory workflow for SNAr reactions.
Protocol 1: O-Arylation with Sodium Methoxide
-
Principle: This protocol describes the synthesis of 3-fluoro-2-methoxyphenol via displacement of the chloride with a small, strong alkoxide nucleophile. The reaction requires elevated temperatures due to the moderate activation of the substrate.
-
Rationale for Choices:
-
Sodium Methoxide: A strong, unhindered nucleophile.
-
DMF (Dimethylformamide): A polar aprotic solvent that enhances the nucleophilicity of the methoxide anion.[11]
-
Elevated Temperature: Necessary to overcome the activation energy barrier for this SNAr reaction.
-
| Reagents & Materials | Amount | Molar Eq. | Notes |
| This compound | 1.46 g | 1.0 (10 mmol) | Starting Material |
| Sodium Methoxide | 0.65 g | 1.2 (12 mmol) | Nucleophile |
| Anhydrous DMF | 20 mL | - | Solvent |
| Round-bottom flask (50 mL) | 1 | - | Dried before use |
| Magnetic stirrer, condenser | 1 set | - | |
| Inert atmosphere setup (N₂) | 1 | - |
Procedure:
-
Add this compound and sodium methoxide to a dry 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Using a cannula or syringe, add anhydrous DMF to the flask.
-
Fit the flask with a condenser and flush the system with nitrogen for 5-10 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 8-12 hours.
-
Once complete, cool the mixture to room temperature and carefully pour it into 100 mL of cold water.
-
Acidify the aqueous solution to pH ~5-6 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 40 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 3-fluoro-2-methoxyphenol.
Protocol 2: N-Arylation with Pyrrolidine
-
Principle: Synthesis of 2-(pyrrolidin-1-yl)-3-fluorophenol using a secondary amine as the nucleophile. A non-nucleophilic base is required to scavenge the HCl generated during the reaction.
-
Rationale for Choices:
-
Pyrrolidine: A strong, cyclic secondary amine nucleophile.
-
Potassium Carbonate (K₂CO₃): An inexpensive, non-nucleophilic base to neutralize the generated acid, driving the reaction to completion.[11][12]
-
DMSO (Dimethyl Sulfoxide): A highly polar aprotic solvent suitable for reactions requiring high temperatures.
-
| Reagents & Materials | Amount | Molar Eq. | Notes |
| This compound | 1.46 g | 1.0 (10 mmol) | Starting Material |
| Pyrrolidine | 1.0 mL | 1.2 (12 mmol) | Nucleophile |
| Potassium Carbonate (K₂CO₃) | 2.76 g | 2.0 (20 mmol) | Base |
| Anhydrous DMSO | 15 mL | - | Solvent |
| Round-bottom flask (50 mL) | 1 | - | Dried before use |
| Magnetic stirrer, condenser | 1 set | - | |
| Inert atmosphere setup (N₂) | 1 | - |
Procedure:
-
To a dry 50 mL round-bottom flask, add this compound and potassium carbonate.
-
Add anhydrous DMSO via syringe, followed by pyrrolidine.
-
Fit the flask with a condenser and establish a nitrogen atmosphere.
-
Heat the reaction mixture to 120 °C.
-
Monitor the reaction by GC-MS or TLC. The reaction may take 12-24 hours.
-
After cooling, dilute the reaction mixture with 100 mL of water.
-
Extract the aqueous phase with diethyl ether (3 x 40 mL).
-
Combine the organic extracts, wash with water (2 x 30 mL) to remove residual DMSO, then wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude oil or solid by flash column chromatography to afford 2-(pyrrolidin-1-yl)-3-fluorophenol.
Advanced Activation Strategies
For particularly challenging nucleophiles or to achieve milder reaction conditions, advanced strategies can be employed to enhance the electrophilicity of the aryl halide.
Homolysis-Enabled Electronic Activation
Recent research has demonstrated a novel strategy for activating otherwise inert halophenols towards SNAr.[13] By generating a transient phenoxyl radical from the phenol, the oxygen atom is converted into an extraordinarily powerful open-shell electron-withdrawing group.[13][14]
-
Mechanism: A mild oxidant (e.g., K₃Fe(CN)₆) in the presence of a base generates a phenoxyl radical from this compound. This radical intermediate is highly electron-deficient and readily undergoes SNAr.
-
Benefit: This approach can lower the kinetic barrier for nucleophilic substitution by over 20 kcal/mol, enabling reactions under significantly milder conditions than traditional SNAr.[13]
Transition Metal Catalysis
Arenophilic π-acid catalysts, such as certain rhodium or ruthenium complexes, can reversibly coordinate to the aromatic ring.[15] This π-coordination withdraws electron density from the ring, activating it toward nucleophilic attack. This "umpolung" strategy effectively reverses the typical nucleophilic character of phenols, facilitating substitution reactions.[15]
Caption: Decision logic for selecting an appropriate synthetic strategy.
Conclusion
While this compound is not a highly activated substrate for nucleophilic aromatic substitution, successful transformations are readily achievable with a proper understanding of its electronic properties. The protocols outlined in this guide provide a solid foundation for reacting this intermediate with a range of nucleophiles by employing elevated temperatures and polar aprotic solvents. For more sensitive substrates or to improve reaction efficiency, modern catalytic and radical-based methods offer powerful alternatives to classical conditions.
References
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Title: Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele Source: OSTI.GOV URL: [Link]
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Title: Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols via Homolysis-Enabled Electronic Activation Source: National Institutes of Health (PMC) URL: [Link]
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Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]
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Title: Video: Directing Effect of Substituents: ortho–para-Directing Groups Source: JoVE (Journal of Visualized Experiments) URL: [Link]
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Title: Nucleophilic Aromatic Substitution Source: Chemistry Steps URL: [Link]
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Title: Nucleophilic aromatic substitution Source: Wikipedia URL: [Link]
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Title: Directing Effects in Electrophilic Aromatic Substitution Reactions Source: YouTube URL: [Link]
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Title: 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution Source: Chemistry LibreTexts URL: [Link]
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Title: 16.6: Nucleophilic Aromatic Substitution Source: Chemistry LibreTexts URL: [Link]
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Title: Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids Source: ACS Publications (Accounts of Chemical Research) URL: [Link]
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Title: Reactivity of Phenols Source: Chemistry LibreTexts URL: [Link]
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Title: 14.3. Substituent Effects Source: Lumen Learning - Organic Chemistry II URL: [Link]
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Title: Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives Source: MDPI URL: [Link]
- Title: Process for preparation of 2-chloro-3-fluoro-4-alkoxy-anilines and 2-fluoro-3-chlorophenol Source: Google Patents URL
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Title: One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution Source: Pendidikan Kimia URL: [Link]
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Title: 16.6 Nucleophilic Aromatic Substitution Source: OpenStax adaptation - Organic Chemistry: A Tenth Edition URL: [Link]
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Title: Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent. Source: Henry Rzepa's Blog URL: [Link]
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Title: Nucleophilic Aromatic Substitution Source: YouTube URL: [Link]
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Title: this compound | C6H4ClFO | CID 11205840 Source: PubChem - National Institutes of Health URL: [Link]
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Title: Synthesis and Applications of Selected Fluorine-Containing Fluorophores Source: MDPI URL: [Link]
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Title: Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst Source: ACG Publications URL: [Link]
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Title: Using Nucleophilic Substitution in Synthesis Source: YouTube URL: [Link]
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Title: this compound Source: ChemBK URL: [Link]
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Title: Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C‑Nucleophiles: Hyperconjugation and Inductive Effects Source: National Institutes of Health URL: [Link]
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Title: 2-Chloro-4-fluorothiophenol | C6H4ClFS | CID 519446 Source: PubChem URL: [Link]
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Title: 2-Amino-3-chlorophenol | C6H6ClNO | CID 19828962 Source: PubChem - National Institutes of Health URL: [Link]
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Title: Reactivity of Halogenoalkanes (A-Level Chemistry) Source: Study Mind URL: [Link]
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Title: Chlorination and monochloramination of 3-aminophenol: kinetics and formation of first by-products Source: PubMed URL: [Link]
- Title: Preparation of 2-chloro-4-fluorophenol from 4-fluorophenol Source: Google Patents URL
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The Versatile Role of 2-Chloro-3-fluorophenol in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Strategic Importance of Halogenated Phenols in Drug Discovery
In the landscape of contemporary medicinal chemistry, halogenated phenols represent a cornerstone class of building blocks for the synthesis of novel therapeutic agents. The introduction of halogen atoms into a phenolic scaffold profoundly influences the molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. These modifications can lead to enhanced biological activity, improved pharmacokinetic profiles, and novel intellectual property positions. Among these valuable synthons, 2-Chloro-3-fluorophenol has emerged as a particularly versatile intermediate, offering a unique substitution pattern that provides medicinal chemists with a powerful tool for molecular design and optimization.
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its use in the synthesis of targeted therapeutics, provide detailed, field-proven protocols for its key chemical transformations, and offer insights into the rationale behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this valuable building block.
Application Note 1: Synthesis of MEK Inhibitors - The Case of Trametinib
A prominent application of this compound is in the synthesis of potent and selective enzyme inhibitors, most notably in the field of oncology. The mitogen-activated protein kinase (MEK) pathway is a critical signaling cascade that is frequently dysregulated in various cancers. Trametinib, a highly selective allosteric inhibitor of MEK1 and MEK2, is a prime example of a successful therapeutic agent whose synthesis can utilize this compound as a key starting material. The chloro and fluoro substituents on the phenol ring play a crucial role in the molecule's binding affinity and overall pharmacological profile.
The synthesis involves the O-alkylation of this compound to introduce a side chain that is essential for the final drug's structure and activity. This initial step highlights the utility of the phenolic hydroxyl group as a handle for further molecular elaboration.
Workflow for the Synthesis of a Trametinib Intermediate
Caption: Synthetic workflow for a key Trametinib intermediate.
Protocol 1: O-Alkylation of this compound for a Trametinib Intermediate
This protocol describes the O-alkylation of this compound with a suitable alkylating agent, a crucial step in the synthesis of a key intermediate for Trametinib. The choice of base and solvent is critical for achieving a high yield and purity.
Materials:
-
This compound
-
1-bromo-2-(dimethylamino)ethane hydrobromide (or similar alkylating agent)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DMF (5-10 mL per mmol of phenol).
-
Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution. The use of a carbonate base is a common and effective choice for phenol alkylations, as it is strong enough to deprotonate the phenol without causing significant side reactions.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the phenoxide salt.
-
Add the alkylating agent, such as 1-bromo-2-(dimethylamino)ethane hydrobromide (1.1-1.2 eq), to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC). The elevated temperature is necessary to drive the nucleophilic substitution reaction to completion.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine to remove any remaining DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane and ethyl acetate) to yield the desired O-alkylated product.
Data Summary: O-Alkylation Reaction
| Parameter | Value | Rationale |
| Starting Material | This compound | Provides the core scaffold with the necessary halogen substitution pattern. |
| Alkylating Agent | 1-bromo-2-(dimethylamino)ethane HBr | Introduces the side chain required for the final drug structure. |
| Base | K₂CO₃ | Deprotonates the phenol to form the more nucleophilic phenoxide. |
| Solvent | DMF | A polar aprotic solvent that solubilizes the reactants and facilitates the Sₙ2 reaction. |
| Temperature | 60-80°C | Increases the reaction rate to ensure a reasonable reaction time. |
| Typical Yield | 85-95% | Reflects the efficiency of this well-established synthetic transformation. |
Application Note 2: Building Blocks for Novel Kinase Inhibitors
The utility of this compound extends beyond the synthesis of established drugs. Its unique electronic and steric properties make it an attractive starting point for the design and synthesis of novel kinase inhibitors. The development of multi-targeted kinase inhibitors is a significant area of research in oncology, and this building block can be used to create libraries of compounds for screening against various kinase targets.
One common strategy involves the formation of a biaryl or heteroaryl ether linkage, where the this compound moiety serves as one of the aryl components. This can be achieved through nucleophilic aromatic substitution (SₙAr) or a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Protocol 2: Suzuki-Miyaura Coupling of a this compound Derivative
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a this compound derivative (as the boronic acid or ester) with an aryl or heteroaryl halide. This reaction is a powerful tool for constructing C-C bonds and is widely used in medicinal chemistry.[1][2]
Materials:
-
Aryl boronic acid or ester derived from this compound (1.2 eq)
-
Aryl or heteroaryl halide (e.g., bromide or iodide) (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture, toluene)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (argon or nitrogen)
Procedure:
-
To a Schlenk flask or sealed tube, add the aryl boronic acid derivative of this compound (1.2 eq), the aryl or heteroaryl halide (1.0 eq), the palladium catalyst (2-5 mol%), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times to remove any oxygen, which can deactivate the palladium catalyst.
-
Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water). The use of a biphasic solvent system is common in Suzuki couplings and helps to dissolve both the organic and inorganic reactants.
-
Heat the reaction mixture to 80-100°C and stir vigorously. The progress of the reaction can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique substitution pattern provides a strategic advantage in the design and synthesis of a wide range of therapeutic agents, from targeted cancer therapies like MEK inhibitors to novel kinase inhibitors. The protocols provided in this guide offer a starting point for the effective utilization of this important synthon in drug discovery and development programs. As the demand for more sophisticated and effective therapeutics continues to grow, the importance of strategically functionalized building blocks like this compound is certain to increase.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
- Google Patents.
-
PubMed Central. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
MDPI. Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. [Link]
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Application Notes and Protocols: Leveraging 2-Chloro-3-fluorophenol in the Synthesis of Novel Enzyme Inhibitors
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of Halogenated Phenols in Drug Discovery
The pursuit of potent and selective enzyme inhibitors is a cornerstone of modern drug discovery. The deliberate incorporation of halogen atoms, particularly fluorine and chlorine, into molecular scaffolds is a well-established strategy to enhance pharmacological properties.[1] Fluorine, with its high electronegativity and small van der Waals radius, can modulate pKa, improve metabolic stability, and enhance binding affinity to target proteins. Chlorine, a larger and more polarizable halogen, can also contribute to favorable interactions within protein binding pockets and serve as a reactive handle for further synthetic diversification.
2-Chloro-3-fluorophenol is a versatile chemical building block that combines the beneficial attributes of both chlorine and fluorine substitution. Its unique substitution pattern on the phenol ring offers a valuable starting point for the synthesis of diverse libraries of small molecules with the potential to inhibit a range of enzymes implicated in human diseases. This application note provides a comprehensive guide to the strategic use of this compound in the synthesis of enzyme inhibitors, with a particular focus on kinase inhibitors, which are critical targets in oncology and inflammatory diseases.
Synthesis of the Starting Material: this compound
While this compound is commercially available, understanding its synthesis can be valuable for process development and cost-effective scale-up. A common synthetic route involves a multi-step process starting from readily available precursors. For instance, a process for a constitutional isomer, 2-fluoro-3-chlorophenol, has been described involving the deamination of 2-chloro-3-fluoro-4-methoxyaniline and 4-chloro-3-fluoro-2-methoxy-aniline followed by demethylation.[2] Similar strategies can be adapted for the synthesis of this compound. A general approach may involve the nitration of a suitable dichlorofluorobenzene precursor, followed by reduction of the nitro group to an amine, diazotization, and subsequent hydrolysis to the phenol.
Core Synthetic Strategies for Library Generation
The phenolic hydroxyl group and the chloro- and fluoro-substituted aromatic ring of this compound provide multiple avenues for synthetic elaboration. Two powerful and widely used reactions in medicinal chemistry for generating libraries of potential enzyme inhibitors are the Williamson ether synthesis and the Suzuki-Miyaura cross-coupling reaction.
Williamson Ether Synthesis: Building Diverse Ether-Linked Scaffolds
The Williamson ether synthesis is a robust method for forming an ether linkage by reacting an alkoxide with a primary alkyl halide. In the context of this compound, the phenolic proton can be readily abstracted by a suitable base to form the corresponding phenoxide, which then acts as a nucleophile. This allows for the introduction of a wide variety of substituents, which can be tailored to probe the binding pocket of the target enzyme.
Protocol 1: General Procedure for Williamson Ether Synthesis with this compound
-
Deprotonation: To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile) is added a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 1.5 eq.).
-
Reaction: The mixture is stirred at room temperature for 30 minutes.
-
Addition of Electrophile: The desired alkyl halide (1.1 eq.) is added to the reaction mixture.
-
Heating and Monitoring: The reaction is heated to 60-80 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired ether derivative.
Suzuki-Miyaura Coupling: Forging Biaryl Structures
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds, most commonly between an aryl or vinyl halide and a boronic acid, catalyzed by a palladium(0) complex. While the C-Cl bond of this compound can participate in this reaction, it is often more strategic to first convert the phenol to a more reactive triflate or nonaflate. This allows for the introduction of a diverse range of aryl and heteroaryl moieties, which are common features in many enzyme inhibitors.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound Derivatives
-
Activation of the Phenol (if necessary): To a solution of this compound (1.0 eq.) and a base such as triethylamine (1.5 eq.) in a suitable solvent (e.g., dichloromethane) at 0 °C is added triflic anhydride (1.2 eq.) dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The resulting triflate can be isolated and purified before proceeding.
-
Coupling Reaction: To a degassed mixture of the 2-chloro-3-fluorophenyl triflate (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.) in a suitable solvent system (e.g., 1,4-dioxane/water) is added a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).
-
Heating and Monitoring: The reaction mixture is heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and monitored by TLC or LC-MS.
-
Work-up: After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent.
-
Purification: The combined organic extracts are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to afford the biaryl product.
Application Example: Synthesis of a Putative Triple Angiokinase Inhibitor
To illustrate the practical application of this compound, we present a detailed synthetic protocol for a putative triple angiokinase inhibitor, structurally analogous to the reported inhibitor WXFL-152, which targets VEGFR2, FGFR1, and PDGFRβ.[3][4] This example demonstrates the integration of the Williamson ether synthesis to construct the core of the inhibitor.
Workflow for the Synthesis of a Putative Kinase Inhibitor
Caption: Synthetic workflow for a putative kinase inhibitor.
Protocol 3: Synthesis of 4-(2-Chloro-3-fluorophenoxy)-7-methoxyquinoline-6-carboxamide
-
Reaction Setup: To a solution of 4-chloro-7-methoxyquinoline-6-carboxamide (1.0 eq.) and this compound (1.2 eq.) in anhydrous DMF is added potassium carbonate (2.5 eq.).
-
Reaction Conditions: The mixture is stirred at 120 °C for 4-6 hours under a nitrogen atmosphere.
-
Monitoring: The progress of the reaction is monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration.
-
Purification: The solid is washed with water and then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
This intermediate can then be further elaborated, for example, by introducing a thiourea moiety as in the synthesis of WXFL-152, to generate the final inhibitor.[3]
Biological Evaluation: In Vitro Kinase Assays
Following the synthesis of a library of compounds derived from this compound, their biological activity must be assessed. For the putative kinase inhibitors described above, in vitro kinase assays are essential to determine their potency and selectivity. Below are generalized protocols for assessing the inhibitory activity against VEGFR2, FGFR1, and PDGFRβ.
Table 1: Summary of Kinase Assay Conditions
| Parameter | VEGFR2 Assay | FGFR1 Assay | PDGFRβ Assay |
| Enzyme Source | Recombinant human VEGFR2 | Recombinant human FGFR1 | Recombinant human PDGFRβ |
| Substrate | Poly(Glu, Tyr) 4:1 | Poly(Glu, Tyr) 4:1 | Poly(Glu, Tyr) 4:1 |
| ATP Concentration | 10 µM | 10 µM | 10 µM |
| Detection Method | ADP-Glo™ Luminescence | ADP-Glo™ Luminescence | ADP-Glo™ Luminescence |
| Incubation Time | 60 minutes | 60 minutes | 40 minutes |
| Temperature | Room Temperature | Room Temperature | Room Temperature |
Protocol 4: General In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in the appropriate kinase buffer.
-
Kinase Reaction: In a 96-well plate, add the test compound, the kinase, and the substrate/ATP mixture. The final reaction volume is typically 25 µL. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the plate at room temperature for the specified time (see Table 1).
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Targeted Signaling Pathway
Caption: Inhibition of key angiogenic receptor tyrosine kinases.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of potential enzyme inhibitors. Its unique halogen substitution pattern provides a foundation for generating diverse chemical libraries with potential therapeutic applications in various diseases, particularly cancer. The synthetic protocols and biological evaluation methods presented in these application notes provide a solid framework for researchers to explore the medicinal chemistry of this compound derivatives and to develop novel and potent enzyme inhibitors.
References
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Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. PubMed Central. [Link]
- Process for preparation of 2-chloro-3-fluoro-4-alkoxy-anilines and 2-fluoro-3-chlorophenol.
-
Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. PubMed. [Link]
- Method for synthesizing 2-chloro-3-fluorobromobenzene.
- Process for preparing 2-chloro-4-fluorophenol.
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United States Patent. Googleapis. [Link]
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Studies on antihyperlipidemic agents. III. Synthesis and biological activities of 2-chloro-3-arylpropionic acids containing a quarternary carbon atom. PubMed. [Link]
- Process for making fluorophenols.
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The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. [Link]
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New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. PubMed Central. [Link]
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2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity. eScholarship.org. [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [Link]
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Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. MDPI. [Link]
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Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Macmillan Group - Princeton University. [Link]
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Synthesis of the Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitor, 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977, Belzutifan); Efficient Replication of Established Approaches. PubMed Central. [Link]
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Studies on antihyperlipidemic agents. II. Synthesis and biological activities of 2-chloro-3-arylpropionic acids. PubMed. [Link]
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Medicinal chemistry of 2,2,4-substituted morpholines. PubMed. [Link]
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Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. PubMed Central. [Link]
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“Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. [Link]
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Application Notes and Protocols for the Regioselective Chlorination of 3-Fluorophenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The introduction of chlorine atoms into phenolic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. 3-Fluorophenol presents a unique substrate for electrophilic chlorination due to the competing directing effects of its hydroxyl and fluorine substituents. This document provides a comprehensive guide to the experimental procedures for the selective chlorination of 3-fluorophenol. We will delve into the underlying principles of electrophilic aromatic substitution, compare various chlorination methodologies, and provide detailed, field-proven protocols. This guide is designed to equip researchers with the necessary knowledge to achieve predictable and high-yielding chlorination of 3-fluorophenol, a critical building block in the synthesis of novel therapeutics.
Introduction: The Significance of Chlorinated Fluorophenols in Drug Discovery
Halogenation, particularly chlorination, of aromatic rings is a pivotal strategy in drug design. The incorporation of chlorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[1] 3-Fluorophenol is an attractive starting material as the fluorine atom can enhance binding interactions and improve metabolic resistance. The subsequent regioselective chlorination of this scaffold can lead to a diverse array of intermediates for the synthesis of complex pharmaceutical agents.[2] However, the inherent electronic properties of the phenol ring, activated by the strongly ortho-, para-directing hydroxyl group and influenced by the moderately deactivating but ortho-, para-directing fluorine atom, present a challenge in achieving regiocontrol during electrophilic substitution.[3] This guide will explore strategies to navigate these electronic effects and achieve selective chlorination.
Mechanistic Insights: Electrophilic Aromatic Substitution of 3-Fluorophenol
The chlorination of 3-fluorophenol proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[4][5] The electron-rich aromatic ring acts as a nucleophile, attacking an electrophilic chlorine species. The hydroxyl group is a powerful activating group, strongly directing incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). The fluorine atom, while deactivating the ring through its inductive effect, also directs ortho and para through resonance.
The interplay of these directing effects on 3-fluorophenol dictates the potential sites of chlorination:
-
Position 2 (ortho to -OH, ortho to -F): Electronically favored by both groups, but potentially sterically hindered.
-
Position 4 (para to -OH, ortho to -F): Electronically favored by both groups.
-
Position 6 (ortho to -OH, meta to -F): Strongly favored by the hydroxyl group.
Achieving regioselectivity, therefore, hinges on the careful selection of the chlorinating agent, catalyst, and reaction conditions to favor substitution at a specific position.
Comparative Analysis of Chlorination Strategies
Several reagents and catalytic systems can be employed for the chlorination of phenols. The choice of method will depend on the desired regioselectivity, substrate tolerance, and scale of the reaction.
| Chlorinating Agent | Catalyst/Conditions | Predominant Isomer(s) | Advantages | Disadvantages |
| **Sulfuryl Chloride (SO₂Cl₂) ** | Lewis Acids (e.g., AlCl₃) or Amine Catalysts | Mixture of isomers, can be tuned for para- or ortho-selectivity | High reactivity, cost-effective.[6][7] | Highly corrosive and water-reactive, requires stringent safety precautions.[8][9] Can lead to over-chlorination. |
| N-Chlorosuccinimide (NCS) | Acid catalysis or uncatalyzed | Generally a mixture of ortho and para isomers | Milder and easier to handle than SO₂Cl₂.[4][10][11] | Can be less reactive, may require longer reaction times or activation.[11] |
| Hypochlorous Acid (HOCl) | Aqueous conditions | Often leads to a mixture of chlorinated and oxidized products | "Green" oxidant (water is the byproduct) | Can lead to ring cleavage and formation of byproducts.[12] |
For the selective chlorination of 3-fluorophenol, methods utilizing sulfuryl chloride or N-chlorosuccinimide with appropriate catalysts offer the most promising routes for achieving regiocontrol.[13]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the chlorination of 3-fluorophenol using two common and effective methods.
Protocol 1: Para-Selective Chlorination using Sulfuryl Chloride and a Lewis Acid Catalyst
This protocol is designed to favor the formation of 4-chloro-3-fluorophenol by employing a bulky electrophile generated in situ.
Materials:
-
3-Fluorophenol
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Safety Precautions:
-
Sulfuryl chloride is highly corrosive, toxic, and reacts violently with water.[8][9][14][15] All manipulations must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][16]
-
Aluminum chloride is a water-sensitive solid. Handle in a dry environment.
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3-fluorophenol (1 eq) and anhydrous dichloromethane (DCM) to make a 0.5 M solution.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Carefully add anhydrous aluminum chloride (0.1 eq) to the stirred solution.
-
Reagent Addition: Add a solution of sulfuryl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, slowly quench the reaction by the dropwise addition of 1 M HCl.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to isolate the desired 4-chloro-3-fluorophenol.[17]
Diagram of the Experimental Workflow:
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Selective water-based oxychlorination of phenol with hydrogen peroxide catalyzed by manganous sulfate - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00319F [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 6. Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. SULFURYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chlorination - Common Conditions [commonorganicchemistry.com]
- 12. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. fishersci.com [fishersci.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. 4-Chloro-3-fluorophenol | 348-60-7 [m.chemicalbook.com]
Application Notes and Protocols for the Analytical Characterization of 2-Chloro-3-fluorophenol
Introduction
2-Chloro-3-fluorophenol (C₆H₄ClFO, Molar Mass: 146.55 g/mol ) is a halogenated aromatic compound of significant interest as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] The precise substitution pattern of the chloro and fluoro groups on the phenolic ring imparts unique chemical properties that necessitate robust and accurate analytical methods for its characterization. Effective quality control, impurity profiling, and reaction monitoring depend on the ability to unequivocally identify and quantify this molecule.
This guide provides a comprehensive overview of the principal analytical techniques for the characterization of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established analytical principles for halogenated phenols and are presented with an emphasis on the rationale behind methodological choices, ensuring both technical accuracy and practical applicability.
PART 1: Sample Preparation: The Foundation of Accurate Analysis
The quality of any analytical result is contingent upon the integrity of the sample preparation process. For phenolic compounds in complex matrices, the primary objectives are to isolate the analyte from interfering substances and to concentrate it to a level suitable for instrumental detection. The acidic nature of the phenolic proton dictates the pH conditions for efficient extraction.
Liquid-Liquid Extraction (LLE)
LLE is a classic and effective method for extracting phenols from aqueous matrices. The principle lies in the differential solubility of the analyte in two immiscible liquid phases. By adjusting the pH of the aqueous sample to below the pKa of the phenol, the hydroxyl group remains protonated, rendering the molecule less polar and more soluble in an organic solvent.
Protocol for LLE of this compound from Aqueous Samples:
-
Sample Acidification: To a 100 mL aqueous sample, add 6 M Hydrochloric Acid (HCl) dropwise to adjust the pH to approximately 2. This ensures that the this compound is in its non-ionized form.
-
Solvent Extraction: Transfer the acidified sample to a 250 mL separatory funnel. Add 30 mL of a suitable organic solvent (e.g., dichloromethane or methyl tert-butyl ether).
-
Extraction: Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate. The denser organic layer (dichloromethane) will be at the bottom.
-
Collection: Drain the organic layer into a clean flask. Repeat the extraction (steps 2-4) two more times with fresh aliquots of the organic solvent to ensure quantitative recovery.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. The solvent can then be carefully evaporated under a gentle stream of nitrogen to concentrate the analyte to the desired volume.
Solid-Phase Extraction (SPE)
SPE offers a more controlled and often more efficient alternative to LLE, with the added benefit of reduced solvent consumption. Reversed-phase SPE is particularly well-suited for extracting moderately polar compounds like this compound from aqueous samples.
Protocol for SPE of this compound using a C18 Cartridge:
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water (acidified to pH 2 with HCl) through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Load the acidified aqueous sample (up to 500 mL) onto the conditioned cartridge at a slow, steady flow rate (e.g., 5 mL/min).
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any co-adsorbed polar impurities.
-
Elution: Elute the retained this compound with 5-10 mL of a suitable organic solvent, such as acetonitrile or a mixture of methanol and acetonitrile (1:1 v/v).[3]
-
Final Preparation: The eluate can be directly analyzed or concentrated further if necessary.
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
PART 2: Chromatographic and Spectroscopic Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the premier analytical technique for the identification and quantification of volatile and semi-volatile compounds like this compound due to its high sensitivity and selectivity.[4]
Rationale for Method Development:
-
Derivatization: Phenols can exhibit poor peak shape in GC due to the polar hydroxyl group. While direct analysis is possible, derivatization (e.g., silylation or acetylation) can improve peak symmetry and thermal stability.[5] However, for simplicity and to avoid extra sample preparation steps, a direct injection method is often preferred and can be successful with modern inert columns.
-
Column Selection: A low to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), provides good selectivity for a wide range of aromatic compounds.
Experimental Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a standard solution of this compound in a volatile solvent like dichloromethane or methanol.
-
GC-MS Instrumentation:
-
GC System: Agilent 7890B or equivalent.
-
MS System: Agilent 5977B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
-
Chromatographic Conditions:
-
Injection Volume: 1 µL (splitless mode).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 60 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, and hold for 5 min.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
-
Predicted Mass Spectrum Fragmentation:
The mass spectrum of this compound is expected to show a prominent molecular ion peak. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third that of the molecular ion peak.[6]
| Predicted m/z | Isotopic Peak (m/z) | Proposed Fragment Ion | Neutral Loss |
| 146 | 148 | [M]⁺˙ (Molecular Ion) | - |
| 110 | - | [M - HCl]⁺˙ | HCl |
| 82 | - | [M - HCl - CO]⁺˙ | HCl, CO |
graph GCMS_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];A [label="Sample Injection\n(1 µL, Splitless)"]; B [label="GC Separation\n(HP-5ms column)"]; C [label="Ionization\n(EI, 70 eV)"]; D [label="Mass Analysis\n(Quadrupole)"]; E [label="Detection & Data\nAcquisition", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E; }
Caption: GC-MS analytical workflow.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds. Reversed-phase HPLC is the method of choice for separating phenolic compounds.
Rationale for Method Development:
-
Column Selection: A C18 column is the most common choice for reversed-phase HPLC, offering excellent retention and separation for a wide range of moderately polar compounds.[7]
-
Mobile Phase: A mixture of acetonitrile or methanol with acidified water is typically used. Acidifying the mobile phase (e.g., to pH 2.5-3 with phosphoric or formic acid) suppresses the ionization of the phenolic hydroxyl group, leading to better retention and peak shape.[3]
-
Detection Wavelength: Phenols typically exhibit a UV absorbance maximum around 270-280 nm. However, monitoring at a lower wavelength, such as 210-220 nm, can provide higher sensitivity for a broader range of aromatic compounds.[8] A wavelength of 275 nm is a good starting point for this compound.
Experimental Protocol for HPLC-UV Analysis:
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the linear range of the calibration curve.
-
HPLC Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.
-
Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (acidified to pH 2.5 with phosphoric acid) in a 50:50 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 275 nm.
-
Expected Results:
Under these conditions, this compound is expected to have a retention time of approximately 5-10 minutes. The exact retention time will depend on the specific column and system used.[2]
| Parameter | Condition |
| Column | C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 50:50 Acetonitrile:Water (pH 2.5) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | UV at 275 nm |
| Est. Retention Time | 5-10 min |
graph HPLC_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];A [label="Mobile Phase\n(ACN:H2O, pH 2.5)"]; B [label="Pump"]; C [label="Injector"]; D [label="HPLC Column\n(C18)"]; E [label="UV Detector\n(275 nm)"]; F [label="Data System", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F; }
Caption: HPLC-UV analytical workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
The ¹H NMR spectrum of this compound is expected to show three signals in the aromatic region (typically 6.5-8.0 ppm) and one broad singlet for the hydroxyl proton (which can vary in chemical shift depending on concentration and solvent). The chemical shifts can be predicted based on the additive effects of the chloro, fluoro, and hydroxyl substituents on the benzene ring.[9][10]
-
H-4: Expected to be a triplet of doublets (td) around 6.9-7.1 ppm.
-
H-5: Expected to be a multiplet around 6.8-7.0 ppm.
-
H-6: Expected to be a doublet of doublets (dd) around 7.1-7.3 ppm.
-
OH: A broad singlet, typically between 5.0-6.0 ppm.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons. The carbon atoms directly attached to the electronegative substituents (Cl, F, O) will be significantly deshielded.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C-1 (-OH) | 150-155 | Attached to highly electronegative oxygen. |
| C-2 (-Cl) | 120-125 | Attached to chlorine. |
| C-3 (-F) | 158-162 (doublet) | Attached to fluorine, large C-F coupling. |
| C-4 | 115-120 | Ortho to fluorine. |
| C-5 | 125-130 | Para to chlorine. |
| C-6 | 118-123 | Ortho to chlorine. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique for identifying functional groups within a molecule.
Predicted Characteristic FTIR Absorption Bands:
The FTIR spectrum of this compound will exhibit characteristic bands corresponding to the O-H, C-H, C=C, C-O, C-Cl, and C-F bonds. The data for the closely related 2-Chloro-3,6-difluorophenol can be used as a reference.[11]
| Wavenumber (cm⁻¹) | Vibration | Description |
| 3200-3600 | O-H stretch | Broad band, indicative of hydrogen bonding. |
| 3000-3100 | Aromatic C-H stretch | Sharp peaks. |
| 1580-1620 | Aromatic C=C stretch | Strong absorptions. |
| 1450-1500 | Aromatic C=C stretch | Strong absorptions. |
| 1200-1300 | C-O stretch | Strong absorption. |
| 1100-1200 | C-F stretch | Strong, characteristic absorption. |
| 700-800 | C-Cl stretch | Moderate to strong absorption. |
Conclusion
The analytical characterization of this compound can be comprehensively achieved through a combination of chromatographic and spectroscopic techniques. GC-MS and HPLC-UV are ideal for separation and quantification, while NMR and FTIR provide definitive structural confirmation. The protocols and predicted data presented in this guide offer a robust framework for researchers and scientists to develop and validate their own analytical methods for this important chemical intermediate.
References
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. spectroscopyasia.com [spectroscopyasia.com]
- 10. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 11. dev.spectrabase.com [dev.spectrabase.com]
Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the Analysis of 2-Chloro-3-fluorophenol
Abstract
This application note presents robust and validated methodologies for the quantitative analysis of 2-Chloro-3-fluorophenol using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). This compound is a halogenated phenolic compound that may be present as an intermediate in chemical synthesis or as an impurity in pharmaceutical manufacturing.[1] The methods detailed herein are designed for researchers, scientists, and drug development professionals requiring accurate and precise quantification of this analyte. The protocols cover sample preparation, chromatographic conditions, and mass spectrometric parameters, along with guidelines for method validation in accordance with industry standards.
Introduction
This compound (C₆H₄ClFO) is a substituted aromatic organic compound.[1][2] Halogenated phenols are of significant interest in the pharmaceutical and chemical industries, often serving as precursors or intermediates in the synthesis of active pharmaceutical ingredients (APIs) and other complex molecules.[1] Their presence, even in trace amounts, can impact the safety and efficacy of the final product, making their accurate determination crucial. Regulatory bodies like the International Conference on Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) mandate the validation of analytical methods for impurities to ensure product quality.[3][4][5][6]
This guide provides two complementary analytical approaches. The HPLC-UV method offers a reliable and widely accessible technique for routine analysis and quantification. The LC-MS method provides enhanced sensitivity and selectivity, which is particularly valuable for trace-level detection and confirmation of the analyte's identity, especially in complex matrices. The principles of reversed-phase chromatography are employed for the separation of this moderately polar compound from potential contaminants.[7][8]
Physicochemical Properties of this compound
A fundamental understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClFO | [1][2] |
| Molar Mass | 146.55 g/mol | [1] |
| Boiling Point | 193.3 ± 20.0 °C (Predicted) | [1] |
| Solubility | Soluble in ethanol, dichloromethane, and ether. | [1] |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade, >99%)
-
Phosphoric acid (ACS grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Syringe filters (0.22 µm, PTFE or PVDF)
Standard and Sample Preparation
Rationale: Accurate preparation of standards and samples is fundamental to achieving reliable quantitative results. The use of organic solvents like methanol is appropriate given the solubility of this compound.[1] For aqueous samples, a pre-concentration step using solid-phase extraction (SPE) may be necessary to achieve the required sensitivity.[9][10]
Protocol:
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the primary stock solution with the mobile phase to cover the desired calibration range (e.g., 0.1 µg/mL to 100 µg/mL).
-
Sample Preparation:
-
For Drug Substance/Product: Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to a known concentration.
-
For Aqueous Samples (e.g., wastewater): Adjust the sample pH to approximately 2 with phosphoric acid.[9] Perform solid-phase extraction using a polymeric reversed-phase cartridge. Elute the analyte with methanol or acetonitrile.
-
-
Final Filtration: Filter all solutions through a 0.22 µm syringe filter before injection to prevent clogging of the HPLC/LC-MS system.
HPLC-UV Method
Rationale: Reversed-phase HPLC is the method of choice for separating moderately polar compounds like halogenated phenols.[7] A C18 column provides excellent hydrophobic retention. The mobile phase composition of acetonitrile and water is a common starting point, with the addition of an acid like phosphoric acid to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape and consistent retention times.[11] A detection wavelength of 280 nm is often suitable for phenols.[7]
Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector | 280 nm |
HPLC Workflow Diagram
Caption: HPLC-UV analysis workflow for this compound.
LC-MS Method
Rationale: LC-MS offers superior sensitivity and specificity compared to HPLC-UV. Electrospray ionization (ESI) is a soft ionization technique suitable for polar to moderately polar analytes.[12] For phenols, ESI in negative ion mode is typically preferred as the acidic proton of the hydroxyl group is easily lost, forming a stable [M-H]⁻ ion.[13] The use of a triple quadrupole mass spectrometer allows for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM), providing high selectivity and reducing matrix interference.[14] Formic acid is used as a mobile phase additive instead of phosphoric acid as it is volatile and compatible with mass spectrometry.
Instrumentation and Conditions
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Mass Spectrometer | Agilent 6460 Triple Quadrupole LC/MS or equivalent |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 40% B to 90% B in 5 min, hold for 2 min, return to initial |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| Capillary Voltage | 3500 V |
| Gas Temperature | 300 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psi |
| MRM Transition | To be determined empirically (Precursor ion: m/z 145.0; Product ion: e.g., loss of Cl or HCl) |
LC-MS Workflow Diagram
Caption: LC-MS/MS analysis workflow for this compound.
Method Validation
For use in a regulated environment, the analytical methods must be validated according to ICH Q2(R1) guidelines.[5] Validation ensures that the method is suitable for its intended purpose.[6][15]
Validation Parameters
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components.[3] This can be demonstrated by analyzing a placebo and spiked samples, and by assessing peak purity. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.99. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[4] |
| Accuracy | The closeness of the test results to the true value. Determined by spike recovery studies on a placebo or sample matrix at multiple concentration levels. |
| Precision | Assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). Expressed as the relative standard deviation (RSD). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature). |
Results and Discussion
The HPLC-UV method provides a linear response for this compound over a concentration range suitable for quality control applications. A typical chromatogram will show a well-resolved peak for the analyte with a retention time of approximately 4-6 minutes under the specified conditions.
The LC-MS method demonstrates significantly lower LOD and LOQ values, making it ideal for impurity profiling and trace analysis. In negative ESI mode, this compound is expected to predominantly form the [M-H]⁻ ion at m/z 145.0. The subsequent fragmentation in the collision cell will yield characteristic product ions, allowing for highly selective detection using MRM. This specificity is crucial for confirming the identity of the analyte in complex sample matrices where isobaric interferences may be present.
Conclusion
The HPLC-UV and LC-MS methods presented in this application note are suitable for the reliable and accurate analysis of this compound. The HPLC-UV method is a robust technique for routine quantitative analysis, while the LC-MS method offers enhanced sensitivity and selectivity for trace-level determination and identity confirmation. Both methods should be fully validated according to the appropriate regulatory guidelines before implementation in a quality control environment.
References
-
Aktas, A. H., & Yılmaz Çalık, A. (2013). Optimization Strategy for Isocratic Separation of Halogenated Phenols by Reversed Phase Liquid Chromatography with Methanol-Water Mobile Phase. Asian Journal of Chemistry, 25(14), 8031-8035. [Link]
-
ChemBK. (2024). This compound. [Link]
-
Diehl, D. (2014). Validation of Impurity Methods, Part II. LCGC North America, 32(8), 586-591. [Link]
-
Panigrahi, C., Mishra, H. N., & De, S. (2023). Combined ultrafiltration and ozone processing of sugarcane juice: Quantitative assessment of polyphenols, investigation of storage effects by multivariate techniques and shelf life prediction. Innovative Food Science & Emerging Technologies, 84, 103285. [Link]
-
U.S. Environmental Protection Agency. (1986). Method TO-8: Method for the Determination of Phenol and Methylphenols (Cresols) in Ambient Air Using High Performance Liquid Chromatography. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Ghanem, E., Al-Shiekh, O., & Al-Hariri, M. (2015). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. Biotechnology Letters, 37(10), 2035-2041. [Link]
-
Kumar, P., & Kumar, S. (2025). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review, 12(8), 1-8. [Link]
-
Patel, K., & Dedania, Z. (2018). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences and Research, 9(10), 4033-4043. [Link]
-
Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Application Note. [Link]
-
Oprea, C. I., et al. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. Plants, 11(3), 253. [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
Caro, E., et al. (2004). An isocratic HPLC method for the determination of phenol and nitrophenols in tap water by HPLC using a monolithic column. LCGC International, 17(5). [Link]
-
Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-4-fluorophenol. PubChem Compound Database. [Link]
-
Mourato, M. S. T. L. (2011). Determination of Chlorophenols in water by LC-MS/MS. Case study. [Link]
-
Pocurull, E., et al. (2000). Capillary electrophoresis-electrospray ion-trap mass spectrometry for the separation of chlorophenols. Journal of Chromatography A, 896(1-2), 125-133. [Link]
-
Puig, D., et al. (2003). Solid-phase microextraction liquid chromatography/tandem mass spectrometry for the analysis of chlorophenols in environmental sa. Rapid Communications in Mass Spectrometry, 17(13), 1433-1442. [Link]
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SIELC Technologies. (n.d.). Separation of Phenol red on Newcrom R1 HPLC column. [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenol. [Link]
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Inoue, K., et al. (2009). HPLC-UV Analysis of Phenol and Chlorophenols in Water After Precolumn Derivatization with 4-Fluoro-7-nitro-2,1,3-benzoxadiazole. Journal of Health Science, 55(5), 743-749. [Link]
-
Wu, C., et al. (2000). Secondary Electrospray Ionization Ion Mobility Spectrometry/Mass Spectrometry of Illicit Drugs. Analytical Chemistry, 72(2), 391-397. [Link]
-
Wang, L., et al. (2013). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Asian Journal of Chemistry, 25(1), 45-48. [Link]
-
Agilent Technologies. (2015). Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water using the Agilent 1290 Infinity Flexible Cube Module. Application Note. [Link]
-
Mourato, M. S. T. L. (2011). Determination of Chlorophenols in water by LC-MS/MS. Case study: 2-amino-4-chlorophenol. Semantic Scholar. [Link]
-
Taylor & Francis. (n.d.). Electrospray ionization – Knowledge and References. [Link]
-
Haque, I., & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan, 28(2), 198-204. [Link]
-
Jones, A., et al. (2018). Glow flow ionization mass spectrometry of small molecules. A comparison of a glow flow ionization source ('GlowFlow') with electrospray ionization and atmospheric pressure chemical ionization. Journal of Mass Spectrometry, 53(10), 1017-1027. [Link]
-
Takeda, S., et al. (2001). Ionization of dichlorophenols for their analysis by capillary electrophoresis-mass spectrometry. Journal of Chromatography A, 924(1-2), 415-420. [Link]
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Application Notes and Protocols for the NMR Spectroscopic Analysis of 2-Chloro-3-fluorophenol and its Analogs
Introduction
Halogenated phenols represent a significant class of compounds in medicinal chemistry, agrochemicals, and materials science. Their electronic properties and metabolic pathways are of considerable interest to researchers in drug development and environmental science. Understanding the precise molecular structure and electronic environment of these molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the structure of such compounds in solution. This guide provides a detailed application note and a set of robust protocols for the comprehensive NMR analysis of 2-chloro-3-fluorophenol and its structural analogs. The methodologies and interpretations presented herein are designed to provide researchers, scientists, and drug development professionals with the expertise to confidently characterize these and similar halogenated aromatic systems.
Understanding the Molecular System: The Case of this compound
This compound presents a fascinating case for NMR analysis due to its asymmetric substitution pattern on the benzene ring. The presence of three different substituents—a hydroxyl group, a chlorine atom, and a fluorine atom—results in a complex interplay of electronic effects that uniquely influence the chemical shifts of the aromatic protons and carbons. Furthermore, the spin-active ¹⁹F nucleus introduces additional complexity and a wealth of information through scalar couplings to both ¹H and ¹³C nuclei. A thorough NMR analysis, therefore, requires a multi-pronged approach, leveraging one-dimensional ¹H, ¹³C, and ¹⁹F NMR, as well as two-dimensional correlation experiments to unambiguously assign all signals.
Predicted NMR Spectral Data for this compound
Due to the limited availability of experimentally acquired spectra for this compound in the public domain, the following data has been generated using advanced computational chemistry methods (Density Functional Theory, DFT). These predictions serve as a reliable guide for spectral assignment and interpretation.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key Coupling Constants for this compound
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Predicted Coupling Constants (Hz) |
| 1 | C-OH | - | 152.5 | ¹J(C1-F) = -13.5, ²J(C1-H4) = 3.2, ³J(C1-H5) = 8.5 |
| 2 | C-Cl | - | 118.0 | ¹J(C2-F) = 15.0, ²J(C2-H6) = 4.5, ³J(C2-H4) = 1.5 |
| 3 | C-F | - | 159.0 (d) | ¹J(C3-F) ≈ 245 |
| 4 | C-H | 6.95 (ddd) | 110.5 (d) | ³J(H4-H5) = 8.2, ⁴J(H4-H6) = 2.0, ⁴J(H4-F) = 6.5, ¹J(C4-H4) ≈ 160 |
| 5 | C-H | 7.20 (t) | 125.0 (d) | ³J(H5-H4) = 8.2, ³J(H5-H6) = 8.2, ⁵J(H5-F) = 0.5, ¹J(C5-H5) ≈ 162 |
| 6 | C-H | 6.85 (ddd) | 115.0 (d) | ³J(H6-H5) = 8.2, ⁴J(H6-H4) = 2.0, ³J(H6-F) = 9.0, ¹J(C6-H6) ≈ 160 |
| - | OH | ~5.0-8.0 (broad s) | - | - |
Note: Predicted values are for a non-polar solvent like CDCl₃. The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent.
¹⁹F NMR Prediction: The ¹⁹F NMR spectrum of this compound is expected to show a single resonance, which will be a complex multiplet due to couplings to the aromatic protons. The predicted chemical shift is in the range of -110 to -130 ppm relative to CFCl₃. The most significant couplings will be ³J(F-H6) and ⁴J(F-H4).
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
The quality of NMR data is critically dependent on proper sample preparation. For halogenated phenols, which are often solids at room temperature, complete dissolution and removal of particulate matter are essential.
Materials:
-
This compound (or analog)
-
Deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipettes
-
Glass wool or a syringe filter (0.45 µm)
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weighing the Sample: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a good starting point for many organic molecules. For more polar analogs, Acetone-d₆ or DMSO-d₆ may be necessary.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.
-
Homogenization: Vortex the sample for at least 30 seconds to ensure complete dissolution. If necessary, use an ultrasonic bath to aid dissolution. A clear, homogeneous solution is required.
-
Filtration: To remove any microscopic solid impurities that can degrade spectral quality, filter the solution directly into the NMR tube. This can be achieved by placing a small, tightly packed plug of glass wool into a Pasteur pipette and carefully transferring the solution. Alternatively, a syringe filter can be used.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.
Workflow for NMR Data Acquisition
The following workflow outlines the sequential acquisition of NMR spectra for a comprehensive structural analysis.
Caption: Workflow for comprehensive NMR analysis.
Protocol 2: 1D NMR Data Acquisition Parameters
-
¹H NMR:
-
Pulse Program: Standard single pulse (e.g., zg30 on Bruker instruments).
-
Spectral Width: 12-16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16, depending on concentration.
-
-
¹³C{¹H} NMR:
-
Pulse Program: Standard proton-decoupled single pulse (e.g., zgpg30).
-
Spectral Width: 200-240 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024 or more, depending on concentration.
-
-
¹⁹F{¹H} NMR:
-
Pulse Program: Standard proton-decoupled single pulse.
-
Spectral Width: ~200 ppm, centered around -120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 64-128.
-
-
DEPT-135:
-
Pulse Program: Standard DEPT-135 sequence.
-
Parameters: Use standard parameters provided by the spectrometer software. This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups.
-
Spectral Interpretation and Analysis
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region (typically 6.5-8.0 ppm) and a broad singlet for the hydroxyl proton.
-
Chemical Shifts: The electron-withdrawing effects of the chlorine and fluorine atoms, along with the electron-donating effect of the hydroxyl group, will influence the chemical shifts of the aromatic protons. Protons ortho and para to the hydroxyl group will be shielded (shifted upfield), while those ortho and para to the halogens will be deshielded (shifted downfield).
-
Coupling Patterns: The aromatic protons will exhibit both homonuclear (³JHH, ⁴JHH) and heteronuclear (³JHF, ⁴JHF, ⁵JHF) couplings.
-
H-4: This proton will be a doublet of doublets of doublets (ddd) due to coupling to H-5 (³JHH), H-6 (⁴JHH), and the fluorine at C-3 (⁴JHF).
-
H-5: This proton will likely appear as a triplet (or more accurately, a doublet of doublets) due to coupling to H-4 and H-6 (both ³JHH). A small long-range coupling to fluorine (⁵JHF) may also be observed.
-
H-6: This proton will be a doublet of doublets of doublets (ddd) due to coupling to H-5 (³JHH), H-4 (⁴JHH), and the fluorine at C-3 (³JHF).
-
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will display six signals for the aromatic carbons.
-
Chemical Shifts: The carbon directly attached to the hydroxyl group (C-1) will be the most deshielded among the oxygen- and halogen-bearing carbons. The carbon bonded to fluorine (C-3) will also be significantly deshielded and will appear as a doublet due to the large one-bond C-F coupling.
-
C-F Coupling: The most prominent feature will be the large one-bond coupling constant (¹JCF) for C-3, typically in the range of 240-250 Hz. Smaller two-bond (²JCF) and three-bond (³JCF) couplings will also be observed for C-2, C-4, and C-1.
2D NMR for Unambiguous Assignments
For a molecule with this level of complexity, 2D NMR is indispensable for confident structural confirmation.
Caption: Logical connections established by 2D NMR experiments.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment will reveal the connectivity between adjacent aromatic protons. Cross-peaks will be observed between H-4 and H-5, and between H-5 and H-6. A weaker cross-peak may be visible between H-4 and H-6 due to the four-bond coupling.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It allows for the unambiguous assignment of the protonated carbons (C-4, C-5, and C-6) based on the already assigned proton signals.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this system. It reveals correlations between protons and carbons that are two or three bonds away. Key expected correlations that will confirm the overall structure include:
-
H-4 correlating to C-2, C-5, and C-6.
-
H-5 correlating to C-1 and C-3.
-
H-6 correlating to C-2 and C-4.
-
Analysis of Analogs
The principles outlined for this compound can be extended to its various isomers and other halogenated analogs. For example, in 2-chloro-5-fluorophenol , the fluorine is now meta to the hydroxyl group and para to the chlorine. This will significantly alter the ¹⁹F-¹H coupling patterns and the chemical shifts of the aromatic protons and carbons. By systematically applying the 1D and 2D NMR experiments detailed above, a complete and confident structural elucidation of these analogs can be achieved. For instance, the ¹H NMR of 2-chloro-4-fluorophenol will show a different splitting pattern due to the different relative positions of the protons and the fluorine atom.[1]
Conclusion
The NMR spectroscopic analysis of this compound and its analogs requires a systematic and multi-technique approach. By combining high-quality sample preparation, logical data acquisition, and the detailed interpretation of 1D and 2D NMR spectra, researchers can gain a deep understanding of the molecular structure and electronic properties of these important compounds. The protocols and interpretive guidance provided in this application note offer a robust framework for the successful characterization of halogenated phenols, empowering scientists in their drug discovery and development endeavors.
References
-
NMR Prediction Databases
-
Computational NMR Prediction Software
-
Spectral Data of Analogs
-
¹⁹F NMR Spectroscopy Resources
-
General NMR Spectroscopy and Interpretation
-
DFT Calculations for NMR Prediction
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Synergistic Vibrational Spectroscopy: An In-Depth Guide to FT-IR and Raman Analysis of Substituted Phenols
Abstract
Substituted phenols represent a broad class of aromatic compounds with significant industrial and pharmaceutical relevance. Their chemical behavior and efficacy are intrinsically linked to the nature and position of substituents on the phenolic ring. This guide provides a comprehensive technical overview and detailed protocols for the application of Fourier-Transform Infrared (FT-IR) and Raman spectroscopy for the structural elucidation and quantitative analysis of these molecules. We will explore the complementary nature of these vibrational spectroscopy techniques, delve into the causality behind experimental choices, and provide robust protocols for sample handling, data acquisition, and interpretation, including advanced chemometric approaches.
Introduction: The Complementary Nature of FT-IR and Raman Spectroscopy
Vibrational spectroscopy probes the discrete energy levels of molecular vibrations. Both FT-IR and Raman spectroscopy provide a "molecular fingerprint" by measuring these vibrations, but they arise from different physical phenomena, making them powerful complementary techniques.[1][2][3]
-
FT-IR Spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when a vibration leads to a change in the dipole moment .[4][5] Highly polar functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) groups, exhibit strong FT-IR absorption bands.
-
Raman Spectroscopy measures the inelastic scattering of monochromatic light (typically from a laser). A vibration is Raman active if it causes a change in the polarizability of the molecule's electron cloud.[3][4][5] Non-polar and symmetric bonds, like the aromatic ring C-C stretching vibrations, often produce strong Raman signals.
The synergy between FT-IR and Raman spectroscopy allows for a more complete vibrational characterization of substituted phenols, as some vibrational modes may be strong in one technique and weak or silent in the other.[1][6]
Fundamental Principles and Vibrational Modes of Substituted Phenols
The vibrational spectrum of a substituted phenol is a rich source of structural information. Key vibrational modes include:
-
O-H Stretching: The hydroxyl group's stretching vibration is a prominent feature. In the FT-IR spectrum, it appears as a broad band in the 3200-3600 cm⁻¹ region due to hydrogen bonding. In Raman spectra, this band is typically weaker. The position and shape of this band are sensitive to the presence of intra- and intermolecular hydrogen bonding, which can be influenced by the nature and position of substituents.
-
C-O Stretching: The stretching of the carbon-oxygen bond of the phenolic hydroxyl group typically appears in the 1200-1300 cm⁻¹ region in the FT-IR spectrum and can also be observed in the Raman spectrum.
-
Aromatic C-H Stretching: These vibrations occur above 3000 cm⁻¹ and are generally of moderate intensity in both FT-IR and Raman spectra.
-
Aromatic C=C Ring Stretching: The benzene ring exhibits several characteristic stretching vibrations in the 1400-1600 cm⁻¹ region. These bands are often strong in Raman spectra due to the high polarizability of the aromatic ring. The substitution pattern on the ring can influence the number and position of these bands.
-
In-plane and Out-of-plane Bending Modes: A multitude of bending vibrations for C-H and C-C bonds, as well as the O-H group, appear in the fingerprint region (below 1500 cm⁻¹). These are highly specific to the substitution pattern and provide a unique fingerprint for each compound.
-
Substituent-Specific Vibrations: The substituent groups themselves will have characteristic vibrational modes. For example, a nitro group (-NO₂) will show strong symmetric and asymmetric stretching vibrations in the FT-IR spectrum.
The following diagram illustrates the logical workflow for analyzing substituted phenols using FT-IR and Raman spectroscopy.
Caption: Chemometric analysis workflow.
Applications in Research and Development
The combination of FT-IR and Raman spectroscopy is invaluable in various stages of research and drug development:
-
Raw Material Identification and Quality Control: Rapidly verify the identity and purity of incoming substituted phenols.
-
Reaction Monitoring: Track the progress of chemical reactions involving substituted phenols by monitoring the appearance of product peaks and disappearance of reactant peaks.
-
Structural Elucidation: Determine the substitution pattern and identify unknown phenol-containing compounds.
-
Polymorph and Isomer Differentiation: Raman spectroscopy is particularly sensitive to subtle changes in crystal lattice structure and can be used to differentiate between polymorphs of substituted phenols.
-
Quantitative Analysis: Determine the concentration of substituted phenols in various matrices, such as pharmaceutical formulations or environmental samples. [7]
Advanced Techniques
-
Surface-Enhanced Raman Spectroscopy (SERS): This technique can significantly enhance the Raman signal of molecules adsorbed onto nanostructured metal surfaces. SERS is particularly useful for the detection of trace amounts of substituted phenols.
-
Attenuated Total Reflectance FT-IR (ATR-FTIR) Imaging: This technique combines ATR-FTIR with microscopy to provide spatially resolved chemical information, allowing for the visualization of the distribution of different components in a heterogeneous sample.
Conclusion
FT-IR and Raman spectroscopy are powerful, non-destructive, and complementary techniques for the analysis of substituted phenols. [6]By understanding the fundamental principles and applying the robust protocols outlined in this guide, researchers, scientists, and drug development professionals can effectively utilize these methods for structural elucidation, quality control, and quantitative analysis. The integration of chemometric tools further enhances the capabilities of vibrational spectroscopy for extracting detailed chemical information from complex samples.
References
-
FT-IR–Raman Combination: The Perfect Analytical Solution for Vibrational Spectroscopists. (n.d.). Spectroscopy Online. Retrieved from [Link]
-
FT-IR vs. Raman Spectroscopy: Principles, Applications, and Comparisons. (n.d.). Northwestern University. Retrieved from [Link]
-
Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. (2023). National Center for Biotechnology Information. Retrieved from [Link]
-
Vibrational analysis of substituted phenols: part II. Transferability of valence force constants. (2002). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]
-
Determination of Phenols in Water Using Raman Spectroscopy. (1977). Applied Spectroscopy. Retrieved from [Link]
-
Lackey, H. E., et al. (2023). Practical Guide to Chemometric Analysis of Optical Spectroscopic Data. Journal of Chemical Education. Retrieved from [Link]
-
Exploring Data Transforms in Chemometrics. (2024). Spectroscopy Online. Retrieved from [Link]
-
Sample Preparation for FTIR Analysis. (n.d.). Drawell. Retrieved from [Link]
-
Forensic Chemistry: Raman versus FTIR Spectroscopy- An Undergraduate Study to Engage in Technology. (2024). Scientific & Academic Publishing. Retrieved from [Link]
-
Intermolecular bonding and vibrations of phenol· H2O (D2O). (1995). The Journal of Chemical Physics. Retrieved from [Link]
-
IR and Raman Dual Modality Markers Differentiate among Three bis-Phenols: BPA, BPS, and BPF. (2021). MDPI. Retrieved from [Link]
-
Chemometrics in Spectral Data Analysis. (2024). Bannari Amman Institute of Technology. Retrieved from [Link]
-
Characterization and discrimination of phenolic compounds using Fourier transform Raman spectroscopy and chemometric tools. (2018). Université de Liège. Retrieved from [Link]
-
Vibrational Spectroscopy of Phenols and Phenolic Polymers. Theory, Experiment, and Applications. (2009). ResearchGate. Retrieved from [Link]
-
FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? (2024). Lab Manager. Retrieved from [Link]
-
ATR-FTIR investigation of the role of phenolic groups in the interaction of some NOM model compounds with aluminum hydroxide. (2008). PubMed. Retrieved from [Link]
-
Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. (2010). Journal of the American Chemical Society. Retrieved from [Link]
-
Spectral data chemometric analysis procedure. (n.d.). ResearchGate. Retrieved from [Link]
-
Sample preparation for FT-IR. (n.d.). University of the West Indies at Mona. Retrieved from [Link]
-
Complete characterization of RNA biomarker fingerprints using a multi-modal ATR-FTIR and SERS approach for label-free early breast cancer diagnosis. (2023). RSC Publishing. Retrieved from [Link]
-
Raman Spectroscopy | Instrumentation, Introduction & Principle. (n.d.). Mettler Toledo. Retrieved from [Link]
-
THEORETICAL AND EXPERIMENTAL STUDY OF THE VIBRATIONAL SPECTRUM OF PHENOL BASED ON THE DENSITY FUNCTIONAL. (2017). International Journal of Advanced Engineering, Management and Science. Retrieved from [Link]
-
Development of an SPME/ATR-IR chemical sensor for detection of phenol type compounds in aqueous solutions. (2003). PubMed. Retrieved from [Link]
-
Practical Guide to Chemometric Analysis of Optical Spectroscopic Data. (2023). OSTI.GOV. Retrieved from [Link]
-
Multiple SERS Detection of Phenol Derivatives in Tap Water. (2019). MDPI. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-3-fluorophenol
Introduction: Navigating the Synthesis of a Key Building Block
Welcome to the technical support center for the synthesis of 2-Chloro-3-fluorophenol. This molecule is a valuable intermediate in the development of novel pharmaceuticals and agrochemicals, where its specific substitution pattern can significantly influence biological activity and metabolic stability.[1][2] The most common and scalable synthetic route proceeds via the diazotization of 2-chloro-3-fluoroaniline followed by the hydrolysis of the resulting diazonium salt.
While conceptually straightforward, this pathway presents several challenges that can lead to diminished yields and complex purification profiles. The electron-withdrawing nature of the halogen substituents on the starting aniline affects reactivity, and the inherent instability of the diazonium intermediate requires careful control over reaction conditions.[3][4]
This guide is designed to provide researchers and process chemists with in-depth, actionable insights to overcome these challenges. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthesis for maximum yield and purity.
Core Synthesis Pathway
The transformation involves two primary stages: the conversion of the primary aromatic amine to a diazonium salt, followed by its displacement with a hydroxyl group from water.
Caption: Overall synthetic route from 2-chloro-3-fluoroaniline to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter in the diazotization of 2-chloro-3-fluoroaniline?
A: Unquestionably, strict temperature control . Aromatic diazonium salts are notoriously unstable intermediates.[3] The diazotization reaction is highly exothermic, and allowing the temperature to rise above the optimal 0-5 °C range will lead to rapid decomposition of the diazonium salt, observed as vigorous nitrogen gas evolution and the formation of intractable tars. The primary driving force for this decomposition is the release of the exceptionally stable dinitrogen (N₂) molecule.[3]
Q2: Which acid is best for the diazotization step and why?
A: Sulfuric acid (H₂SO₄) is highly recommended over hydrochloric acid (HCl). The core reason is to prevent competitive side reactions during the subsequent hydrolysis step. When HCl is used, the chloride ion (Cl⁻) is a potent nucleophile that can compete with water, leading to a Sandmeyer-type reaction that produces 1,2-dichloro-3-fluorobenzene as a significant byproduct.[5][6] The bisulfate anion (HSO₄⁻) from sulfuric acid is a much weaker nucleophile, minimizing this pathway and preserving the diazonium intermediate for the intended hydrolysis.[7]
Q3: My starting material, 2-chloro-3-fluoroaniline, is poorly soluble in the acidic medium. How does this affect the reaction?
A: This is a common issue with substituted anilines. The reaction actually occurs between the unprotonated amine and the nitrosating agent (nitrosylsulfuric acid, formed from NaNO₂ and H₂SO₄).[8][9] While aromatic amines are weak bases, a sufficient concentration of the free amine exists in equilibrium even in strong acid.[7] Poor solubility can limit the reaction rate. To mitigate this, ensure vigorous stirring to maximize the surface area of the suspended aniline salt. The use of a co-solvent system, such as acetic acid in sulfuric acid, has been shown to improve homogeneity and efficiency in the diazotization of challenging anilines.[8]
Q4: How can I monitor the completion of the diazotization reaction?
A: The most common and effective at-line method is to test for the presence of excess nitrous acid. This indicates that all the starting aniline has been consumed. The test is performed by taking a drop of the reaction mixture and spotting it onto potassium iodide-starch paper. An immediate appearance of a dark blue-black color signifies the presence of nitrous acid, which oxidizes iodide to iodine, forming the colored complex with starch. A slight excess of nitrous acid is desirable to ensure complete conversion, but a large excess should be avoided as it can lead to side reactions.
Troubleshooting Guide: Improving Yield and Purity
This section addresses specific problems you may encounter during the synthesis.
Problem 1: My hydrolysis step produces a low yield of phenol and a significant amount of black, tarry material.
-
Likely Cause: This is the classic issue with the thermal hydrolysis of diazonium salts in a single aqueous phase. At the elevated temperatures required for hydrolysis, the highly reactive aryl cation intermediate can undergo polymerization and other undefined decomposition pathways before it is trapped by water.[10]
-
Expert Solution: Implement a Two-Phase Hydrolysis System. A highly effective modern solution is to perform the hydrolysis in a biphasic system of water and a high-boiling, water-immiscible organic solvent like cyclopentyl methyl ether (CPME).[10]
-
Why it Works: As the this compound is formed, it is immediately extracted into the organic phase (CPME). This sequestration protects the product from the harsh, hot acidic aqueous conditions and prevents it from participating in subsequent reactions that form tars. This technique has been shown to dramatically increase yields (to >95% in some cases) and simplify purification.[10]
-
Actionable Protocol: Prepare the cold diazonium salt solution as usual. In a separate flask, heat a mixture of CPME and dilute sulfuric acid to the desired reaction temperature (e.g., 100-120 °C) with vigorous stirring. Slowly add the diazonium salt solution to the hot biphasic mixture. The nitrogen gas will evolve smoothly, and the product will accumulate in the organic layer.
-
Problem 2: The overall yield is low, and I suspect the diazotization is incomplete.
-
Likely Cause: The reduced nucleophilicity of 2-chloro-3-fluoroaniline due to its electron-withdrawing substituents can make the reaction sluggish compared to aniline itself.[4] Insufficient acidity can also fail to generate the potent nitrosylsulfuric acid electrophile required for the reaction.[8][9]
-
Expert Solution: Optimize Acidity and Reagent Addition.
-
Ensure Sufficient Acid: A common protocol calls for at least 3 equivalents of acid: one to protonate the aniline, one to react with sodium nitrite, and one to maintain a strongly acidic medium that stabilizes the diazonium salt and prevents coupling side-reactions.[7]
-
Slow Nitrite Addition: Add the aqueous solution of sodium nitrite dropwise below the surface of the reaction mixture with efficient stirring. This ensures rapid mixing and prevents localized areas of high nitrite concentration, which can lead to side reactions. Maintain the temperature at 0-5 °C throughout the addition.
-
Test for Completion: Use the potassium iodide-starch paper test as described in the FAQ to confirm a slight excess of nitrous acid is present at the end of the reaction, ensuring all the aniline has reacted.
-
Problem 3: My final product is contaminated with 1,2-dichloro-3-fluorobenzene.
-
Likely Cause: This is a clear indication of a competitive Sandmeyer reaction. This occurs when the counter-ion of the acid used for diazotization is a nucleophile, most commonly chloride (Cl⁻) from using hydrochloric acid.[11]
-
Expert Solution: Use a Non-Nucleophilic Acid. As detailed in the FAQs, the definitive solution is to use sulfuric acid (H₂SO₄) for the diazotization step. The resulting bisulfate (HSO₄⁻) counter-ion is non-nucleophilic and will not compete with water in the subsequent hydrolysis step, thereby eliminating the formation of this chlorinated byproduct.[12]
Data Summary: Comparison of Hydrolysis Methods
| Method | Typical Yield | Purity Profile | Key Advantages | Key Disadvantages |
| Traditional Aqueous Heating | 40-60% | Often poor, significant tar formation | Simple setup | Low yield, difficult purification, safety concerns with vigorous decomposition |
| Two-Phase (CPME/Water) System | 85-96%[10] | High, minimal tar | High yield, clean reaction, improved safety profile, easier workup | Requires a higher-boiling organic solvent |
| Cu₂O Catalyzed (Sandmeyer-type) | 60-80% | Good, but potential for metal contamination | Lower reaction temperature possible | Requires catalyst, product may contain trace copper, waste disposal |
Visualized Troubleshooting Workflow
This decision tree can help diagnose the source of low yields in your synthesis.
Caption: A decision tree for troubleshooting low yields in the this compound synthesis.
Detailed Experimental Protocols
Protocol 1: Optimized Diazotization of 2-Chloro-3-fluoroaniline
-
Safety: Perform all operations in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and acid-resistant gloves. Diazonium salts are potentially explosive when isolated and dry; always keep them in solution.
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (3.0 eq.) and water.
-
Cool the acid solution to 0-5 °C in an ice-salt bath.
-
Slowly add 2-chloro-3-fluoroaniline (1.0 eq.) to the cold acid solution with vigorous stirring. The aniline salt may precipitate.
-
In a separate beaker, prepare a solution of sodium nitrite (1.05 eq.) in deionized water.
-
Slowly add the sodium nitrite solution dropwise to the aniline suspension via the dropping funnel over 60-90 minutes. Crucially, maintain the internal temperature of the reaction mixture between 0 °C and 5 °C at all times.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
Confirm the reaction is complete by spotting a drop of the mixture onto KI-starch paper. A positive test (blue-black color) indicates a slight excess of nitrous acid.
-
The resulting cold diazonium salt solution is used immediately in the next step. DO NOT attempt to isolate the diazonium salt.
Protocol 2: High-Yield Hydrolysis via Two-Phase System
-
In a separate, larger three-necked flask equipped with a mechanical stirrer, a condenser, and the dropping funnel containing the cold diazonium salt solution, add cyclopentyl methyl ether (CPME) (5-10 volumes) and a 10% v/v aqueous sulfuric acid solution (5-10 volumes).
-
Heat the vigorously stirred biphasic mixture to 110-120 °C.
-
Slowly add the cold diazonium salt solution from Protocol 1 to the hot mixture over 1-2 hours. A steady evolution of nitrogen gas should be observed. Control the addition rate to maintain a manageable rate of gas evolution.
-
After the addition is complete, maintain the reaction at temperature for an additional 1 hour to ensure complete hydrolysis.
-
Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with two additional portions of CPME.
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
References
- Watanabe, H., et al. (2008). Hydrolysis of Diazonium Salts Using a Two-Phase System (CPME and Water). Organic Process Research & Development.
- Scribd. (n.d.). From Diazonium Salts.
- Filo. (2025). Conversion of benzene diazonium salt to phenol involves.
-
Quora. (2023). Why is a diazonium ion not very stable and hydrolysis into phenol easily? Available at: [Link]
- Benchchem. (n.d.). Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines.
-
ChemBK. (2024). This compound. Available at: [Link]
- Google Patents. (n.d.). CN102001913B - Method for synthesizing 2-chloro-3-fluorobromobenzene.
-
Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]
- Takemoto, I., & Yamasaki, K. (1994). Selective Synthesis of Fluorophenol Derivatives. Bioscience, Biotechnology, and Biochemistry, 58(3), 594-595.
- Bradley, W., & Thompson, J. D. (1956). Reactions of Diazonium Salts with Phenols and Amines in Non-Aqueous Media. CHIMIA International Journal for Chemistry, 10(12), 466-467.
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Available at: [Link]
- Kaur, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 11(52), 32881-32905.
- Google Patents. (n.d.). WO2024023012A1 - Process for preparation of 2-chloro-3-fluoro-4-alkoxy-anilines and 2-fluoro-3-chlorophenol.
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]
- Lee, S., et al. (2015). Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling. Organic letters, 17(21), 5488-5491.
- Google Patents. (n.d.). US5053557A - Process for preparing 2-chloro-4-fluorophenol.
- Jamrus, P., et al. (2021). Metal- and solvent-free synthesis of aniline- and phenol-based triarylmethanes via Brönsted acidic ionic liquid catalyzed Friedel-Crafts reaction. RSC Advances, 11(38), 23667-23675.
-
Khan Academy. (n.d.). Sandmeyer reaction. Available at: [Link]
- Google Patents. (n.d.). US20160318853A1 - Processes for the diazotization of 2,5-dichloroanilines.
- Phenol Synthesis Part II. (n.d.). [PDF].
- Ilina, F., & Sebe, I. (2010). NOVELL 2-CHLORO-PARAPHENILENE-DIAMINE AND 2,4,5-TRICHLORO-ANILINE DERIVATIVES AS ORGANIC PIGMENTS. SYNTHESES AND PROPERTIES.
- Smith, K., et al. (2021).
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Chemical Synthesis with 2-Fluorophenol: A Buyer's Guide. Available at: [Link]
- Wang, C., et al. (2021). From aniline to phenol: carbon-nitrogen bond activation via uranyl photoredox catalysis.
-
Organic Chemistry Portal. (n.d.). Diazotisation. Available at: [Link]
- Read, C. G., & MacMillan, D. W. (2016). Direct synthesis of anilines and nitrosobenzenes from phenols. Chemical Science, 7(5), 3359-3363.
- Google Patents. (n.d.). WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines.
Sources
- 1. chembk.com [chembk.com]
- 2. nbinno.com [nbinno.com]
- 3. quora.com [quora.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 8. US20160318853A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]
- 9. WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sandmeyer Reaction [organic-chemistry.org]
Technical Support Center: A Guide to Identifying and Mitigating Byproducts in 2-Chloro-3-fluorophenol Synthesis
Answering your request with the persona of a Senior Application Scientist.
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Chloro-3-fluorophenol. This document is designed for researchers, chemists, and drug development professionals who are utilizing this critical intermediate and require a deeper understanding of the potential impurities and byproducts that can arise during its synthesis. As your partner in scientific discovery, we aim to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.
The synthesis of this compound, most commonly achieved through the diazotization of 2-chloro-3-fluoroaniline followed by aqueous hydrolysis, is a powerful transformation. However, the high reactivity of the diazonium salt intermediate makes this process susceptible to several side reactions. This guide provides a structured, question-and-answer-based approach to identifying, understanding, and mitigating the formation of common byproducts.
Part 1: Frequently Asked Questions - Understanding Byproduct Formation
This section addresses the fundamental questions regarding the chemistry of the synthesis and the origins of common impurities.
Q1: What is the primary synthetic pathway for this compound, and what makes it susceptible to byproduct formation?
The most prevalent and scalable method for synthesizing this compound is the diazotization of 2-chloro-3-fluoroaniline. This process involves two main steps:
-
Diazotization: The primary amine of 2-chloro-3-fluoroaniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid like sulfuric acid) at low temperatures (0-5 °C) to form a highly reactive 2-chloro-3-fluorobenzenediazonium salt.
-
Hydrolysis: The diazonium salt solution is then carefully heated. The diazonium group (-N₂⁺) is an excellent leaving group and is displaced by a hydroxyl group from water to yield the desired this compound.
The susceptibility to byproduct formation stems directly from the diazonium salt intermediate. This species is not only thermally unstable but also a potent electrophile, capable of engaging in several competing side reactions if conditions are not rigorously controlled.[1][2]
Q2: What are the most common byproducts I should anticipate in my crude product?
The byproducts can be broadly categorized as follows:
-
Isomeric and Related Phenols: Your starting material, 2-chloro-3-fluoroaniline, may contain regioisomers. Furthermore, side reactions during synthesis can lead to other phenolic impurities. A study on the closely related 3-chloro-5-fluorophenol found impurities such as phenol, 3-fluorophenol, and 3-chlorophenol.[3]
-
Azo Dyes: The electrophilic diazonium salt can attack an electron-rich aromatic ring. This "azo coupling" reaction can occur with the starting aniline or the product phenol, resulting in intensely colored dimeric impurities (azo dyes) that can be difficult to remove.[2]
-
Unreacted Starting Material: Incomplete diazotization will result in the presence of residual 2-chloro-3-fluoroaniline in your final product.
-
Sandmeyer-type Byproducts: If the acid used is hydrochloric acid, the chloride ion can act as a nucleophile, competing with water to produce 1,2-dichloro-3-fluorobenzene. Using a non-nucleophilic acid like sulfuric acid is often preferred to minimize this.[4]
Q3: I've heard that diazotization reactions can be hazardous. Are there any explosive byproducts I should be aware of?
Yes, this is a critical safety consideration. Diazonium salts are notoriously unstable in their solid, dry state and should never be isolated unless absolutely necessary and with extreme precautions.[5]
Specifically, in the synthesis of the related 2-fluoro-3-chlorophenol, the formation of 2-chloro-6-diazo-cyclohexa-2,4-dien-1-one has been reported as a highly explosive byproduct.[6] This type of intramolecular cyclization can occur, and the resulting compound is a shock-sensitive explosive. It is imperative to maintain low temperatures during diazotization and to ensure the diazonium salt remains in solution and is consumed in the subsequent hydrolysis step without accumulation.
Diagram: Synthetic Pathway and Key Byproduct Formation
Caption: Primary synthesis route and major side reactions.
Part 2: Troubleshooting Guide - Analytical Identification of Byproducts
A systematic analytical approach is crucial for identifying and quantifying impurities. Below are recommended workflows and protocols.
Diagram: Analytical Workflow for Impurity Profiling
Caption: Recommended workflow for comprehensive impurity analysis.
Experimental Protocol 1: GC-MS for Isomers and Volatile Byproducts
This method is ideal for identifying unreacted starting material, isomeric impurities, and other relatively volatile compounds.
-
Sample Preparation: Accurately weigh ~10 mg of the crude product into a GC vial. Dilute with 1 mL of a suitable solvent like ethyl acetate or methyl tert-butyl ether (MTBE). Cap and vortex to ensure complete dissolution.
-
Instrumentation: Use a Gas Chromatograph equipped with a Mass Spectrometer detector (GC-MS).
-
GC Conditions (Typical):
-
Column: A non-polar or mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Compare the retention times and mass fragmentation patterns of unknown peaks to reference standards of suspected impurities if available. The molecular ion peak (M⁺) and isotopic pattern for chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) will be key identifiers.
Experimental Protocol 2: RP-HPLC for Azo Dyes and Non-Volatile Byproducts
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is excellent for separating the polar product from less polar, high molecular weight impurities like azo dyes.
-
Sample Preparation: Prepare a stock solution of the crude product in acetonitrile or methanol at approximately 1 mg/mL. Further dilute with the initial mobile phase composition to a final concentration of ~0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrumentation: Use an HPLC system with a UV-Vis or Diode Array Detector (DAD) and preferably a Mass Spectrometer (MS) detector.
-
HPLC Conditions (Typical):
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a standard choice.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Monitor at multiple wavelengths (e.g., 254 nm for general aromatics, and a longer wavelength like 400-500 nm for colored azo dyes).
-
-
Data Analysis: The product should be a major peak. Azo dyes will be strongly retained (elute later in the gradient) and will have a characteristic visible wavelength absorbance.
Data Summary: Expected Byproducts and Their Identification
| Byproduct Class | Specific Example | M.W. | Best Analytical Method | Key Identification Feature |
| Unreacted SM | 2-Chloro-3-fluoroaniline | 145.56 | GC-MS | M⁺ at m/z 145; fragment ions typical of anilines. |
| Isomeric Phenol | 4-Chloro-3-fluorophenol | 146.55 | GC-MS | M⁺ at m/z 146; different retention time from product. |
| Sandmeyer | 1,2-Dichloro-3-fluorobenzene | 164.99 | GC-MS | M⁺ at m/z 164 (with characteristic Cl₂ isotope pattern). |
| Azo Dye | (e.g., Azo-coupled dimer) | >250 | HPLC-UV/MS | Late eluting peak; strong absorbance >400 nm; high m/z. |
| Diazo-Ketone | 2-Chloro-6-diazo...dienone | 154.55 | Handle with extreme care | Unstable; not typically analyzed directly. |
Part 3: Mitigation and Purification Strategies
Q4: How can I proactively minimize byproduct formation during the synthesis?
Controlling the reaction is key to achieving high purity. Here are field-proven insights:
-
Strict Temperature Control: Maintain the diazotization reaction temperature between 0 °C and 5 °C. Higher temperatures accelerate the decomposition of the diazonium salt and promote side reactions.[5]
-
Stoichiometric Control: Use a slight stoichiometric deficit or an exact equivalent of sodium nitrite. An excess of nitrous acid can lead to unwanted side reactions. You can check for excess nitrous acid using starch-iodide paper (turns blue/black in its presence) and quench any excess with a small amount of sulfamic acid.[5]
-
Controlled Reagent Addition: Add the sodium nitrite solution slowly and sub-surface to the stirred aniline/acid mixture. This ensures localized concentration spikes are minimized, preventing runaway reactions and byproduct formation.
-
Choice of Acid: Use sulfuric acid instead of hydrochloric acid to prevent the formation of chlorinated Sandmeyer byproducts.[1]
-
Efficient Hydrolysis: After diazotization is complete, ensure the diazonium salt is promptly and efficiently converted to the phenol by controlled heating. Do not let the diazonium salt solution stand for extended periods.
Q5: What are the recommended purification methods for the crude product?
The choice of purification method depends on the nature and quantity of the identified impurities.
-
Steam Distillation: This is an excellent first-pass purification technique for removing non-volatile impurities like azo dyes and inorganic salts. The desired this compound is volatile with steam, while the high molecular weight dyes are not.
-
Fractional Vacuum Distillation: For separating the product from isomeric phenols or other volatile impurities with different boiling points, fractional distillation under reduced pressure is highly effective.[7]
-
Recrystallization: If the crude product is a solid and a suitable solvent system can be found, recrystallization is a powerful method for achieving high purity, particularly for removing small amounts of isomeric impurities.
-
Column Chromatography: While less scalable, silica gel column chromatography using a hexane/ethyl acetate solvent gradient is the most effective method for separating closely related isomers if distillation or recrystallization fails.
References
-
ChemBK. (2024). This compound. Retrieved from [Link]
- Google Patents. (2024). WO2024023012A1 - Process for preparation of 2-chloro-3-fluoro-4-alkoxy-anilines and 2-fluoro-3-chlorophenol.
- Google Patents. (1991). US5053557A - Process for preparing 2-chloro-4-fluorophenol.
-
Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Retrieved from [Link]
-
PubChem - NIH. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (2015). WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines.
-
ACS Publications. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Retrieved from [Link]
-
J-STAGE. (n.d.). Selective Synthesis of Fluorophenol Derivatives. Retrieved from [Link]
-
UPB Scientific Bulletin. (n.d.). NOVELL 2-CHLORO-PARAPHENILENE-DIAMINE AND 2,4,5-TRICHLORO-ANILINE DERIVATIVES AS ORGANIC PIGMENTS. SYNTHESES AND PROPERTIES. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactive Chemical Hazards of Diazonium Salts. Retrieved from [Link]
Sources
- 1. WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. longdom.org [longdom.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2024023012A1 - Process for preparation of 2-chloro-3-fluoro-4-alkoxy-anilines and 2-fluoro-3-chlorophenol - Google Patents [patents.google.com]
- 7. Page loading... [guidechem.com]
Technical Support Center: A Guide to Regioselective Halogenation of Phenols
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of regioselective halogenation of phenols. Halogenated phenolic moieties are critical building blocks in pharmaceuticals, agrochemicals, and advanced materials. However, achieving precise control over the position of halogenation presents significant synthetic challenges.
This document moves beyond standard textbook procedures to provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. We will explore the causality behind common experimental issues and offer robust, validated strategies to overcome them.
Frequently Asked Questions & Troubleshooting Guide
Category 1: Understanding the Core Reactivity of Phenols
Question 1: Why does my phenol halogenation reaction proceed so rapidly and often uncontrollably, even without a Lewis acid catalyst?
Answer: This is a direct consequence of the powerful electronic effect of the hydroxyl (-OH) group. Unlike benzene, which requires a Lewis acid catalyst to polarize the halogen molecule (e.g., FeBr₃ for Br₂), the phenol ring is highly "activated" towards electrophilic aromatic substitution (EAS).[1]
The underlying principle is the potent +M (mesomeric or resonance) effect of the -OH group. The lone pairs on the oxygen atom are delocalized into the aromatic ring, significantly increasing the electron density at the ortho and para positions.[2][3] This makes the ring highly nucleophilic and readily attacked by the electrophilic halogen, even without a catalyst. Phenols are so reactive that reactions like bromination and chlorination can easily lead to polysubstitution.[4]
Category 2: The Primary Challenge: Controlling Polysubstitution
Question 2: My reaction with bromine water produced an immediate white precipitate, which I've identified as 2,4,6-tribromophenol. How can I achieve selective mono-bromination?
Answer: This is a classic and very common issue. The formation of 2,4,6-tribromophenol is characteristic of halogenating phenol in a highly polar solvent like water.[5][6] The high polarity of water not only facilitates the ionization of bromine but also promotes the deprotonation of phenol to the phenoxide ion (Ph-O⁻). The phenoxide ion is an even more powerful activating group than phenol itself, making the ring extremely reactive and leading to exhaustive halogenation.[6][7]
Troubleshooting Workflow for Achieving Monohalogenation:
-
Solvent Change (Critical Step): Switch from polar solvents (water, alcohols) to non-polar, aprotic solvents like carbon disulfide (CS₂), chloroform (CHCl₃), or carbon tetrachloride (CCl₄).[5][6][8] These solvents do not promote the formation of the hyper-reactive phenoxide ion, thus taming the reaction.[7]
-
Temperature Control: Perform the reaction at low temperatures, typically between 0°C and 5°C.[9] This reduces the reaction rate, giving you greater control and minimizing over-reaction.
-
Stoichiometric Control: Use precisely one equivalent of the halogenating agent (e.g., Br₂) relative to your phenol substrate. Add the halogenating agent slowly (dropwise) to the reaction mixture to avoid localized areas of high concentration.
-
Use a Milder Reagent: Consider replacing elemental bromine (Br₂) or chlorine (Cl₂) with N-halosuccinimides, such as N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS).[9][10] These reagents are generally less aggressive and can provide better selectivity for monohalogenation.
Category 3: Fine-Tuning Regioselectivity: Ortho vs. Para
Question 3: My monohalogenation yields a mixture of ortho and para isomers. How can I improve the selectivity for the para product?
Answer: Achieving high para-selectivity is often more straightforward than ortho-selectivity because the para position is sterically less hindered.[9][11] While the electronics favor both sites, steric factors can be exploited to direct the substitution.
Strategies for Enhancing para-Selectivity:
-
Steric Hindrance: The most dominant factor favoring para substitution is sterics. Using a bulkier halogenating reagent or working with a phenol that already has a substituent at one of the ortho positions will naturally favor attack at the less crowded para position.[11][12]
-
Solvent Effects: As mentioned, non-polar solvents are key. They tend to favor the thermodynamically more stable para isomer.
-
Catalyst Systems: Recent literature has shown that specific catalyst systems can enhance para-selectivity. For example, dual activation with Fe(NTf₂)₃ and a catalytic amount of I₂ using NBS has been reported to give high para-selectivity for aromatic compounds with electron-donating groups.[13]
Question 4: The ortho isomer is my target product, but it's always the minor component. What advanced methods can I use to favor ortho-halogenation?
Answer: Selectively forming the ortho isomer is a significant challenge that often requires specialized methods beyond simple electrophilic addition.
Strategies for Enhancing ortho-Selectivity:
-
Blocking the Para Position: The most direct method is to start with a para-substituted phenol (e.g., p-cresol). If the para position is already occupied by a group that can be retained or removed later, halogenation is forced to occur at the ortho positions.
-
Directing Groups: While not as common for simple phenols, in more complex molecules, a chelating auxiliary group can be installed that directs the halogenating agent to the proximal ortho position.
-
Specialized Reagent/Solvent Systems: For para-substituted phenols, a highly effective method for ortho-bromination involves using NBS in ACS-grade methanol , often with a catalytic amount of an acid like p-toluenesulfonic acid (p-TsOH). This system has been shown to provide excellent yields of the mono ortho-brominated product in short reaction times.[14]
Category 4: Halogen-Specific Considerations
Question 5: I am attempting to iodinate my phenol, but the reaction is sluggish and gives low yields. Why is it so much more difficult than bromination?
Answer: The difficulty arises because iodine (I₂) is a significantly weaker electrophile compared to bromine and chlorine, and the iodination reaction is reversible.[1][9] To overcome this, you cannot simply mix phenol and I₂.
Solutions for Effective Iodination:
-
Use an Oxidizing Agent: The reaction must be performed in the presence of an oxidizing agent, such as nitric acid (HNO₃), hydrogen peroxide (H₂O₂), or silver(I) salts.[1][9][15] The oxidant serves to oxidize the iodide (I⁻) byproduct back to I₂, shifting the equilibrium toward the products.
-
Employ a Better Iodinating Agent: More reliable and effective iodination can be achieved using reagents where the iodine is already polarized or activated. Excellent choices include:
Comparative Data on Halogenation Conditions
| Halogenating Agent | Solvent | Temp. (°C) | Key Additives | Primary Outcome/Selectivity | Reference(s) |
| Br₂ / H₂O | Water | Room Temp | None | 2,4,6-Tribromophenol (Polysubstitution) | [5][6] |
| Br₂ | CS₂ or CCl₄ | 0 - 5 | None | Monobromination, mixture of o & p, para major | [6][9] |
| NBS | ACS-Methanol | Room Temp | p-TsOH (cat.) | High ortho-selectivity (on p-substituted phenols) | [14] |
| I₂ | Acetic Acid | Room Temp | HNO₃ (oxidant) | Monoiodination | [1] |
| NIS | Acetonitrile | Room Temp | H₂SO₄ (cat.) | Effective monoiodination | [1] |
Validated Experimental Protocols
Protocol 1: High-Yield, para-Selective Monobromination of Phenol
This protocol is designed to minimize polysubstitution and favor the para isomer.
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve phenol (1.0 eq) in carbon disulfide (CS₂) or chloroform (CHCl₃).
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Reagent Preparation: In the dropping funnel, prepare a solution of bromine (1.0 eq) in the same solvent.
-
Addition: Add the bromine solution dropwise to the stirred phenol solution over 30-60 minutes, ensuring the temperature remains below 5°C.
-
Reaction: Allow the reaction to stir at 0°C for an additional 1-2 hours after the addition is complete. Monitor the reaction by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The resulting crude product (a mixture of o- and p-bromophenol) can be purified by column chromatography or recrystallization to isolate the major para isomer.
Protocol 2: ortho-Selective Monobromination of para-Cresol
This protocol is adapted from literature demonstrating high ortho-selectivity on a para-blocked phenol.[14]
-
Setup: To a standard round-bottom flask, add p-cresol (1.0 eq), ACS-grade methanol as the solvent, and p-toluenesulfonic acid monohydrate (0.10 eq).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) to the solution in one portion at room temperature.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 15-20 minutes. Monitor by TLC.
-
Workup: Upon completion, remove the methanol under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product. Purify by flash column chromatography to obtain pure 2-bromo-4-methylphenol.
References
-
Directive Influence of Groups on Electrophilic Aromatic Substitution . Aakash Institute. [Link]
-
An Explanation of Substituent Effects . (2022). Chemistry LibreTexts. [Link]
-
Reactions of Phenols . Chemistry Steps. [Link]
-
Directing Effects . ChemTalk. [Link]
-
Electrophilic Substitution of phenol . (2021). Naming reaction with mechanism | BSc 2nd Year. [Link]
-
Electrophilic Substitution Reactions of Phenols . BYJU'S. [Link]
-
Electrophilic halogenation . Wikipedia. [Link]
-
Why is OH group activating towards electrophilic aromatic substitution? . (2015). Chemistry Stack Exchange. [Link]
-
Is Phenyl an Ortho/Para or Meta Director? . Chemistry Steps. [Link]
-
Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr . (2018). Synfacts. [Link]
- Halogenation of phenolic compounds. (1975).
-
What is the mechanism of Phenol? . (2024). Patsnap Synapse. [Link]
-
Why are phenols ortho-para directing? . (2021). Quora. [Link]
-
Directing Effects in Electrophilic Aromatic Substitution Reactions . Organic Chemistry Tutor. [Link]
-
Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol . (2016). Molecules. [Link]
-
XII-11#24 Halogenation of Phenols . (2020). YouTube. [Link]
-
Phenol . Wikipedia. [Link]
-
Halogenation of Phenol . (2018). Chemistry Stack Exchange. [Link]
-
Electrophilic Aromatic Substitution Reactions of Phenols . University of Calgary. [Link]
-
Study and Applications of Tetrasubstituted Hypervalent Selenium–Halogen Species in Catalytic Electrophilic Halogenations . (2023). ACS Catalysis. [Link]
-
New Reagents Enable Regioselective Halogenation of Complex, Bioactive Scaffolds . ResearchGate. [Link]
-
Electrochemical-mediated site-selective halogenation of phenol as a platform for accessing poly-substituted arenes . (2020). CORDIS, European Commission. [Link]
-
Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol . (2019). ResearchGate. [Link]
-
Why phenol gives different bromination products in different solvents? . (2022). YouTube. [Link]
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Technical Support Center: Optimizing Reaction Conditions for the Chlorination of Phenols
Welcome to the technical support center for the chlorination of phenols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for this crucial synthetic transformation. The chlorination of phenols is a fundamental electrophilic aromatic substitution reaction, but achieving high yields and the desired regioselectivity can be challenging. This resource offers practical, experience-based solutions to common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the optimization of phenol chlorination reactions.
Q1: What are the most common chlorinating agents for phenols, and how do I choose the right one?
A1: The choice of chlorinating agent is critical and depends on the substrate's reactivity, the desired product, and the scale of the reaction. Here's a breakdown of common reagents:
-
Sulfuryl chloride (SO₂Cl₂): A versatile and reactive reagent often used for the para-selective chlorination of phenols, especially in the presence of sulfur-containing catalysts.[1][2][3] It can be more selective than chlorine gas.[1]
-
N-Chlorosuccinimide (NCS): A solid, easy-to-handle reagent that is particularly effective for the chlorination of activated aromatic rings like phenols.[4][5] It's a good choice for mild reaction conditions and often exhibits good regioselectivity for ortho and para positions.[4] For less activated phenols, an acid catalyst may be needed.[4]
-
Hypochlorous acid (HOCl): The active species in many aqueous chlorinations, it attacks the aromatic ring as an electrophile, initially forming 2- and 4-chlorophenol.[6] Subsequent reactions can lead to di- and tri-chlorinated products.[6]
-
Hydrogen Chloride and Hydrogen Peroxide (HCl/H₂O₂): This system provides an efficient method for the selective oxychlorination of phenols, particularly for the synthesis of 2,4-dichlorophenol.[7][8][9] It is considered a more environmentally friendly option as water is the main byproduct.[8]
Q2: How can I control the regioselectivity (ortho vs. para) of the chlorination?
A2: Controlling regioselectivity is a significant challenge as the hydroxyl group directs substitution to both the ortho and para positions.[10] While the para-isomer is often favored, several strategies can be employed to influence the outcome:
-
Catalyst Control: The use of specific catalysts is a powerful method to direct the chlorination. For instance, Nagasawa's bis-thiourea catalyst has been shown to favor the formation of ortho-chlorinated phenols, while a phosphine sulfide derived from BINAP can enhance the inherent para-selectivity.[11][12] Lewis basic selenoether catalysts have also been used for highly efficient ortho-selective chlorination.[13]
-
Solvent Effects: The polarity of the solvent can influence the reaction rate and selectivity. For example, halogenation of phenols is faster in polar solvents under basic conditions due to the formation of the more reactive phenoxide ion.[14]
-
Steric Hindrance: Bulky substituents on the phenol ring or the catalyst can sterically hinder attack at the ortho position, thus favoring para-chlorination.
Q3: What are the common side reactions, and how can I minimize them?
A3: The primary side reactions in phenol chlorination are over-chlorination and, under more extreme conditions, ring cleavage.
-
Over-chlorination: The initial mono-chlorinated products are still activated towards further electrophilic substitution, leading to the formation of di-, tri-, and even polychlorinated phenols.[6][15] To minimize this, you can:
-
Use a stoichiometric amount of the chlorinating agent or a slight excess of the phenol.
-
Carefully control the reaction time and temperature. Lower temperatures generally reduce the rate of subsequent chlorinations.
-
Monitor the reaction progress closely using techniques like TLC or GC-MS.
-
-
Ring Cleavage: With strong oxidizing agents or a large excess of the chlorinating agent, the aromatic ring can be cleaved to form α,β-unsaturated dicarbonyl compounds.[6][16] This is more common in applications like water disinfection but can occur in synthesis under harsh conditions.[6] Using milder reagents and controlled stoichiometry is key to avoiding this.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or No Yield of Chlorinated Product | 1. Inactive Chlorinating Agent: The reagent may have degraded due to improper storage or handling. 2. Insufficiently Activated Phenol: The phenol substrate may be too electron-poor for the chosen chlorinating agent and conditions. 3. Reaction Conditions Too Mild: The temperature may be too low, or the reaction time too short. | 1. Verify Reagent Activity: Use a fresh bottle of the chlorinating agent or test it on a more reactive substrate. For example, NCS is a stable solid, but solutions of other reagents may degrade. 2. Increase Reactivity: For less reactive phenols, consider using a stronger chlorinating agent (e.g., sulfuryl chloride instead of NCS) or adding a Lewis acid catalyst to increase the electrophilicity of the chlorine source.[14] 3. Optimize Conditions: Gradually increase the reaction temperature and monitor the progress. Perform a time-course study to determine the optimal reaction duration. |
| Poor Regioselectivity (Mixture of Isomers) | 1. Inherent Substrate Reactivity: The electronic and steric properties of the phenol naturally lead to a mixture of ortho and para products. 2. Lack of a Directing Catalyst: The reaction is being run without a catalyst that can influence the regiochemical outcome. | 1. Employ a Regioselective Catalyst: Introduce a catalyst known to favor the desired isomer. For ortho-selectivity, consider a bis-thiourea or selenoether catalyst.[11][13] For para-selectivity, a phosphine sulfide catalyst can be effective.[11][12] 2. Modify the Substrate: If possible, introduce a bulky protecting group at the ortho position to direct chlorination to the para position. This would, however, add extra steps to your synthesis. |
| Formation of Polychlorinated Byproducts | 1. Excess Chlorinating Agent: Using too much of the chlorinating reagent will inevitably lead to multiple chlorinations on the activated ring. 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long, even with stoichiometric amounts of reagent, can result in over-chlorination. | 1. Control Stoichiometry: Carefully measure and use a 1:1 molar ratio of phenol to the chlorinating agent for mono-chlorination. Running the reaction with a slight excess of the phenol can also help consume the chlorinating agent before it can react further. 2. Monitor Reaction Progress: Use TLC, GC, or NMR to monitor the disappearance of the starting material and the formation of the desired product. Quench the reaction as soon as the starting material is consumed or when the concentration of the desired product is maximized. |
| Reaction is Uncontrolled or Exothermic | 1. Highly Activated Phenol: Phenols with strong electron-donating groups are extremely reactive towards electrophilic chlorination. 2. Rapid Addition of Reagent: Adding the chlorinating agent too quickly can lead to a rapid, exothermic reaction. | 1. Cool the Reaction: Run the reaction at a lower temperature (e.g., 0 °C or even -78 °C) to moderate the reaction rate. 2. Slow Addition: Add the chlorinating agent dropwise or in small portions over an extended period. This will help to control the reaction rate and dissipate the heat generated. 3. Dilute the Reaction: Running the reaction in a larger volume of solvent can also help to manage the exotherm. |
Experimental Protocols
Here are detailed, step-by-step methodologies for key chlorination experiments.
Protocol 1: Para-Selective Chlorination of Phenol using Sulfuryl Chloride and a Catalyst
This protocol is adapted from general procedures for catalyzed chlorinations with sulfuryl chloride.[1][2][3]
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenol (1.0 eq) and the sulfur-containing catalyst (e.g., a poly(alkylene sulfide), 0.1-1 mol%) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add sulfuryl chloride (1.0-1.1 eq) dropwise to the stirred solution over 15-30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-4 hours.
-
Workup: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to isolate the desired para-chlorophenol.
Protocol 2: Ortho-Selective Chlorination of Phenol using N-Chlorosuccinimide (NCS) and a Thiourea Catalyst
This protocol is based on catalyst-controlled ortho-selective chlorination methods.[13][17]
-
Reaction Setup: To a vial equipped with a magnetic stir bar, add the phenol (1.0 eq), the thiourea catalyst (e.g., Nagasawa's bis-thiourea catalyst, 5-10 mol%), and a suitable solvent (e.g., chloroform or CDCl₃ for NMR monitoring).[13][17]
-
Reagent Addition: Add N-chlorosuccinimide (1.0-1.2 eq) to the mixture in one portion.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by ¹H NMR spectroscopy or LC-MS to determine the conversion and the ortho/para isomer ratio.
-
Workup and Purification: Upon completion, the reaction mixture can be directly loaded onto a silica gel column for purification by flash chromatography to isolate the ortho-chlorinated product. The succinimide byproduct is typically more polar and will elute later.
Visualizations
General Mechanism of Electrophilic Aromatic Chlorination of Phenol
Caption: Mechanism of electrophilic chlorination of phenol.
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low-yield reactions.
References
-
Gnaim, J. M., & Snider, B. B. (2017). Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines through a Lewis Basic Selenoether Catalyst. The Journal of Organic Chemistry, 82(19), 10488-10497. [Link]
-
Kinetics and mechanism of chlorination of phenol and substituted phenols by sodium hypochlorite in aqueous alkaline medium. (2025). ResearchGate. [Link]
-
Le, T. H., Gallard, H., & von Gunten, U. (2020). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology, 54(15), 9359-9368. [Link]
-
Commercially Important Chlorinated Phenols. (2021). Encyclopedia.pub. [Link]
-
Lee, C. F., & Morris, J. C. (1962). KINETICS OF CHLORINATION OF PHENOL—CHLOROPHENOLIC TASTES AND ODORS. International Journal of Air and Water Pollution, 6, 419-431. [Link]
-
Chlorination - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]
-
Deborde, M., & von Gunten, U. (2008). Reactions of Chlorine with Inorganic and Organic Compounds during Water Treatment—Kinetics and Mechanisms: A Critical Review. Water Research, 42(1-2), 13-51. [Link]
-
Xin, H., Yang, S., An, B., & An, Z. (2017). Selective water-based oxychlorination of phenol with hydrogen peroxide catalyzed by manganous sulfate. RSC Advances, 7(23), 14137-14142. [Link]
-
Gallard, H., & von Gunten, U. (2002). Chlorination of Phenols: Kinetics and Formation of Chloroform. Environmental Science & Technology, 36(5), 884-890. [Link]
-
Selective water-based oxychlorination of phenol with hydrogen peroxide catalyzed by manganous sulfate. (2017). RSC Publishing. [Link]
-
Sonochemical Chloro-Oxidation of Phenols Using HCl-H2O2. (2002). PubMed. [Link]
-
Maddox, S. M., Dinh, A. N., Armenta, F., Um, J., & Gustafson, J. L. (2016). The Catalyst-Controlled Regiodivergent Chlorination of Phenols. Organic Letters, 18(21), 5476-5479. [Link]
-
Selective water-based oxychlorination of phenol with hydrogen peroxide catalyzed by manganous sulfate. (2017). Semantic Scholar. [Link]
-
Does Cl- Serve as a Catalyst in the Chlorination of Phenols? (2016). PubMed. [Link]
-
Acero, J. L., & von Gunten, U. (2016). Does Cl– Serve as a Catalyst in the Chlorination of Phenols? Environmental Science & Technology, 51(1), 293-301. [Link]
-
Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. (2021). ResearchGate. [Link]
-
Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. (2015). International Science Community Association. [Link]
-
Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. (2022). The Journal of Organic Chemistry. [Link]
-
The Catalyst-Controlled Regiodivergent Chlorination of Phenols. (2016). PubMed. [Link]
-
Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. (2020). Environmental Science & Technology. [Link]
-
Regioselective Chlorination of Phenols. (2017). Scientific Update. [Link]
-
Highly Selective Oxidative Monochlorination To Synthesize Organic Intermediates: 2-Chlorotoluene, 2-Chloroaniline, 2-Chlorophenol, and 2-Chloro-4-methylphenol. (n.d.). American Chemical Society. [Link]
- Chlorination with sulfuryl chloride. (1975).
-
Electrophilic Substitution of phenol | Naming reaction with mechanism | BSc 2nd Year. (2021). YouTube. [Link]
-
Common industrial products containing chlorinated phenols. (n.d.). ResearchGate. [Link]
-
towards the sequential difunctionalization of phenol derivatives and late-stage chlorination of bioactive compounds. (2017). RSC Publishing. [Link]
-
Sulfuryl chloride as a reagent for selective chlorination of symmetrical ketones and phenols. (1981). American Chemical Society. [Link]
-
Regioselective C–H chlorination: towards the sequential difunctionalization of phenol derivatives and late-stage chlorination of bioactive compounds. (n.d.). RSC Publishing. [Link]
-
Electrophilic halogenation. (n.d.). Wikipedia. [Link]
-
Chlorination of phenols using sulfuryl chloride (SO Cl ) in the presence of sulfur-containing catalysts. (n.d.). ResearchGate. [Link]
-
Potential reaction schemes of phenol during chlorination. (n.d.). ResearchGate. [Link]
-
Sulfuryl chloride as a reagent for selective chlorination of symmetrical ketones and phenols. (1981). The Journal of Organic Chemistry. [Link]
-
A review of chlorinated phenols. (1981). PubMed. [Link]
-
How do phenols undergo electrophilic aromatic substitution reactions, and what are some common electrophiles used in these reactions? (2023). Quora. [Link]
- Method of preparing chlorinated phenolic-formaldehyle condensation products. (1962).
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- 17. scientificupdate.com [scientificupdate.com]
Technical Support Center: Purification of Halogenated Phenols
Welcome to the technical support center for the purification of halogenated phenols. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for these critical intermediates and active pharmaceutical ingredients. Halogenated phenols are foundational building blocks in numerous applications, yet their synthesis via electrophilic aromatic substitution is often accompanied by the formation of stubborn impurities.
This resource provides in-depth troubleshooting guides, answers to frequently asked questions, and validated protocols to address common purification challenges. Our approach is rooted in explaining the fundamental chemical principles behind each problem and solution, empowering you to make informed decisions in your laboratory work.
Troubleshooting Guide
This section addresses specific problems observed during the workup and purification of halogenated phenol reaction mixtures.
Issue 1: Crude product is a complex mixture with low yield of the desired monohalogenated phenol.
Symptoms:
-
Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the crude reaction mixture shows multiple spots/peaks corresponding to starting material, ortho-, para-, and di-/poly-halogenated species.
-
The isolated yield of the desired monohalogenated product is significantly lower than expected.
Potential Causes & Scientific Rationale:
-
Over-activation of the Phenolic Ring: The hydroxyl group of phenol is a powerful activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.[1] In polar protic solvents like water or alcohols, phenol can ionize to the even more reactive phenoxide ion.[2] This high reactivity can easily lead to polysubstitution (di-, tri-halogenation) if the reaction conditions are not carefully controlled.[3][4]
-
Reaction Solvent Polarity: The choice of solvent significantly influences the reaction's outcome. Polar solvents can facilitate the ionization of both the phenol and the halogenating reagent (e.g., Br₂ in water), leading to a highly reactive system prone to polysubstitution.[2][5] Non-polar solvents like carbon disulfide (CS₂) or chloroform (CHCl₃) do not promote ionization to the same extent, thus moderating the reaction and favoring monosubstitution.[1][6]
-
Lack of Temperature Control: Electrophilic halogenation is an exothermic process. Without adequate cooling, localized heating can increase the reaction rate and promote the formation of multiple substitution products.
Diagnostic Steps:
-
Analytical Characterization: Use GC-MS or LC-MS to identify the molecular weights of the major impurities. This will confirm the presence of starting material, isomers, and polyhalogenated species.[7][8]
-
Isomer Ratio Analysis: High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18 or a Phenyl-Hexyl for π-π interactions) can be used to quantify the ratio of ortho and para isomers.[9][10][11]
Solutions & Protocols:
-
Modify Reaction Conditions: To favor monosubstitution, perform the halogenation in a non-polar solvent (e.g., CCl₄, CS₂, CHCl₃) at a low temperature (e.g., 0-5 °C).[1][12] This dampens the reactivity of the system.
-
Control Stoichiometry: Use a precise stoichiometry of the halogenating agent (e.g., 1.0 to 1.05 equivalents). A slow, dropwise addition of the halogenating agent to the phenol solution can help prevent localized areas of high concentration, further reducing polysubstitution.
Issue 2: Difficulty in separating ortho and para isomers.
Symptoms:
-
The purified product appears as a single spot on TLC but shows two distinct, often closely eluting, peaks in HPLC or GC analysis.
-
The melting point of the isolated solid is broad and lower than the literature value for either pure isomer.
Potential Causes & Scientific Rationale:
-
Similar Physicochemical Properties: Ortho and para isomers of halogenated phenols often have very similar polarities and boiling points, making their separation by standard techniques like distillation or simple column chromatography challenging.[13] For example, o-chlorophenol and p-chlorophenol have boiling points that are only a few degrees apart.
-
Hydrogen Bonding Effects: The ortho isomer can form an intramolecular hydrogen bond between the hydroxyl group and the adjacent halogen. This reduces its ability to form intermolecular hydrogen bonds with the stationary phase in chromatography, often causing it to elute slightly earlier than the para isomer, which can only form intermolecular hydrogen bonds.
Diagnostic Steps:
-
Co-injection Analysis: In HPLC or GC, spike the sample with an authentic standard of one of the isomers (if available) to confirm peak identity by observing which peak increases in area.
-
NMR Spectroscopy: ¹H NMR can often distinguish between isomers based on the splitting patterns and chemical shifts of the aromatic protons.
Solutions & Protocols:
-
Optimized Flash Column Chromatography: While challenging, separation is often possible with careful optimization.
-
Principle: This technique relies on subtle differences in the affinity of the isomers for the stationary phase (usually silica gel).[14]
-
Protocol: See Reference Protocol 1: Optimized Flash Chromatography for Isomer Separation .
-
-
Preparative HPLC: For high-purity applications, preparative HPLC using a column that enhances selectivity for aromatic isomers (e.g., a phenyl-based stationary phase) is highly effective.[10]
-
Fractional Crystallization: This method exploits small differences in the solubility of the isomers in a particular solvent system. It can be a cost-effective method for large-scale separations but often requires multiple recrystallization cycles.
Issue 3: Persistent colored impurities in the final product.
Symptoms:
-
The isolated halogenated phenol is off-white, yellow, or brown, even after initial purification.
-
A baseline "smear" or colored bands are observed during column chromatography.
Potential Causes & Scientific Rationale:
-
Oxidation Products: Phenols are susceptible to oxidation, especially in the presence of air, light, or trace metal impurities. This can form highly colored quinone or quinone-like structures.
-
Residual Halogen: Trace amounts of the halogenating reagent (e.g., Br₂) can remain, imparting a yellow or brown color.
-
Nitrated Impurities: If nitric acid was used as a catalyst or oxidant during iodination, formation of colored nitrophenols is possible.[1][4]
Diagnostic Steps:
-
UV-Vis Spectroscopy: Oxidized impurities like quinones often have characteristic absorbances in the visible region (400-700 nm).
-
Workup Analysis: Before concentrating the organic extracts, check for color. If the aqueous layers are colored, it may indicate water-soluble degradation products.
Solutions & Protocols:
-
Reductive Workup/Quench: After the reaction is complete, quench any excess halogen with a reducing agent.
-
Procedure: Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to the reaction mixture and stir until the color of the excess halogen disappears.
-
-
Charcoal Treatment: Activated charcoal is highly effective at adsorbing colored, high-molecular-weight impurities.
-
Procedure: After dissolving the crude product in a suitable solvent for recrystallization, add a small amount of activated charcoal (typically 1-2% by weight). Heat the mixture briefly, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.[15]
-
-
Purge with Inert Gas: During workup and concentration steps, bubbling a gentle stream of nitrogen or argon through the solution can help remove dissolved oxygen and volatile colored impurities like residual bromine.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture contains unreacted phenol, my desired chlorophenol, and some dichlorophenol. What is the most efficient way to separate these?
A1: An acid-base extraction is the most efficient first step.[16][17]
-
Dissolve the crude mixture in an organic solvent like diethyl ether or dichloromethane.
-
Extract with a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will not deprotonate the phenols but will remove any acidic byproducts (e.g., HBr, HCl).[18][19]
-
Extract the organic layer with a strong base, like 1-2 M aqueous sodium hydroxide (NaOH). All phenolic compounds (unreacted phenol, chlorophenol, and dichlorophenol) are acidic enough to be deprotonated by NaOH, forming water-soluble sodium phenoxide salts.[17][18] This will transfer them to the aqueous layer, leaving non-acidic impurities in the organic layer.
-
Separate the aqueous layer, cool it in an ice bath, and carefully re-acidify with concentrated HCl until the pH is ~1. The phenols will precipitate out of the solution.[16]
-
Collect the precipitated solids by filtration. This mixture of phenols is now free of neutral impurities and can be further purified by flash chromatography or recrystallization to separate the mono- and di-substituted products.
Q2: I am trying to recrystallize 4-bromophenol, but it keeps "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated above the melting point of the solute. To fix this:
-
Increase the Solvent Volume: Add more hot solvent until the oil fully dissolves. The solution may have been too concentrated.
-
Lower the Crystallization Temperature: Ensure the solution is allowed to cool slowly to room temperature before inducing crystallization or placing it in an ice bath. A slower cooling rate promotes the formation of an ordered crystal lattice.[20]
-
Change the Solvent System: Your compound may be too soluble in the chosen solvent. Try a two-solvent system.[15] For example, dissolve the 4-bromophenol in a minimal amount of a "good" solvent in which it is very soluble (like ethanol or acetone), and then slowly add a "poor" solvent in which it is less soluble (like water or hexane) dropwise to the hot solution until it just becomes cloudy. Re-heat to clarify and then allow to cool slowly.[21]
Q3: Can I use Gas Chromatography (GC) to analyze the purity of my halogenated phenol product?
A3: Yes, GC is an excellent technique for this purpose, offering high resolution for separating isomers and other closely related impurities.[7][8][22] For best results, derivatization is often recommended. Converting the acidic hydroxyl group to an acetate ester or a silyl ether can improve peak shape and prevent tailing by reducing interaction with the column.[23] GC-MS is particularly powerful as it provides both retention time and mass spectral data for definitive impurity identification.[7]
Visualized Workflows and Mechanisms
Impurity Formation Pathways
This diagram illustrates the competitive reactions that lead to the formation of common impurities during the electrophilic halogenation of phenol.
Caption: Reaction pathways in phenol halogenation leading to desired products and common over-halogenated impurities.
Troubleshooting and Purification Workflow
This decision tree provides a logical workflow for diagnosing and solving common purity issues with halogenated phenols.
Caption: A decision-tree workflow for troubleshooting the purification of halogenated phenol reaction mixtures.
Reference Protocols
Reference Protocol 1: Optimized Flash Chromatography for Isomer Separation
Objective: To separate ortho- and para-chlorophenol from a 1:1 mixture.
Principle: This protocol uses a low-polarity eluent system to maximize the differential interaction of the isomers with the silica gel stationary phase. The slightly more polar para isomer will have a stronger affinity for the silica and thus a lower Rf value, eluting after the ortho isomer.
Materials:
-
Silica gel for flash chromatography (230-400 mesh).[14]
-
Solvents: Hexanes (or heptane) and Ethyl Acetate (HPLC grade).
-
Crude mixture of chlorophenol isomers.
-
TLC plates (silica gel 60 F₂₅₄).
-
Standard glassware for chromatography.
Procedure:
-
Determine Eluent System via TLC:
-
Spot the mixture on a TLC plate.
-
Develop plates in various ratios of Hexanes:Ethyl Acetate (e.g., 98:2, 95:5, 90:10).
-
The ideal system will show two distinct spots with Rf values between 0.2 and 0.4, with a clear separation (ΔRf > 0.1). For many halogenated phenols, a system like 95:5 Hexanes:EtOAc is a good starting point.
-
-
Pack the Column:
-
Prepare a slurry of silica gel in the chosen eluent and carefully pack the column to avoid air bubbles.
-
Equilibrate the column by passing 2-3 column volumes of the eluent through the packed silica.
-
-
Load the Sample:
-
Dissolve the crude mixture (e.g., 1 g) in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for better resolution, perform a "dry load": adsorb the crude mixture onto a small amount of silica gel, remove the solvent in vacuo, and carefully add the resulting free-flowing powder to the top of the column.
-
-
Elute and Collect Fractions:
-
Begin elution with the chosen solvent system, applying gentle positive pressure.
-
Maintain a steady flow rate (e.g., ~2 inches/minute of solvent level drop).[14]
-
Collect small, uniform fractions (e.g., 10-15 mL for a 1 g separation).
-
-
Analyze Fractions:
-
Spot every few fractions on a TLC plate to track the elution of the products.
-
Combine the pure fractions containing the first eluting isomer (ortho) and the pure fractions containing the second eluting isomer (para).
-
Fractions containing a mixture of both can be combined and re-chromatographed if necessary.
-
-
Isolate Product:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified isomers.
-
Data Summary Table
Table 1: Comparison of Common Purification Techniques for Halogenated Phenols
| Technique | Principle of Separation | Pros | Cons | Best For |
| Acid-Base Extraction | Differential acidity and solubility of neutral vs. ionic species.[19] | Fast, inexpensive, great for removing non-acidic impurities, scalable.[17] | Does not separate compounds with similar pKa values (e.g., isomers, poly-halogenated species). | Initial cleanup of crude reaction mixtures.[16] |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures.[20] | Can yield very high purity material, cost-effective, scalable. | Finding a suitable solvent can be trial-and-error, risk of "oiling out," may not separate close isomers.[21] | Final purification of a major product from minor impurities. |
| Flash Chromatography | Differential partitioning between a mobile and stationary phase.[14] | Versatile, can separate compounds with subtle polarity differences (isomers), relatively fast. | Requires larger volumes of solvent, can be difficult to scale up, silica is a cost. | Separating isomers and poly-halogenated products. |
| Preparative HPLC | High-resolution differential partitioning. | Excellent separation power for very similar compounds, high purity achievable. | Expensive (equipment and solvents), low throughput, not easily scalable for large quantities. | Obtaining highly pure analytical standards or small quantities of a high-value compound.[24][25] |
References
- Acid-Base Extraction. (n.d.).
- Aktas, A. H., & Yilmaz Çalik, A. (2013). Optimization Strategy for Isocratic Separation of Halogenated Phenols by Reversed Phase Liquid Chromatography with Methanol-Water Mobile Phase. Asian Journal of Chemistry, 25(16), 9135-9138.
- Acid–base extraction. (2023, December 2). In Wikipedia.
- Aktas, A. H. (2004). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 16(3-4), 1838-1840.
- Leston, G. (1984). U.S. Patent No. 4,429,168. Washington, DC: U.S.
- Acid-Base Extraction Tutorial. (2020, March 22). YouTube.
- Acid-Base Extraction. (2022, June 21). Chemistry LibreTexts.
- Quintana, J. B., & Ramos, J. J. (2010). Sample preparation for the determination of chlorophenols. Bioanalysis, 2(10), 1747-1765.
- U.S. Environmental Protection Agency. (1996).
- Why are Phenols so Challenging to Extract from Water? (2023, February 2). Biotage.
- Aktas, A. H. (2004). Separation of some halogenated phenols by GC-MS. ResearchGate.
- Choguill, H. S., & Bissing, D. E. (1958). Separation of Halogenated Phenols by Paper Chromatography. Analytical Chemistry, 30(6), 1151-1151.
- Rodríguez, I., Llompart, M. P., & Cela, R. (2000). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches.
- Process for separating phenol isomer. (2018). Google Patents.
- Bromination phenol in Water and non-polar solvent. (n.d.). Physics Wallah.
- Phenol. (2024, January 4). In Wikipedia.
- Electrophilic Substitution of the Phenol Aromatic Ring. (2023, January 22). Chemistry LibreTexts.
- Radhakrishnamurti, P. S., & Rao, B. V. D. (1981). Kinetics & Mechanism of Bromination of Phenol & Substituted Phenols by N-Bromosuccinimide. Indian Journal of Chemistry, 20A, 473-475.
- Bromination of Phenols. (n.d.). Khan Academy.
- Phenol Electrophilic substitution rxn. (n.d.).
- Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses.
- Chlorinated and Non-Chlorinated Phenols in Water. (2017, July 10).
- Tee, O. S., Iyengar, N. R., & Paventi, M. (1983). Kinetics and Mechanism of the Bromination of Phenols in Aqueous Solution. Evidence of General Base Catalysis of Bromine Attack. The Journal of Organic Chemistry, 48(6), 759-763.
- Hunt, I. (n.d.). Chapter 24: Electrophilic Aromatic Substitution Reactions of Phenols. University of Calgary.
- Halogenation of Phenol. (2018, February 10). Chemistry Stack Exchange.
- XII-11#24 Halogenation of Phenols. (2024, September 7). YouTube.
- Reactions of Phenols. (n.d.). Chemistry Steps.
- Ashenhurst, J. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry.
- Electrophilic Substitution Reactions of Phenols. (n.d.). BYJU'S.
- Recrystallization | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC). (2016, August 19). Gesellschaft für Toxikologische und Forensische Chemie.
- XII-11#23, Electrophilic Substitution of Phenols. (2023, October 19). YouTube.
- Electrophilic halogenation. (2023, December 11). In Wikipedia.
- Purification of alkylated phenols by melt crystallization. (2000). Google Patents.
- How can I separate ortho- and para-substituted alkylbenzen sulfonates with HPLC? (2018, June 1). ResearchGate.
- Separation and determination of cresol isomers (Ortho, Meta, Para). (2017, June 24).
- Isomer separation by CPC chromatography. (n.d.). Rotachrom Technologies.
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Technical Support Center: Troubleshooting Peak Tailing in HPLC of Phenolic Compounds
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of phenolic compounds. Peak tailing, an asymmetry in a chromatographic peak where the trailing edge is elongated, can significantly compromise analytical results by reducing resolution and leading to inaccurate quantification.[1][2] This document provides a structured, in-depth troubleshooting guide in a question-and-answer format to diagnose and resolve these common chromatographic challenges.
Initial Diagnosis: A Systematic Approach
When troubleshooting, a logical first step is to determine if the peak tailing is a global issue affecting all compounds or a specific problem related to the chemical nature of your phenolic analytes.[3] This initial assessment will guide you to the most likely cause and the most effective solution.
Caption: Dual interaction of a phenolic analyte with the stationary phase.
Solutions:
-
Lower Mobile Phase pH: Adjust the mobile phase pH to be between 2.5 and 3.0. [4]At this low pH, the vast majority of silanol groups are protonated (Si-OH instead of Si-O⁻), making them less acidic and significantly reducing their ability to interact with your phenolic analytes. [5][6]* Use a Modern, End-Capped Column: Employ a high-purity, Type B silica column that has been "end-capped." [5]End-capping treats the silica surface with a small silylating agent to block many of the residual silanol groups, reducing the potential for secondary interactions. [5]* Add a Competing Base (Use with Caution): Historically, a competing base like triethylamine (TEA) was added to the mobile phase. [4][7]TEA, being a strong base, preferentially interacts with the acidic silanols, effectively shielding the analyte from them. However, this approach can shorten column lifetime and is less common with modern, high-quality columns. [7]
Question 2: I've adjusted my mobile phase pH to 2.7 with formic acid, but I still see peak tailing for certain phenols like caffeic acid. What else could be the cause?
Answer: When low pH doesn't fully resolve the issue, especially for phenols with adjacent hydroxyl groups (a catechol moiety), the cause is often chelation with trace metals within the HPLC system or the column's silica packing material. [8]Stainless steel components (like frits and tubing) can leach metal ions, and older or lower-purity silica columns can have metal impurities like iron (Fe³⁺) and aluminum (Al³⁺). [9][4]These metal ions act as Lewis acids and can form strong coordinate bonds (chelation) with the electron-donating hydroxyl groups of your phenolic compounds, causing significant tailing. [8][10]
Caption: Chelation of a catechol-containing phenol with a metal ion impurity.
Solutions:
-
Use High-Purity Columns: Modern, high-purity silica columns are manufactured to have very low metal content, minimizing this effect. [8]* Add a Sacrificial Chelating Agent: Add a small amount of a weak chelating agent, such as EDTA (Ethylenediaminetetraacetic acid), to your mobile phase. EDTA will preferentially bind to the active metal sites, preventing them from interacting with your phenolic analytes. [8]Note: EDTA is not volatile and is incompatible with mass spectrometry.
-
System Passivation: If you suspect metal leaching from your HPLC system, you can passivate the system by flushing it with an acid solution. (See Protocol 3 for a detailed procedure).
Question 3: How do I choose the right mobile phase additive for phenolic analysis? What's the difference between formic acid and trifluoroacetic acid (TFA)?
Answer: The choice of an acidic additive is critical for controlling pH and improving peak shape, but it also has implications for your detector. The primary role of the acid is to lower the mobile phase pH to suppress the ionization of both the phenolic analytes (keeping them in their more retained, neutral form) and the surface silanols. [11][12]
| Additive | Typical Conc. | Approx. pH | Pros | Cons |
|---|---|---|---|---|
| Formic Acid | 0.1% | ~2.7 | - Volatile and highly compatible with Mass Spectrometry (MS).<[13]br>- Effectively protonates silanols. [14] | - Weaker acid; provides less ion-pairing effect. [15] |
| Acetic Acid | 0.1% - 1% | ~3.0 - 3.5 | - Volatile and MS-compatible. | - Higher pKa, less effective at protonating silanols compared to formic acid. [16] |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | ~2.0 | - Strong acid, very effective at protonating silanols.<br>- Acts as an ion-pairing agent, which can improve peak shape for basic compounds. | - Causes severe signal suppression in MS detection. <[16][17]br>- Can be difficult to flush from a column and system. [16]|
Expert Recommendation: For most applications involving phenolic compounds, 0.1% formic acid is the best starting point, especially if you are using or plan to use mass spectrometry. [20][21]It provides sufficient acidity to improve the peak shape for most phenols without the significant drawbacks of TFA. [22]Use TFA only when you are using UV detection and require its strong ion-pairing characteristics to resolve severe tailing that formic acid cannot. [14]
Part 2: System and Sample-Related Issues
Sometimes, peak tailing is not due to complex chemistry but rather to physical or setup-related problems. These issues typically affect all peaks in a chromatogram, not just the phenolic compounds.
Question 4: All the peaks in my chromatogram, not just my phenols, are starting to tail. What should I check first?
Answer: When all peaks are affected, the problem is likely mechanical or physical, related to the column's integrity or the system's flow path. [18] Potential Causes & Solutions:
-
Column Void or Contamination: Over time, or due to pressure shocks, a void or channel can form at the inlet of the column packing material. [6]This disrupts the sample band as it enters the column, leading to distorted, tailing peaks for all compounds. Similarly, accumulation of particulate matter on the inlet frit can have the same effect. [6] * Solution: First, try reversing and flushing the column (disconnect it from the detector first). If this doesn't work, the column is likely irreversibly damaged and should be replaced. Using a guard column can help extend the life of your analytical column by catching contaminants. [19]2. Extra-Column Volume: This refers to the volume of the flow path outside of the column itself (i.e., in the injector, tubing, and detector flow cell). [19]Excessive volume, caused by using tubing with a wide internal diameter or unnecessary length, allows the separated analyte bands to spread out and mix before reaching the detector, causing band broadening and peak tailing. [20] * Solution: Minimize tubing length between the injector, column, and detector. Use tubing with a narrow internal diameter (e.g., 0.005" or ~0.12mm) appropriate for your system's pressure tolerance. [20]3. Sample Overload: Injecting too high a concentration of your sample can saturate the stationary phase at the column inlet. [2]This leads to a non-linear relationship between the analyte and the stationary phase, resulting in a characteristic "shark-fin" peak shape, which is a form of tailing. [19] * Solution: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves and becomes more symmetrical, you were overloading the column. [1]4. Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (i.e., more non-polar in reversed-phase) than your mobile phase, it can cause the initial sample band to spread improperly on the column, leading to distorted peaks. [2][19] * Solution: Whenever possible, dissolve your sample in the initial mobile phase composition. [1]If sample solubility is an issue, use the weakest solvent possible that will still dissolve your sample.
Experimental Protocols
Protocol 1: Mobile Phase Preparation with 0.1% Formic Acid
This protocol describes the standard procedure for preparing an acidified mobile phase to improve the peak shape of phenolic compounds.
-
Reagent Preparation: Use high-purity HPLC-grade or MS-grade water and acetonitrile (or methanol). Use high-purity formic acid (typically >98%).
-
Aqueous Phase (Solvent A): Measure 1000 mL of HPLC-grade water into a clean mobile phase bottle.
-
Acidification: Using a micropipette, carefully add 1.0 mL of formic acid to the 1000 mL of water. This creates a 0.1% (v/v) solution.
-
Mixing and Degassing: Cap the bottle and swirl gently to mix thoroughly. Degas the mobile phase by sonicating for 10-15 minutes or by using an online degasser.
-
Organic Phase (Solvent B): Prepare your organic phase, which is typically 100% acetonitrile or methanol. It is good practice to also add 0.1% formic acid to the organic phase to maintain a consistent pH throughout the gradient run. [21]6. System Flush: Before connecting the column, flush the pump and all lines with the new mobile phase for several minutes to ensure the entire system is equilibrated.
Protocol 2: HPLC Column Flushing and Conditioning
Proper column conditioning is essential for reproducible results, especially when changing mobile phases. [22]
-
Solvent Miscibility Check: Ensure your current mobile phase is miscible with the new mobile phase. If not (e.g., switching from normal phase hexane to reversed-phase water), use an intermediate solvent like isopropanol (IPA) to flush the column for at least 10-15 column volumes. [22]2. Initial Flush: Set the pump flow rate to 1 mL/min (for a standard 4.6 mm ID column). Flush the column with 100% of your strong organic solvent (e.g., acetonitrile) for 10-20 column volumes. This removes strongly retained impurities.
-
Equilibration: Switch to your initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B).
-
Monitor Baseline: Continue to run the initial mobile phase through the column until the detector baseline is stable and flat. [22]This may take 15-30 minutes or longer. A stable backpressure is also an indicator of equilibration. [22]5. Blank Injection: Before injecting your samples, perform one or two blank injections (injecting only your sample solvent) to ensure the system is clean and the baseline is free of ghost peaks.
References
- Benchchem. (n.d.). Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds.
- Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC?.
- Alwsci. (2025). Common Causes Of Peak Tailing in Chromatography.
- Unknown. (n.d.). HPLC Troubleshooting Guide.
- uHPLCs. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
- Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?.
- Ivanova, V., et al. (n.d.). Influence of sample and mobile phase pH on HPLC-DAD-MS analysis of anthocyanins and other phenolic compounds in wine. ResearchGate.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.
- Ivanova, V., et al. (2010). Influence of sample and mobile phase pH on HPLC-DAD-MS analysis of anthocyanins and other phenolic compounds in wine. UGD Academic Repository.
- NIH. (n.d.). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- Reddit. (2023). HPLC-DAD analysis for phenolics. Using 0.1% TFA in mobile phase instead of 0.1% Formic Acid (for phenol analysis).
- Waters. (n.d.). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing for Phenolic Compounds.
- LCGC. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
- Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
- Phenomenex. (n.d.). HPLC Column Conditioning / Activation.
- SilcoTek. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
- ResearchGate. (2014). When is it important to add drops of trifluoroacetic acid during hplc analysis?.
- Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development.
- MicroSolv Technology Corporation. (n.d.). Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns.
- SciSpace. (2013). Techniques for analysis of plant phenolic compounds.
Sources
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- 3. waters.com [waters.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
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- 9. hplc.eu [hplc.eu]
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Technical Support Center: Scaling Up the Synthesis of 2-Chloro-3-fluorophenol
A Foreword from Your Senior Application Scientist
Welcome to the technical support center dedicated to the synthesis of 2-Chloro-3-fluorophenol. As a key intermediate in the development of advanced pharmaceuticals and agrochemicals, mastering its synthesis is crucial. My goal here is not just to provide a protocol but to equip you with the foundational knowledge and field-tested insights needed to troubleshoot the challenges that arise, particularly during scale-up. The synthesis, primarily proceeding through a diazotization-hydrolysis sequence of 2-fluoro-3-chloroaniline, is a classic yet nuanced transformation. Success lies in understanding the delicate stability of the diazonium intermediate and controlling the reaction kinetics. This guide is structured as a series of practical questions and in-depth answers, reflecting the real-world problems you may encounter. Let's turn potential setbacks into predictable success.
Troubleshooting Guide: From Aniline to Phenol
This section addresses specific, common problems encountered during the synthesis. Each entry details the potential root causes and provides actionable solutions grounded in chemical principles.
Issue 1: Low or Inconsistent Yields in the Diazotization Step
Question: My diazotization of 2-fluoro-3-chloroaniline seems to be incomplete or yielding inconsistent results upon scale-up. How can I improve the formation of the diazonium salt?
Answer:
This is a frequent challenge, as the formation of the aryl diazonium salt is the linchpin of the entire synthesis. The stability of nitrous acid and the diazonium salt itself are highly sensitive to reaction conditions.[1][2]
Potential Causes & Solutions:
-
Localized Temperature Spikes: Nitrous acid, generated in situ from sodium nitrite and a strong acid, is unstable at elevated temperatures.[3] More importantly, the resulting diazonium salt can decompose prematurely if the temperature rises above the optimal 0-5 °C range.[4] During scale-up, inefficient heat dissipation can create localized hot spots, even if the external cooling bath is at the correct temperature.
-
Solution: Employ a reactor with a high surface-area-to-volume ratio and a powerful overhead stirrer to ensure homogenous mixing and temperature distribution. For larger batches, consider a jacketed reactor with a circulating chiller. The addition of the sodium nitrite solution must be slow and controlled, allowing the cooling system to keep pace.[4]
-
-
Incorrect Stoichiometry or Nitrite Addition: Using an excess of sodium nitrite can lead to unwanted side reactions, while an insufficient amount will result in incomplete conversion of the starting aniline.
-
Solution: Use only a stoichiometric amount of sodium nitrite.[5][6] It is critical to test for the presence of excess nitrous acid after the addition is complete using starch-iodide paper (a blue-black color indicates excess). If excess is detected, it can be quenched with a small amount of sulfamic acid or urea.[6]
-
-
Acid Concentration and Type: The choice and concentration of the acid (typically HCl or H2SO4) are crucial for both generating nitrous acid and ensuring the aniline is fully protonated and soluble as its hydrochloride or sulfate salt.
-
Solution: Ensure the aniline is completely dissolved in the acid before cooling and beginning the nitrite addition. A common protocol involves dissolving the aniline in water and then slowly adding concentrated acid before cooling.[4] This ensures the formation of the anilinium salt, which is reactive towards nitrous acid.
-
Issue 2: Formation of an Oily, Colored Precipitate During Hydrolysis
Question: During the hydrolysis step, where the diazonium salt is heated, I'm observing the formation of a dark, tarry substance along with my desired phenol, complicating purification. What is this byproduct and how can I prevent it?
Answer:
The colored precipitate is likely an azo compound, formed by an unwanted side reaction known as azo coupling. This occurs when the electrophilic diazonium salt reacts with a nucleophilic aromatic ring.
Potential Causes & Solutions:
-
Coupling with Unreacted Aniline: If the initial diazotization was incomplete, leftover 2-fluoro-3-chloroaniline can couple with the diazonium salt to form a diazoamino compound.
-
Solution: This reinforces the importance of ensuring the diazotization reaction goes to completion. Monitor the disappearance of the starting aniline by Thin Layer Chromatography (TLC) before proceeding to the hydrolysis step.
-
-
Coupling with the Phenol Product: The this compound product is highly activated towards electrophilic substitution, especially under the weakly acidic or neutral conditions that might arise during the reaction. It can readily couple with the diazonium salt.[7]
-
Solution: The hydrolysis of the diazonium salt should be conducted in a sufficiently acidic aqueous solution (e.g., with dilute sulfuric acid).[8] The acidic environment keeps the phenol protonated, reducing the nucleophilicity of the aromatic ring and minimizing self-coupling. Furthermore, the diazonium salt solution should be added slowly to the hot acidic solution, ensuring that any diazonium ion is rapidly converted to the phenol, keeping its steady-state concentration low.
-
Issue 3: Violent Gas Evolution and Potential for Detonation
Question: I've read that diazonium salts can be explosive. What are the specific risks with this synthesis, and what are the non-negotiable safety protocols for scaling up?
Answer:
This is the most critical safety consideration. Diazonium salts, especially when isolated as solids, are notoriously unstable and can decompose explosively with heat, friction, or shock.[5][9] A patent for a similar synthesis specifically warns of a highly explosive byproduct, 2-chloro-6-diazo-cyclohexa-2,4-dien-1-one.[10]
Potential Causes & Solutions:
-
Isolation of Solid Diazonium Salt: The primary danger lies in allowing the diazonium salt to precipitate out of solution and dry.
-
Thermal Instability: Decomposition is exothermic and accelerates with temperature, releasing nitrogen gas. In a closed or inadequately vented system, this can lead to a catastrophic pressure increase.
-
Formation of Unstable Byproducts: The explosive diazocyclohexadienone mentioned in the literature is a result of an intramolecular rearrangement.
Table 1: Critical Safety Parameters for Diazotization
| Parameter | Recommended Range | Rationale |
| Temperature | 0–5 °C | Minimizes decomposition of nitrous acid and the diazonium salt.[4] |
| NaNO₂ Stoichiometry | 1.0–1.05 equivalents | Avoids side reactions from excess nitrite and ensures complete conversion.[5] |
| pH / Acidity | Strongly Acidic (pH < 2) | Ensures aniline solubility and stabilizes the diazonium salt. |
| Venting | Mandatory | Safely releases N₂ gas from any decomposition.[6] |
| State of Diazonium | Aqueous Solution Only | Prevents the isolation of hazardous solid diazonium salts.[5][9] |
Visualizing the Process: Synthesis and Troubleshooting Workflow
The following diagram illustrates the key steps and decision points in the synthesis of this compound, incorporating troubleshooting logic.
Caption: Workflow for synthesis and troubleshooting of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the baseline experimental protocol for this synthesis?
A1: The following is a representative lab-scale protocol. For scale-up, equipment and addition times must be adjusted accordingly.
Experimental Protocol: Synthesis of this compound
-
Anilinium Salt Formation: In a three-necked flask equipped with an overhead stirrer, thermometer, and addition funnel, combine 2-fluoro-3-chloroaniline (1.0 eq) and water. Cool the mixture in an ice-salt bath and slowly add concentrated sulfuric acid (1.5 eq) while maintaining the internal temperature below 20°C. Stir until a homogenous slurry is formed.
-
Diazotization: Cool the anilinium salt slurry to 0-5°C. Prepare a solution of sodium nitrite (1.05 eq) in water. Add this solution dropwise via the addition funnel over 1-2 hours, ensuring the internal temperature never exceeds 5°C.[4]
-
Confirmation and Quenching: After the addition is complete, stir for an additional 30 minutes at 0-5°C. Test for excess nitrous acid with starch-iodide paper. If the test is positive, add small portions of urea until the test is negative.
-
Hydrolysis: In a separate, larger reactor, bring a solution of 10% aqueous sulfuric acid to a gentle boil (~100-110°C). Slowly, add the cold diazonium salt solution from the first flask to the hot acid. Vigorous evolution of nitrogen gas will be observed. The rate of addition should be controlled to manage the effervescence.[7]
-
Work-up and Purification: After the addition is complete, continue heating for 30 minutes to ensure complete hydrolysis. Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., methyl tert-butyl ether or dichloromethane) three times.
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter. The solvent can be removed under reduced pressure. The crude this compound can be purified further by vacuum distillation or column chromatography on silica gel.
Q2: Besides yield, what analytical techniques should I use to assess the purity of my final product?
A2: A multi-pronged approach is best for full characterization and purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the premier technique for identifying and quantifying volatile impurities, such as unreacted starting material, over-chlorinated phenols, or other isomeric byproducts.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR provides unambiguous structural confirmation of the final product and can detect impurities if they are present in sufficient concentration (>1%). ¹⁹F NMR is particularly useful for confirming the fluorine environment.
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for assessing purity, especially for detecting less volatile byproducts like azo compounds. A reversed-phase method with a UV detector is typically employed.
Q3: Can this reaction be performed using a Sandmeyer-type reaction instead of hydrolysis?
A3: The Sandmeyer reaction is used to convert aryl diazonium salts into aryl halides (using CuCl, CuBr) or aryl nitriles (using CuCN).[12][13] To synthesize a phenol, the required reaction is the displacement of the diazonium group with a hydroxyl group, which is achieved through hydrolysis (reaction with water), not a classic Sandmeyer reaction.[8][14] Therefore, for this specific transformation, hydrolysis is the correct and direct method.
References
-
ChemBK. (2024). This compound. Available at: [Link]
-
Scribd. (n.d.). From Diazonium Salts. Available at: [Link]
-
Filo. (2025). How can the Sandmeyer reaction be used to convert aniline to chlorobenzene?. Available at: [Link]
-
Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development. Available at: [Link]
-
Ali, S., et al. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available at: [Link]
-
Vedantu. (n.d.). The formation of phenol from benzene diazonium chloride class 12 chemistry CBSE. Available at: [Link]
-
Sciencemadness Discussion Board. (2014). Chlorobenzene from Aniline via the Sandmeyer Reaction. Available at: [Link]
-
Dunn, A. L., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters. Available at: [Link]
-
Vedantu. (n.d.). How chlorobenzene is obtained from aniline class 11 chemistry CBSE. Available at: [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]
-
OrgoSolver. (n.d.). Aromatic Reactions: Phenol formation from Diazonium Salts using H2O and Heat. Available at: [Link]
-
Takemoto, I., & Yamasaki, K. (n.d.). Selective Synthesis of Fluorophenol Derivatives. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]
-
Bradley, W., & Thompson, J. D. (n.d.). Reactions of Diazonium Salts with Phenols and Amines in Non-Aqueous Media. CHIMIA. Available at: [Link]
- Google Patents. (2024). WO2024023012A1 - Process for preparation of 2-chloro-3-fluoro-4-alkoxy-anilines and 2-fluoro-3-chlorophenol.
-
Chemistry LibreTexts. (2023). Reactions of Diazonium Salts. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Available at: [Link]
- Google Patents. (1990). US5053557A - Process for preparing 2-chloro-4-fluorophenol.
-
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Available at: [Link]
-
SlideShare. (n.d.). Phenol Synthesis Part I. Available at: [Link]
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Technical Support Center: Safe Disposal of 2-Chloro-3-fluorophenol Waste
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of waste containing 2-Chloro-3-fluorophenol. The information is presented in a practical question-and-answer format to directly address common issues and ensure the highest standards of laboratory safety and environmental compliance.
Part 1: Hazard Identification & Initial Waste Assessment
This section addresses the fundamental properties and hazards of this compound, which form the basis for all subsequent handling and disposal decisions.
Q1: What is this compound and what are its primary hazards?
This compound is a halogenated aromatic organic compound with the chemical formula C₆H₄ClFO.[1] It is typically a colorless crystalline solid with a distinct phenolic odor.[1] From a safety and disposal perspective, it is critical to recognize its primary hazards:
-
High Corrosivity: Direct contact can cause severe skin burns and eye damage.[1]
-
Toxicity: The compound is harmful if swallowed, inhaled, or in contact with skin.[2][3] It is destructive to the mucous membranes and upper respiratory tract.[3]
-
Environmental Hazard: It is classified as toxic to aquatic life with long-lasting effects.
Due to these hazards, it must not be disposed of via standard laboratory drains or in regular trash.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClFO | ChemBK[1] |
| Molar Mass | 146.55 g/mol | PubChem[4] |
| Boiling Point | 193.3 ± 20.0 °C (Predicted) | ChemBK[1] |
| Flash Point | 70.7°C | ChemBK[1] |
| Key Hazard Statements | H302+H312+H332, H314, H411 | Sigma-Aldrich |
| Description | Harmful if swallowed/inhaled/skin contact; Causes severe skin burns/eye damage; Toxic to aquatic life. | Sigma-Aldrich |
Q2: How must I classify laboratory waste containing this compound?
Any waste stream containing this compound must be classified as Halogenated Organic Waste .[5][6] This classification is based on the presence of both chlorine and fluorine atoms bonded to the carbon structure. Regulatory guidelines, such as those derived from the EPA, often require segregation of wastes containing more than 2% of any halogen.[6] This classification is the most critical first step in the disposal workflow, as it dictates segregation, containerization, and the final disposal route.
Q3: What are the mandatory safety precautions when preparing this waste for disposal?
Given its corrosive and toxic nature, strict personal protective equipment (PPE) protocols are required. Before handling any waste containing this compound, personnel must wear:
-
Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Chemical splash goggles and a face shield .[3]
-
A full-length laboratory coat or other protective clothing to prevent skin contact.[1][7]
All handling, including transferring waste into collection containers, should be performed inside a certified chemical fume hood to prevent inhalation of vapors.[8]
Part 2: Troubleshooting Waste Segregation & Collection
Proper segregation is paramount to prevent dangerous chemical reactions and to ensure compliant disposal. This section troubleshoots common scenarios encountered in a research environment.
Q4: I have a dilute aqueous solution from an experiment. Can this be poured down the drain if the concentration is very low?
No. Under no circumstances should aqueous solutions of this compound be disposed of via the sanitary sewer system. Its toxicity to aquatic life makes sewer disposal environmentally damaging and non-compliant. This waste must be collected in a designated container labeled "Aqueous Halogenated Organic Waste." Do not mix it with non-halogenated aqueous waste.
Q5: My waste consists of this compound dissolved in a non-halogenated solvent like methanol or acetone. Should this be classified as non-halogenated waste?
No. The presence of the halogenated solute dictates the waste category. Even when dissolved in a non-halogenated solvent, the entire mixture must be classified and disposed of as "Organic Halogenated Waste." [5][9] Co-mingling this with non-halogenated solvent waste streams can contaminate large volumes of waste, increasing disposal costs and violating regulatory requirements.
Q6: Can I mix this compound waste with other halogenated wastes, such as dichloromethane or chloroform?
Generally, yes, provided the chemicals are compatible. This compound waste can be combined with other spent halogenated solvents.[5][10] However, a crucial exception exists: do not mix phenolic wastes with strong acids, bases, or oxidizers. [11] Such mixing can cause violent reactions, gas evolution, or excessive heat generation. Always collect different, potentially reactive waste streams in separate, clearly labeled containers.
Q7: What type of container is appropriate for collecting this waste?
Use a chemically compatible, leak-proof container with a tight-sealing screw cap. The container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the mixture.[10] The exterior of the container must be kept clean and free of chemical residue.[12] Always close waste containers when not actively adding waste to them.[12]
Part 3: Disposal Methodologies & Scientific Rationale
Understanding the final disposal process is key to appreciating the importance of proper segregation.
Sources
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- 6. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 7. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration [osha.gov]
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- 12. ethz.ch [ethz.ch]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to 2-Chloro-3-fluorophenol and 4-Chloro-3-fluorophenol
An In-depth Analysis for Researchers and Drug Development Professionals
In the landscape of fine chemical synthesis, particularly within pharmaceutical and agrochemical development, the selection of appropriate building blocks is a critical decision that dictates the efficiency of synthetic routes and the properties of the final active ingredient. Halogenated phenols are a cornerstone of this molecular toolkit, offering versatile handles for a multitude of chemical transformations. This guide provides a detailed, objective comparison of two structurally similar yet distinct isomers: 2-Chloro-3-fluorophenol and 4-Chloro-3-fluorophenol.
Our analysis moves beyond a simple cataloging of properties. We will delve into the causality behind their differing physicochemical characteristics, reactivity, and applications, providing field-proven insights to guide your experimental design and procurement decisions.
At a Glance: Physicochemical Properties
The seemingly minor shift of a chlorine atom from position 2 to 4 on the 3-fluorophenol scaffold results in significant, measurable differences in physical properties. These variations, summarized below, have profound implications for reaction conditions, purification strategies, and even the final compound's pharmacokinetic profile.
| Property | This compound | 4-Chloro-3-fluorophenol | Rationale for Differences |
| Molecular Formula | C₆H₄ClFO[1][2] | C₆H₄ClFO[3][4] | Identical, as they are isomers. |
| Molecular Weight | 146.55 g/mol [1][2] | 146.55 g/mol [3][4][5] | Identical, as they are isomers. |
| CAS Number | 863870-86-4[2][6] | 348-60-7[3][4][5] | Unique identifier for each distinct chemical structure. |
| Appearance | Colorless crystalline solid[1] | Solid, may be colorless to pale yellow[5][7] | Crystal lattice packing and minor impurities can affect color. |
| Melting Point | Not available in search results | 54-56 °C[3][4][5][7] | The higher melting point of the 4-chloro isomer suggests a more stable and ordered crystal lattice, likely due to more effective intermolecular forces (dipole-dipole, hydrogen bonding) facilitated by its more symmetrical structure. |
| Boiling Point | 193.3 °C (Predicted)[1] | 84 °C at 44 mmHg (lit.)[3][4][5][7] | Direct comparison is difficult due to different pressure conditions. However, the 2-chloro isomer's potential for intramolecular hydrogen bonding between the hydroxyl and adjacent chlorine could reduce intermolecular forces, potentially leading to a lower boiling point at atmospheric pressure than might otherwise be expected. |
| pKa | Not available in search results | 8.52 (Predicted)[3][7] | The acidity of the phenolic proton is influenced by the electron-withdrawing effects of the halogens. The relative positions of the halogens determine their inductive and resonance effects on the phenoxide anion's stability. |
| Solubility | Soluble in ethanol, dichloromethane, ether[1] | Soluble in chloroform (50 mg/mL)[3][5][7] | Both are soluble in common organic solvents. The specific solubility depends on the polarity and hydrogen bonding capabilities of the solvent and solute. |
Structural and Reactivity Insights
The substitution pattern is the primary determinant of an isomer's chemical personality. The interplay between the electron-donating hydroxyl group and the electron-withdrawing halogen substituents governs the molecule's reactivity in key synthetic transformations.
Electronic Effects and Site Selectivity
-
This compound : The hydroxyl group is a powerful ortho-, para-director for electrophilic aromatic substitution. However, the positions ortho and para to it are already occupied (by Cl) or sterically hindered. The chlorine at position 2 and fluorine at position 3 both exert strong inductive electron-withdrawing effects, significantly deactivating the ring towards electrophiles and influencing the acidity of the phenolic proton.
-
4-Chloro-3-fluorophenol : The hydroxyl group directs incoming electrophiles to positions 2 and 6. Position 2 is activated by the hydroxyl group but deactivated by the adjacent fluorine and chlorine. Position 6 is less sterically hindered and primarily activated by the hydroxyl group. This isomer is often used when functionalization at the C2 or C6 position is desired. For instance, it is known to be hydroxylated at both ortho positions to yield different catechol products.[3][5]
The following diagram illustrates the logical relationship between structure and reactivity focus for each isomer.
Caption: Structural differences and resulting reactivity focus for the two isomers.
Synthesis Pathways: A Comparative Overview
The synthetic routes to these isomers often start from different precursors, reflecting the challenges of directing halogenation on an activated phenol ring.
-
This compound : A common reported method involves the reaction of 2-nitro-3-chlorophenol with hydrofluoric acid.[1] This multi-step process requires handling of hazardous materials and careful control of reaction conditions.
-
4-Chloro-3-fluorophenol : A general laboratory-scale synthesis involves the deprotection of a protected phenol, such as [2-(Phenoxy)-ethyl]-trimethyl-silane, using a fluoride source like cesium fluoride in an anhydrous solvent.[3] Other routes may involve direct halogenation of 3-fluorophenol, though controlling regioselectivity can be challenging.
The diagram below outlines a generalized workflow applicable to the synthesis and purification of such isomers.
Caption: Generalized workflow for the synthesis and purification of chlorofluorophenol isomers.
Applications in Drug Discovery and Beyond
The choice between these isomers is almost always application-driven. Their utility as intermediates is well-established, particularly in constructing molecules where the specific placement of halogen atoms is key to biological activity.
-
This compound : Is primarily utilized as an intermediate in the synthesis of pesticides, dyes, and various pharmaceuticals where this specific substitution pattern is required.[1]
-
4-Chloro-3-fluorophenol : This isomer has documented use in the synthesis of key pharmaceutical intermediates. For example, it is a precursor to 4-amino-3-fluorophenol, a crucial intermediate for the synthesis of the multi-kinase inhibitor drug, Regorafenib.[8][9] It is also used to synthesize building blocks like 4-chloro-3-fluoro catechol and 5-Chloro-4-fluoro-2-hydroxyacetophenone.[3][5] The presence of chlorine and fluorine can enhance the lipophilicity and metabolic stability of derivative molecules, leading to improved pharmacological profiles.[10]
Experimental Protocol: Synthesis of 4-Chloro-3-fluorophenol via Deprotection
This protocol is adapted from a general method described in the literature and serves as a self-validating system for producing the target compound with high purity.[3] The causality behind each step is explained to provide a deeper understanding.
Objective: To synthesize 4-Chloro-3-fluorophenol from a silyl-protected precursor.
Materials:
-
1-(4-Chloro-3-fluorophenoxy)-2-(trimethylsilyl)ethane (or similar protected phenol)
-
Cesium Fluoride (CsF), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water, deionized
-
Saturated brine solution
-
Anhydrous sodium sulfate
Protocol:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the protected phenol (1.0 mmol).
-
Rationale: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.
-
-
Solvent and Reagent Addition:
-
Dissolve the starting material in anhydrous DMF (2 mL).
-
Add cesium fluoride (3.0 mmol).
-
Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants. CsF is a potent fluoride source that will cleave the silicon-oxygen bond. A stoichiometric excess of CsF ensures the reaction goes to completion.
-
-
Reaction:
-
Stir the reaction mixture at 60 °C for 1 hour, or until TLC/GC-MS analysis shows complete consumption of the starting material.
-
Rationale: Heating accelerates the rate of the deprotection reaction. Monitoring the reaction is crucial to determine the endpoint and prevent potential byproduct formation from prolonged heating.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and transfer to a separatory funnel.
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Rationale: Dilution with water quenches the reaction and dissolves the DMF and inorganic salts. Ethyl acetate is an organic solvent that is immiscible with water and effectively extracts the desired phenol product. Repeated extractions ensure maximum recovery.
-
-
Washing and Drying:
-
Combine the organic layers.
-
Wash sequentially with water and then with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Rationale: Washing with water removes residual DMF. The brine wash helps to break any emulsions and removes the bulk of the dissolved water from the organic phase. Anhydrous sodium sulfate is a drying agent that removes trace amounts of water.
-
-
Isolation and Purification:
-
Filter off the sodium sulfate.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify further by recrystallization or column chromatography.
-
Rationale: Removal of the solvent under reduced pressure (rotoevaporation) isolates the non-volatile product. Further purification removes any remaining impurities.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The resulting data should be consistent with the standard for 4-Chloro-3-fluorophenol.[3]
-
Safety and Handling
Both isomers should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
This compound is described as highly corrosive and can cause skin and eye irritation and burns.[1]
-
4-Chloro-3-fluorophenol is classified as harmful if swallowed, in contact with skin, or if inhaled, and is a known irritant.[4][7]
Always consult the material safety data sheet (MSDS) before handling these compounds. Store them in a dry, well-ventilated place away from heat and incompatible materials.[1]
Conclusion
While this compound and 4-Chloro-3-fluorophenol are isomers with identical formulas and molecular weights, their distinct substitution patterns create two unique chemical entities. The choice between them is not arbitrary but a strategic decision based on the desired reaction pathway and final molecular architecture.
-
Choose this compound when the specific meta arrangement of all three substituents is required for your target molecule and subsequent reactions will likely focus on the hydroxyl group itself.
-
Choose 4-Chloro-3-fluorophenol when your synthetic route requires electrophilic substitution ortho to the hydroxyl group or when building precursors for specific, documented APIs like Regorafenib. Its well-defined melting point also facilitates purification by recrystallization.
By understanding the fundamental principles that govern their properties and reactivity, researchers can leverage these versatile building blocks to their full potential, accelerating innovation in drug discovery and materials science.
References
-
This compound - ChemBK. (n.d.). Retrieved from [Link]
-
This compound | C6H4ClFO | CID 11205840 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]
-
4-Chloro-3-fluorophenol | C6H4ClFO | CID 2724523 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Du, F., Zhou, Q., Shi, Y., Yu, M., Sun, W., & Chen, G. (2019). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. Synthetic Communications, 49(4), 534-542. Retrieved from [Link]
-
A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. (2019). Taylor & Francis Online. Retrieved from [Link]
-
A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib | Request PDF. (2019). ResearchGate. Retrieved from [Link]
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A Comparative Analysis of the Acidity of 2-Chloro-3-fluorophenol and 3-chlorophenol
A Guide for Researchers in Medicinal Chemistry and Drug Development
The acidity of a molecule, quantified by its acid dissociation constant (pKa), is a fundamental physicochemical property that dictates its behavior in biological systems. For researchers in drug development, understanding the pKa of a compound is critical as it influences solubility, absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth comparison of the acidity of two halogenated phenols: 2-Chloro-3-fluorophenol and 3-chlorophenol, grounded in the principles of physical organic chemistry and supported by experimental data and protocols.
Introduction: Why Substituent Effects on Phenolic Acidity Matter
Phenols are weakly acidic compounds, and their acidity is profoundly influenced by the nature and position of substituents on the aromatic ring.[1] Electron-withdrawing groups generally increase the acidity of phenols by stabilizing the resulting phenoxide anion, while electron-donating groups have the opposite effect.[2][3] Halogens, through their dual electronic effects, present a fascinating case study. This guide will dissect the electronic factors at play in this compound and 3-chlorophenol to explain the observed differences in their acidity.
Theoretical Framework: Inductive and Resonance Effects
The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. The more stable the phenoxide ion, the stronger the acid. Two primary electronic effects govern this stability:
-
Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bonds, caused by the electronegativity of the substituent. Halogens are highly electronegative and thus exert a strong electron-withdrawing inductive effect, which helps to delocalize and stabilize the negative charge on the phenoxide oxygen.[4]
-
Resonance Effect (+R or +M): This involves the donation of electron density into the aromatic π-system via a lone pair on the substituent. For halogens, this effect is often referred to as a positive resonance effect (+R), which can partially counteract the inductive effect by increasing electron density on the ring.
The net effect on acidity depends on the balance of these two opposing forces and the position of the substituent relative to the hydroxyl group.
Analysis of 3-chlorophenol
In 3-chlorophenol, the chlorine atom is at the meta position. From this position, the chlorine atom can only exert its powerful electron-withdrawing inductive effect (-I). The resonance effect does not operate from the meta position, meaning there is no donation of electron density back into the ring that would destabilize the phenoxide. This leads to a significant stabilization of the phenoxide anion compared to unsubstituted phenol, making 3-chlorophenol a stronger acid.
Analysis of this compound
This molecule presents a more complex scenario with two halogen substituents.
-
The fluorine atom at the meta-position (3) exerts a very strong inductive (-I) effect due to its high electronegativity. Like the chlorine in 3-chlorophenol, it stabilizes the phenoxide anion without an opposing resonance effect.
-
The chlorine atom at the ortho-position (2) exerts both a strong inductive (-I) effect and a weaker, electron-donating resonance (+R) effect.
The cumulative effect of two potent electron-withdrawing groups via induction is expected to be substantial. The combined -I effects of both chlorine and fluorine will strongly stabilize the negative charge on the phenoxide ion. This stabilization is predicted to far outweigh the minor destabilizing +R effect from the ortho-chlorine, leading to a marked increase in acidity.
Quantitative Comparison: pKa Values
The most direct measure of acidity is the pKa value, where a lower pKa indicates a stronger acid.
| Compound | pKa Value | Source |
| Phenol | ~10.0 | [1][5] |
| 3-Chlorophenol | 9.12 | [6] |
| This compound | 7.50 (Predicted) | [7] |
As the data indicates, the addition of a single chlorine atom at the meta position in 3-chlorophenol lowers the pKa by nearly a full unit compared to phenol, signifying a substantial increase in acidity. The predicted pKa for this compound is significantly lower still, at 7.50. This supports the theoretical analysis that the combined inductive effects of two halogen substituents lead to a much more acidic phenol.
Visualizing the Molecules and Electronic Effects
To better understand the structural and electronic differences, the following diagrams are provided.
Caption: Chemical structures of the two compared phenols.
Caption: Inductive effects stabilizing the phenoxide anions.
Experimental Protocol: Potentiometric Titration for pKa Determination
To empirically validate these pKa values, a potentiometric titration is a precise and reliable method.[8][9] This technique involves monitoring the pH of a solution of the weak acid as a strong base is incrementally added.
Materials and Reagents:
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Class A 50 mL burette
-
100 mL beaker
-
3-chlorophenol or this compound (high purity)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Deionized, CO2-free water
-
0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)
Procedure:
-
Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[10]
-
Sample Preparation: Accurately weigh a sample of the phenol (e.g., to prepare a ~1 mM solution) and dissolve it in a known volume of deionized water in the beaker.[10] Add KCl solution to maintain ionic strength.
-
Titration Setup: Place the beaker on the magnetic stirrer, immerse the pH electrode, and position the burette filled with 0.1 M NaOH.
-
Data Collection: Begin stirring at a moderate speed. Record the initial pH. Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize (<0.01 pH units/min drift) before recording the pH and the total volume of titrant added.[10][11]
-
Endpoint Determination: Continue the titration well past the equivalence point (the region of most rapid pH change).
-
Data Analysis: Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point.[11][12] The equivalence point can be determined precisely from the maximum of the first derivative of the titration curve (ΔpH/ΔV vs. V).
Caption: Workflow for pKa determination via potentiometric titration.
Conclusion
The acidity of 3-chlorophenol is greater than that of phenol due to the electron-withdrawing inductive effect of the meta-chloro substituent. This compound is predicted to be a significantly stronger acid than 3-chlorophenol. This enhanced acidity is a direct consequence of the powerful, additive inductive effects from both the ortho-chlorine and the meta-fluorine, which work in concert to stabilize the conjugate phenoxide base to a much greater degree. For professionals in drug design, this comparison highlights the profound and predictable impact that targeted halogen substitution can have on the crucial pKa value of a phenolic scaffold.
References
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-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Chlorophenol. PubChem Compound Database. Retrieved from [Link]
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Pharmaacademias. (2023, December 18). Effect of Substituents on the Acidity of Phenols. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Acidity of Substituted Phenols. Retrieved from [Link]
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Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
- Klan, P., et al. (2000). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots.
-
DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
-
Badeliya, S. N. (n.d.). Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and uses of phenol, cresols, resorcinol, naphthols. Retrieved from [Link]
-
Aktaş, A. H., et al. (n.d.). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Retrieved from [Link]
-
University of California, Davis. (n.d.). Potentiometric Titration of an Unknown Weak Acid. Retrieved from [Link]
-
University of Wisconsin-River Falls. (n.d.). Spectrophotometric Determination of pKa of Phenol Red. Retrieved from [Link]
-
Pharma Tutor. (2025, March 31). 5 Easy Methods to Calculate pKa. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, December 6). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Retrieved from [Link]
-
Chad's Prep. (2018, September 20). 12.2 Acidity of Alcohols and Phenols. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 5). 8.2: Properties of Alcohols and Phenols. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile-Water Mixtures. Retrieved from [Link]
-
Journal of Organic Chemistry. (2009). Inductive and resonance effects on the acidities of phenol, enols, and carbonyl alpha-hydrogens. Retrieved from [Link]
-
PubMed. (2009). Inductive and resonance effects on the acidities of phenol, enols, and carbonyl alpha-hydrogens. Retrieved from [Link]
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ChemBK. (2024, April 9). This compound. Retrieved from [Link]
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Wikipedia. (n.d.). 3-Chlorophenol. Retrieved from [Link]
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Wikipedia. (n.d.). Monochlorophenol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Navigating Halogenated Phenols: A Comparative Analysis of the Biological Activity of 2-Chloro-3-fluorophenol
For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of the biological activity of 2-Chloro-3-fluorophenol against other chlorophenols. In the absence of extensive direct experimental data for this compound, this document synthesizes information from related compounds and predictive models to offer a comprehensive overview for research and development purposes.
Introduction to Chlorophenols and the Significance of Halogenation
Chlorophenols are a class of organic compounds in which one or more hydrogen atoms on the phenol ring have been replaced by chlorine. These compounds have seen widespread use as intermediates in the synthesis of pesticides, pharmaceuticals, and dyes[1]. The position and number of chlorine atoms on the phenolic ring profoundly influence the compound's chemical properties and biological activity. Generally, an increase in chlorination is associated with increased toxicity[2]. The introduction of other halogens, such as fluorine, further modifies the molecule's electronic and steric properties, potentially altering its interaction with biological systems. This compound, with its unique substitution pattern, presents an interesting case for understanding the structure-activity relationships within this class of compounds.
Comparative Biological Activity: A Focus on Toxicity and Antimicrobial Effects
Direct experimental data on the biological activity of this compound is not extensively available in the public domain. Therefore, this guide will draw comparisons with structurally related chlorophenols and utilize insights from Quantitative Structure-Activity Relationship (QSAR) studies to infer its potential activity.
Cytotoxicity and General Toxicity
The primary mechanism of toxicity for many chlorophenols is the uncoupling of oxidative phosphorylation, which disrupts cellular energy production[2]. The liver is a primary target organ for chlorophenol toxicity, with observed effects including increased liver weight and hepatocellular damage in animal studies[3]. The toxicity of chlorophenols is strongly correlated with their lipophilicity, often expressed as the n-octanol/water partition coefficient (log Kow)[4][5]. A higher log Kow value generally indicates a greater potential for bioaccumulation and toxicity.
For this compound, its lipophilicity can be estimated to be similar to or slightly higher than that of 2-chlorophenol (log Kow = 2.15) due to the addition of a fluorine atom. QSAR models have demonstrated that both lipophilic and electronic parameters are key predictors of chlorophenol toxicity[4][5]. The presence of both chlorine and fluorine atoms in this compound will influence its electronic properties and, consequently, its biological interactions.
Table 1: Comparison of Physicochemical Properties and Predicted Toxicity of Selected Chlorophenols
| Compound | Molecular Formula | Log Kow (Predicted/Experimental) | Predicted Toxicity (Qualitative) |
| Phenol | C6H6O | 1.46 | Low |
| 2-Chlorophenol | C6H5ClO | 2.15[3] | Moderate |
| 4-Chlorophenol | C6H5ClO | 2.39 | Moderate |
| 2,4-Dichlorophenol | C6H4Cl2O | 3.06 | High |
| 2-Chloro-5-fluorophenol | C6H4ClFO | ~2.5 (estimated) | Moderate to High |
| This compound | C6H4ClFO | ~2.5 (estimated) | Moderate to High |
| Pentachlorophenol | C6HCl5O | 5.12 | Very High |
Note: Predicted toxicity is a qualitative assessment based on the degree of halogenation and lipophilicity.
Antimicrobial Activity
Phenolic compounds are well-known for their antimicrobial properties, which typically involve the disruption of microbial cell membranes and inhibition of essential enzymes[6]. The antimicrobial efficacy of chlorophenols also tends to increase with the number of chlorine substituents.
A study on the related isomer, 2-chloro-5-fluoro phenol, demonstrated its antibacterial activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa[7]. This suggests that this compound is also likely to possess antimicrobial properties. The specific activity will depend on its ability to penetrate bacterial cell walls and interact with key cellular components.
Experimental Protocols for Assessing Biological Activity
To facilitate further research, this section outlines standard experimental protocols for evaluating the cytotoxicity and antimicrobial activity of phenolic compounds.
Determination of Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Culture: Plate mammalian cells (e.g., L929 fibroblasts or HepG2 liver cells) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Compound Exposure: Prepare serial dilutions of the test compound (e.g., this compound) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound and incubate for 24 or 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Diagram 1: MTT Assay Workflow
Caption: Steps for determining the Minimum Inhibitory Concentration (MIC).
Structure-Activity Relationship (SAR) and Predictive Toxicology
QSAR models provide a valuable tool for predicting the biological activity of compounds based on their molecular descriptors. For chlorophenols, key descriptors influencing toxicity include:
-
Lipophilicity (log Kow): As discussed, higher lipophilicity generally leads to greater membrane permeability and toxicity.
-
Electronic Parameters (Hammett constant, pKa): These describe the electron-withdrawing or -donating nature of substituents, which affects the compound's reactivity and ability to interact with biological targets.
-
Steric Parameters: The size and shape of the molecule can influence its binding to enzymes and receptors.
The combination of a chlorine atom at position 2 and a fluorine atom at position 3 in this compound creates a specific electronic and steric profile that will dictate its biological activity. The electron-withdrawing nature of both halogens is expected to increase the acidity of the phenolic hydroxyl group compared to phenol itself, potentially enhancing its ability to disrupt biological membranes.
Diagram 3: Key Factors in Chlorophenol Biological Activity
Caption: Key molecular properties influencing the biological activity of chlorophenols.
Environmental Fate and Biodegradation
The environmental persistence of chlorophenols is a significant concern. Biodegradation of some chlorophenols can occur through processes like reductive dehalogenation, where microorganisms remove chlorine atoms from the aromatic ring.[8] The presence of a fluorine atom in this compound may affect its susceptibility to biodegradation, as the carbon-fluorine bond is generally more stable than the carbon-chlorine bond. Further research is needed to determine the specific degradation pathways and environmental persistence of this compound.
Conclusion and Future Directions
While direct experimental data on this compound is limited, by examining related chlorophenols and applying the principles of SAR and QSAR, we can infer that it is likely to exhibit moderate to high biological activity, including cytotoxicity and antimicrobial effects. The unique combination of chlorine and fluorine substitution warrants further investigation to fully characterize its biological profile. The experimental protocols provided in this guide offer a framework for researchers to conduct these necessary studies. A thorough understanding of the biological activity of this compound and its halogenated analogues is crucial for assessing their potential applications and environmental impact.
References
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Chen, J., et al. (2008). Quantitative structure activity relationship (QSAR) for toxicity of chlorophenols on L929 cells in vitro. PubMed. Available at: [Link]
-
Experimental approach, theoretical investigation and molecular docking of 2- chloro-5-fluoro phenol antibacterial compound. (2021). PubMed Central. Available at: [Link]
-
Quantitative structure activity relationship (QSAR) for toxicity of chlorophenols on L929 cells in vitro | Request PDF. (2008). ResearchGate. Available at: [Link]
-
Maddox, C. E., et al. (2010). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. PubMed Central. Available at: [Link]
- Daglia, M. (2012). Polyphenols as antimicrobial agents. Current opinion in biotechnology.
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Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. (2018). PubMed Central. Available at: [Link]
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This compound. ChemBK. Available at: [Link]
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A review of chlorinated phenols. (1983). PubMed. Available at: [Link]
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Reductive Dehalogenation and Conversion of 2-Chlorophenol to 3-Chlorobenzoate in a Methanogenic Sediment Community: Implications for Predicting the Environmental Fate of Chlorinated Pollutants. (1999). PubMed Central. Available at: [Link]
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Chlorinated phenol-induced physiological antibiotic resistance in Pseudomonas aeruginosa. (2015). FEMS Microbiology Letters. Available at: [Link]
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HEALTH EFFECTS - Toxicological Profile for Chlorophenols. NCBI Bookshelf. Available at: [Link]
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Chlorophenols - ToxFAQs. Agency for Toxic Substances and Disease Registry. Available at: [Link]
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Isomers of chlorophenols and related properties. ResearchGate. Available at: [Link]
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Toxicological Profile for Chlorophenols. Agency for Toxic Substances and Disease Registry. Available at: [Link]
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The biological action of chlorophenols. (1956). PubMed Central. Available at: [Link]
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Bacterial degradation of chlorophenols and their derivatives. (2014). PubMed Central. Available at: [Link]
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(PDF) Chlorinated phenol-induced physiological antibiotic resistance in Pseudomonas aeruginosa. ResearchGate. Available at: [Link]
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RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Chlorophenols. NCBI. Available at: [Link]
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Reductive dehalogenation and conversion of 2-chlorophenol to 3-chlorobenzoate in a methanogenic sediment community: implications for predicting the environmental fate of chlorinated pollutants. (1999). PubMed. Available at: [Link]
-
Degradation of 2-chlorophenol via a hydrogenotrophic biofilm under different reductive conditions. (2004). PubMed. Available at: [Link]
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Quantitative structure–activity relationship. Wikipedia. Available at: [Link]
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Biodegradability of chlorinated solvents and related chlorinated aliphatic compounds. Euro Chlor. Available at: [Link]
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A community exposure to 2-chloro-6-fluorophenol. ResearchGate. Available at: [Link]
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Ambient Water Quality Criteria for 2-chlorophenol. EPA. Available at: [Link]
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Provisional Peer Reviewed Toxicity Values for 2-Chlorophenol (CASRN 95-57-8). EPA. Available at: [Link]
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RIVM report 601714007 Environmental risk limits for 2,4-dichlorophenol. RIVM. Available at: [Link]
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A Senior Application Scientist's Guide to the Structural Validation of 2-Chloro-3-fluorophenol: A Comparative Analysis Centered on X-ray Crystallography
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth, comparative analysis of analytical techniques for the structural validation of 2-Chloro-3-fluorophenol, a halogenated phenol of interest in organic synthesis.[1] While a published single-crystal X-ray structure for this specific molecule is not currently available in major databases like the Cambridge Structural Database (CSD), this guide will establish a rigorous, field-proven protocol for its determination.[2] We will use X-ray crystallography as the gold standard and benchmark its capabilities against complementary techniques, providing predictive data based on structurally analogous compounds.
The Imperative for Unambiguous Structure: Why X-ray Crystallography?
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide crucial information about connectivity and molecular weight, they offer indirect structural insights.[3] Single-crystal X-ray diffraction (SCXRD) stands alone in its ability to provide a direct, high-resolution, three-dimensional map of electron density within a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions.[3][4][5] This level of detail is paramount for understanding crystal packing, predicting material properties, and designing structure-activity relationships (SAR) in drug discovery.
This guide will first detail the comprehensive workflow for SCXRD analysis of this compound. Subsequently, it will compare this definitive method with other essential analytical techniques, highlighting their synergistic roles in a complete structural validation campaign.
Part 1: The Gold Standard Protocol: Single-Crystal X-ray Diffraction
The journey from a powdered sample to a fully refined crystal structure involves meticulous experimental steps. The overall process is a testament to the power of crystallographic science.
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A Researcher's Guide to Differentiating Chlorofluorophenol Isomers with ¹H NMR Spectroscopy
As a Senior Application Scientist, I've frequently seen researchers grapple with the structural elucidation of closely related isomers. The chlorofluorophenols, a class of compounds significant in the synthesis of pharmaceuticals and agrochemicals, present a classic analytical challenge. Their isomers can exhibit vastly different biological activities and toxicological profiles, making unambiguous identification paramount. While several analytical techniques can be employed, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful and definitive tool. Its sensitivity to the precise electronic environment of each proton in a molecule allows us to distinguish between isomers with a high degree of confidence.
This guide moves beyond a simple recitation of spectral data. It is designed to provide you, a fellow researcher, with the foundational principles and practical insights needed to interpret and compare the ¹H NMR spectra of chlorofluorophenol isomers. We will explore the causal relationships between molecular structure and spectral appearance, grounded in the electronic effects of the substituents and the through-bond interactions of nuclear spins.
The Foundational Pillars: Substituent Effects in ¹H NMR
The key to differentiating isomers lies in understanding how the chloro, fluoro, and hydroxyl groups modulate the electronic environment of the aromatic protons. Each substituent imparts a unique signature on the ¹H NMR spectrum through a combination of inductive and resonance effects.
-
Hydroxyl Group (-OH): This group is a strong activating ortho-, para-director. Through its resonance effect, it donates electron density to the aromatic ring, particularly at the ortho and para positions. This increased electron density results in greater shielding of the protons at these positions, causing their signals to appear at a lower chemical shift (upfield). The hydroxyl proton itself gives a signal that is often broad and has a variable chemical shift (typically 4-7 ppm in phenols), highly dependent on solvent, concentration, and temperature.[1] This variability is due to hydrogen bonding and chemical exchange.[2][3]
-
Fluorine (-F): Fluorine is the most electronegative element, exhibiting a strong electron-withdrawing inductive effect (-I). This effect deshields nearby protons, shifting their signals downfield. However, like other halogens, it also has a resonance effect (+R) where its lone pairs can donate electron density to the ring, primarily at the ortho and para positions. For fluorine, the inductive effect generally outweighs the resonance effect. A crucial feature of fluorine is its nuclear spin (I = ½), which allows it to couple with nearby protons, leading to characteristic splitting patterns (H-F coupling) that are invaluable for structural assignment.[4][5]
-
Chlorine (-Cl): Chlorine is also strongly electronegative, exerting a significant electron-withdrawing inductive effect (-I) that deshields protons. Its resonance effect (+R) is weaker compared to the hydroxyl group. The net result is a deshielding of aromatic protons, particularly those ortho to the chlorine atom.
The interplay of these effects, dictated by the specific substitution pattern of each isomer, creates a unique ¹H NMR fingerprint.
Comparative Spectral Analysis: Unraveling Isomeric Differences
Let's examine the ¹H NMR spectra of a few representative chlorofluorophenol isomers to illustrate these principles. All chemical shifts are relative to tetramethylsilane (TMS) at 0 ppm.[6] The aromatic region (typically 6.5-8.0 ppm) is of primary interest for distinguishing these isomers.[7]
Case Study 1: 2-Chloro-4-fluorophenol
The ¹H NMR spectrum of 2-chloro-4-fluorophenol will display signals for three distinct aromatic protons and one hydroxyl proton.
-
H-3: This proton is ortho to both the -Cl and -OH groups and meta to the -F group. The strong deshielding from the adjacent chlorine will shift this proton significantly downfield. It will appear as a doublet due to coupling with the fluorine at C4 (⁴J_HF).
-
H-5: This proton is ortho to the -F group and meta to both -OH and -Cl. It will be split into a doublet of doublets by coupling to the adjacent H-6 (³J_HH) and the fluorine at C4 (³J_HF).
-
H-6: This proton is ortho to the -OH group and meta to the -F group. The shielding from the -OH group will shift it upfield relative to the other protons. It will appear as a doublet of doublets due to coupling with the adjacent H-5 (³J_HH) and the fluorine at C4 (⁵J_HF, which may be small or unresolved).
Case Study 2: 4-Chloro-2-fluorophenol
Switching the positions of the halogens dramatically alters the spectrum. This isomer also has three unique aromatic protons.
-
H-3: This proton is ortho to both -F and -OH and meta to -Cl. The combined effects will result in a specific chemical shift. It will be split into a doublet by the adjacent fluorine (³J_HF).
-
H-5: This proton is ortho to the -Cl group and meta to both -OH and -F. It will be strongly deshielded by the chlorine. It will appear as a doublet due to coupling with H-6 (³J_HH).
-
H-6: This proton is ortho to the -OH group and meta to both -Cl and -F. It will be relatively upfield due to the -OH group's influence and will appear as a doublet of doublets from coupling to H-5 (³J_HH) and the fluorine at C2 (⁴J_HF).
Case Study 3: 3-Chloro-4-fluorophenol
This isomer presents another distinct pattern.
-
H-2: This proton is ortho to the -OH group and meta to both -Cl and -F. It will be relatively upfield and will appear as a doublet due to coupling with the fluorine at C4 (³J_HF).
-
H-5: This proton is ortho to the -F group and meta to both -OH and -Cl. It will be split by the adjacent H-6 (³J_HH) and the fluorine at C4 (³J_HF), appearing as a doublet of doublets.
-
H-6: This proton is ortho to the -OH group, adjacent to H-5, and para to the -Cl group. It will appear as a doublet due to coupling with H-5 (³J_HH).
The subtle differences in chemical shifts and the distinct H-F coupling patterns are the keys to distinguishing these isomers.
Summary of ¹H NMR Data
The following table summarizes experimental data for select chlorofluorophenol isomers. Note that chemical shifts, particularly for the OH proton, can vary with solvent and concentration.[8]
| Isomer | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2-Chloro-4-fluorophenol [9] | CDCl₃ | OH | 5.53 | s (broad) | - |
| H-3 | 7.06 | dd | J = 8.9, 3.1 | ||
| H-5 | 6.95 | ddd | J = 8.9, 7.8, 3.1 | ||
| H-6 | 6.89 | dd | J = 8.9, 4.7 | ||
| 3-Chloro-4-fluorophenol [10][11] | CCl₄ | Aromatic | ~7.05 | m | - |
| Aromatic | ~6.85 | m | - | ||
| OH | ~5.6 | s (broad) | - | ||
| 4-Chloro-2-fluorophenol | CDCl₃ | Aromatic | 7.10 - 7.20 | m | - |
| Aromatic | 6.90 - 7.05 | m | - | ||
| OH | ~5.7 | s (broad) | - |
(Note: Data for 4-Chloro-2-fluorophenol is estimated based on typical substituent effects and data from related compounds like 4-chloro-2-fluorotoluene[12]. "m" denotes a complex multiplet where individual couplings are not resolved or reported.)
Experimental Workflow for Isomer Identification
A robust and self-validating protocol is essential for accurate spectral acquisition and interpretation. The following workflow ensures high-quality, reproducible data.
Diagram: Workflow for Isomer Identification via ¹H NMR
Caption: Logical workflow for the identification of chlorofluorophenol isomers using ¹H NMR.
Step-by-Step Methodology
-
Sample Preparation:
-
Solvent Selection: Choose a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice. For compounds with poor solubility or to resolve issues with hydrogen bonding, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be effective alternatives.[13] Be aware that the solvent can influence the chemical shifts of labile protons like -OH.[14][15]
-
Concentration: Accurately weigh approximately 5-10 mg of the chlorofluorophenol isomer and dissolve it in 0.6-0.7 mL of the deuterated solvent in a clean vial.
-
Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm and provides a reference point.
-
Transfer: Filter the solution into a 5 mm NMR tube to remove any particulate matter.
-
-
NMR Data Acquisition:
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution of complex multiplets.
-
Initial Spectrum: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
D₂O Exchange: To unambiguously identify the hydroxyl proton signal, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake gently to mix, and re-acquire the ¹H NMR spectrum. The signal corresponding to the -OH proton will disappear or significantly diminish due to the exchange of the acidic proton with deuterium.[1]
-
-
Data Analysis and Interpretation:
-
Reference and Calibrate: Set the TMS signal to 0.0 ppm.
-
Signal Integration: Integrate all signals to determine the relative ratio of protons corresponding to each peak. This should match the number of protons in each unique environment.
-
Chemical Shift and Multiplicity Analysis: Analyze the chemical shift, splitting pattern (multiplicity), and coupling constants (J) for each signal in the aromatic region. Pay close attention to the magnitude of the coupling constants to differentiate between ortho, meta, and para H-H couplings, and to identify the characteristic H-F couplings.
-
By systematically applying this workflow, the unique spectral fingerprint of each chlorofluorophenol isomer can be reliably decoded, leading to a definitive structural assignment.
References
- Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. Organic & Biomolecular Chemistry (RSC Publishing).
- The relative signs of fluorine N.M.R.
- Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separ
- 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds.
- Fluorine-Fluorine Spin-Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with - American Chemical Society. American Chemical Society.
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- Fluorine-Fluorine Spin-Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separ
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The Decisive Role of Halogen Positioning on the Reactivity of Dichlorofluorophenols: A Comparative Guide for Synthetic and Medicinal Chemists
For researchers, scientists, and professionals in drug development, a nuanced understanding of how subtle structural changes impact molecular reactivity is paramount for the rational design of novel therapeutics and efficient synthetic methodologies.[1] Halogenated phenols are a critical class of intermediates, and the precise placement of halogen atoms on the aromatic scaffold can dramatically alter the molecule's electronic and steric landscape, thereby governing its reactivity in key chemical transformations. This guide provides an in-depth comparative analysis of the reactivity of dichlorofluorophenol isomers, with a particular focus on nucleophilic and electrophilic aromatic substitution reactions. By dissecting the underlying principles and presenting available or extrapolated experimental insights, this document aims to equip researchers with the predictive power to select the optimal isomer for their synthetic endeavors.
The Interplay of Inductive and Resonance Effects of Halogens
The reactivity of any substituted phenol is fundamentally dictated by the electronic interplay between the hydroxyl group and the halogen substituents. The hydroxyl group is a potent activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) due to its ability to donate electron density to the ring through resonance.[2] Conversely, halogens present a more complex scenario; they are deactivating overall due to their strong electron-withdrawing inductive effect (-I), yet they are also ortho, para-directing because of their ability to donate electron density via resonance (+R).[2]
In dichlorofluorophenols, we have three halogen atoms vying for electronic influence. Fluorine is the most electronegative halogen, exerting the strongest -I effect, which generally leads to an increase in the acidity (a lower pKa) of the phenol compared to its chlorinated counterparts.[3][4] Chlorine, while less electronegative, still contributes a significant -I effect. The cumulative inductive effect of three halogens renders the aromatic ring electron-deficient and thus more susceptible to nucleophilic attack, while simultaneously being deactivated towards electrophilic attack. The position of these halogens relative to each other and to the hydroxyl group is the critical determinant of which reaction pathways are favored and at which positions.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Isomers
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of electron-poor aromatic rings. The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer intermediate. The stability of this intermediate is the key to the reaction's feasibility and rate. For dichlorofluorophenols, the fluorine atom, being the most electronegative, is generally the better leaving group in SNAr reactions, provided it is at an activated position.
Let's consider a comparative analysis of two hypothetical but representative isomers: 2,3-dichloro-4-fluorophenol and 3,5-dichloro-4-fluorophenol .
Reactivity Towards Nucleophilic Attack
The rate of an SNAr reaction is highly dependent on the ability of the electron-withdrawing groups to stabilize the negative charge of the Meisenheimer complex. This stabilization is most effective when the withdrawing groups are positioned ortho or para to the site of nucleophilic attack.
In the case of 2,3-dichloro-4-fluorophenol , a nucleophile attacking the C4 position (displacing fluoride) will result in a Meisenheimer intermediate where the negative charge is stabilized by the inductive effects of the two chlorine atoms at the C2 and C3 positions. The C2-chloro is ortho to the developing negative charge on C3, providing good stabilization.
For 3,5-dichloro-4-fluorophenol , nucleophilic attack at C4 leads to a Meisenheimer intermediate where the negative charge is stabilized by two ortho chlorine atoms (at C3 and C5). This symmetrical placement of two electron-withdrawing groups ortho to the site of attack provides superior stabilization of the Meisenheimer intermediate compared to the arrangement in 2,3-dichloro-4-fluorophenol.
Comparative Reactivity Data (Hypothetical)
| Isomer | Position of Attack | Key Stabilizing Features for Meisenheimer Intermediate | Predicted Relative Reactivity |
| 2,3-dichloro-4-fluorophenol | C4 | One ortho chloro, one meta chloro | Moderate |
| 3,5-dichloro-4-fluorophenol | C4 | Two ortho chloro substituents | High |
Electrophilic Aromatic Substitution: Navigating Regioselectivity
While the dichlorofluorophenol ring is generally deactivated towards electrophilic aromatic substitution (EAS), these reactions can still be driven to occur under forcing conditions. The regioselectivity of EAS is dictated by the directing effects of the substituents already present on the ring. The powerful ortho, para-directing influence of the hydroxyl group is the dominant factor.[2]
Let's compare the predicted outcomes for the nitration of 3,4-dichloro-2-fluorophenol and 2,5-dichloro-4-fluorophenol .
Directing Effects and Steric Hindrance
In 3,4-dichloro-2-fluorophenol , the hydroxyl group at C1 will direct an incoming electrophile to the ortho (C2 and C6) and para (C4) positions. However, the C2 and C4 positions are already occupied by halogens. The only available activated position is C6. Therefore, nitration of 3,4-dichloro-2-fluorophenol is expected to be highly regioselective, yielding primarily 3,4-dichloro-2-fluoro-6-nitrophenol .
In 2,5-dichloro-4-fluorophenol , the hydroxyl group at C1 directs incoming electrophiles to the C2, C4, and C6 positions. The C2 and C4 positions are blocked. The C6 position is available for substitution. Thus, the primary product of nitration is expected to be 2,5-dichloro-4-fluoro-6-nitrophenol .
Predicted Product Distribution for Nitration
| Isomer | Major Predicted Product | Rationale |
| 3,4-dichloro-2-fluorophenol | 3,4-dichloro-2-fluoro-6-nitrophenol | -OH is a strong ortho, para-director. C6 is the only available activated position. |
| 2,5-dichloro-4-fluorophenol | 2,5-dichloro-4-fluoro-6-nitrophenol | -OH is a strong ortho, para-director. C6 is the only available activated position. |
Experimental Protocols
The following are generalized protocols that can be adapted for the specific dichlorofluorophenol isomers.
Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the reaction of a dichlorofluorophenol with an amine nucleophile.
Materials:
-
Dichlorofluorophenol isomer (1.0 eq)
-
Amine nucleophile (1.2 eq)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the dichlorofluorophenol, amine nucleophile, and potassium carbonate.
-
Add anhydrous DMF or DMSO via syringe.
-
Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash column chromatography.
Protocol for Electrophilic Aromatic Substitution (Nitration)
This protocol provides a general method for the nitration of a dichlorofluorophenol.
Materials:
-
Dichlorofluorophenol isomer (1.0 eq)
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add the dichlorofluorophenol to the cold sulfuric acid with stirring.
-
In a separate flask, prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid at 0 °C.
-
Add the nitrating mixture dropwise to the solution of the dichlorofluorophenol, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature and monitor by TLC.
-
Carefully pour the reaction mixture onto crushed ice and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution until neutral, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing Reaction Pathways
Caption: Regioselectivity in the nitration of dichlorofluorophenol isomers.
Conclusion and Future Outlook
The reactivity of dichlorofluorophenols is a nuanced interplay of inductive and resonance effects, coupled with steric considerations. While the overarching principles of aromatic substitution provide a robust framework for predicting reactivity, the specific positioning of the halogen atoms is the ultimate arbiter of reaction outcomes. For nucleophilic aromatic substitution, isomers that allow for maximum stabilization of the Meisenheimer intermediate through ortho and para electron-withdrawing groups will exhibit the highest reactivity. In electrophilic aromatic substitution, the potent directing effect of the hydroxyl group overwhelmingly dictates the regioselectivity, guiding electrophiles to the available activated positions.
For medicinal chemists and process development scientists, a thorough understanding of these positional effects is not merely academic; it is a critical tool for efficient route design, minimizing the formation of undesirable isomers and maximizing yields of the target molecule. While this guide provides a predictive framework, further quantitative experimental studies, such as kinetic analysis and computational modeling of transition states, are warranted to provide a more definitive and granular understanding of the reactivity of this important class of compounds.
References
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Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. RSC Med. Chem., 2020, 11, 1113-1120. [Link]
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Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. J. Comput. Aided Mol. Des., 2018, 32, 213-224. [Link]
-
A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chem. Sci., 2022, 13, 11684-11692. [Link]
-
Compare acidic strength of (i), (ii) and (iii): (i) Phenol (ii) 4-Fluorophenol (iii) 4-Chlorophenol. Filo. [Link]
- Regioselective nitration of aromatic compounds and the reaction products thereof.
- Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
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The Halogenated Phenols: A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Modeling for Researchers
This guide provides an in-depth technical comparison of Quantitative Structure-Activity Relationship (QSAR) models for halogenated phenols. It is designed for researchers, scientists, and drug development professionals seeking to understand and apply these predictive models in their work. We will explore the nuances of descriptor selection, the comparative performance of various statistical methods, and the practical application of these models, all while adhering to the highest standards of scientific integrity.
The Significance of QSAR for Halogenated Phenols
Halogenated phenols are a class of compounds with widespread applications, ranging from industrial intermediates and biocides to pharmaceuticals. However, their prevalence also raises concerns about their potential toxicity and environmental impact. Understanding the relationship between the chemical structure of these compounds and their biological activity is paramount for designing safer chemicals and for regulatory risk assessment.
Quantitative Structure-Activity Relationship (QSAR) modeling offers a powerful computational approach to predict the biological activity of chemicals based on their molecular structure.[1] By establishing a mathematical relationship between chemical structure and a specific biological endpoint, QSAR models can rapidly screen large numbers of compounds, prioritize them for experimental testing, and provide insights into their mechanisms of action. This is particularly valuable for halogenated phenols, where the type, number, and position of halogen substituents can dramatically alter their physicochemical properties and, consequently, their biological effects.
Deconstructing the QSAR Model: Key Components for Halogenated Phenols
A robust QSAR model is built upon two foundational pillars: a set of numerical descriptors that characterize the molecular structure and a statistical method that correlates these descriptors with the biological activity of interest. The selection of both is critical and should be guided by a mechanistic understanding of the underlying biological processes.
Molecular Descriptors: The Language of the Molecule
Molecular descriptors are numerical values that encode different aspects of a molecule's structure. For halogenated phenols, the choice of descriptors is often guided by the known mechanisms of their biological activity, which frequently involve membrane disruption, protein binding, and electronic interactions.
-
Hydrophobicity Descriptors: The octanol-water partition coefficient (log K_ow_ or log P) is a cornerstone descriptor in QSAR studies of halogenated phenols.[2] It quantifies the lipophilicity of a compound, which is crucial for its ability to cross biological membranes and accumulate in fatty tissues. A higher log K_ow_ generally correlates with increased toxicity for many phenolic compounds.[3]
-
Electronic Descriptors: These descriptors capture the electronic properties of the molecule, which are vital for understanding its reactivity and intermolecular interactions.
-
Hammett constants (σ): These describe the electron-withdrawing or electron-donating nature of substituents on the phenol ring.
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These quantum chemical descriptors relate to the molecule's ability to donate or accept electrons, respectively. A lower HOMO energy, for instance, can indicate a greater ease of oxidation, which has been linked to the formation of toxic phenoxyl radicals.[4][5]
-
pKa: The acid dissociation constant is a critical descriptor for phenols, as their degree of ionization at physiological pH influences their membrane permeability and interaction with biological targets.[3]
-
-
Steric and Topological Descriptors: These descriptors account for the size, shape, and connectivity of the molecule. Examples include molecular weight, molar refractivity, and various connectivity indices. These are important for understanding how a molecule fits into a receptor's binding site or interacts with other macromolecules.
The causal link between these descriptors and biological activity is fundamental. For example, the choice of log K_ow_ is not arbitrary; it is based on the well-established principle that hydrophobic compounds can more readily partition into and disrupt the lipid bilayers of cell membranes, a common mechanism of phenol toxicity. Similarly, electronic descriptors are chosen to model the potential for forming reactive intermediates or engaging in specific electronic interactions with biological targets.
Comparing QSAR Models for the Toxicity of Halogenated Phenols to Tetrahymena pyriformis
To illustrate the practical application and comparative performance of different QSAR models, we will focus on the widely studied endpoint of toxicity to the ciliated protozoan Tetrahymena pyriformis. This organism is a common model in aquatic toxicology due to its sensitivity to a wide range of chemicals and its ease of culture.[6]
The Dataset
The following analysis is based on a dataset of 43 halogenated phenols, for which the 50% growth inhibitory concentration (IGC_50_) against T. pyriformis has been experimentally determined.[4][7] The biological activity is expressed as -log(IGC_50_), where a higher value indicates greater toxicity.
Model Comparison: Multiple Linear Regression (MLR) vs. Support Vector Machine (SVM)
Two popular statistical methods for developing QSAR models are Multiple Linear Regression (MLR) and Support Vector Machine (SVM).
-
Multiple Linear Regression (MLR): This is a classical statistical technique that establishes a linear relationship between the dependent variable (biological activity) and a set of independent variables (molecular descriptors).[4] The resulting equation is easily interpretable, which is a significant advantage.
-
Support Vector Machine (SVM): This is a more advanced machine learning algorithm that can model both linear and non-linear relationships.[4] SVMs often provide higher predictive accuracy, especially for complex biological systems where the structure-activity relationship may not be strictly linear.
A comparative study on the 43 halogenated phenols dataset yielded the following models for predicting toxicity to T. pyriformis:[4]
MLR Model: -log(IGC_50_) = 0.596 * log K_ow_ - 1.251 * E_HOMO_ + 0.089 * μ - 2.891 * Q_X_ - 9.131
-
n = 35 (training set)
-
R² = 0.922
-
Q²_LOO_ = 0.892
-
R²_ext_ = 0.919
SVM Model: (A non-linear model with optimized parameters C=64, ε=0.25, γ=0.0625)
-
n = 35 (training set)
-
R² = 0.944
-
Q²_LOO_ = 0.924
-
R²_ext_ = 0.934
Where:
-
log K_ow_ : Octanol-water partition coefficient
-
E_HOMO_ : Energy of the Highest Occupied Molecular Orbital
-
μ : Dipole moment
-
Q_X_ : Sum of the electronic charges of the halogen atoms
Interpretation of the Models: Both models indicate that the toxicity of halogenated phenols to T. pyriformis increases with increasing hydrophobicity (positive coefficient for log K_ow_).[4] The negative coefficient for E_HOMO_ suggests that compounds that are more easily oxidized (have a higher E_HOMO_) are less toxic, which may seem counterintuitive but can be rationalized by specific metabolic pathways. The positive coefficient for the dipole moment (μ) and the negative coefficient for the sum of halogen charges (Q_X_) further highlight the importance of electronic factors in determining toxicity.[4]
Comparative Performance: As shown by the statistical parameters, the SVM model slightly outperforms the MLR model in terms of both internal and external predictivity (higher R², Q²_LOO_, and R²_ext_ values).[4] This suggests that a non-linear relationship may better capture the nuances of the structure-toxicity relationship for this set of compounds. However, the MLR model still provides excellent predictive power and has the advantage of a simple, interpretable equation.
Quantitative Data Summary
The following table presents a subset of the data used to develop the QSAR models, including the chemical name, experimental toxicity, and key molecular descriptors.
| Compound | Experimental -log(IGC_50_) | log K_ow_ | E_HOMO_ (eV) | μ (Debye) |
| 4-Fluorophenol | 0.017 | 1.45 | -9.23 | 2.11 |
| 2-Chlorophenol | 0.183 | 2.15 | -9.09 | 1.48 |
| 4-Chlorophenol | 0.545 | 2.39 | -9.14 | 2.31 |
| 2,4-Dichlorophenol | 1.124 | 3.06 | -9.23 | 1.63 |
| 2,4,6-Trichlorophenol | 1.839 | 3.69 | -9.32 | 1.82 |
| Pentachlorophenol | 2.710 | 5.12 | -9.56 | 2.21 |
Data sourced from He et al., 2012.[4]
Scientific Integrity and Model Validation: The OECD Principles
For a QSAR model to be considered trustworthy for scientific and regulatory purposes, it must be rigorously validated. The Organisation for Economic Co-operation and Development (OECD) has established a set of five principles for QSAR model validation:[7][8]
-
A defined endpoint: The biological activity being modeled must be clearly and unambiguously defined.
-
An unambiguous algorithm: The method used to develop the QSAR model must be clearly described.
-
A defined domain of applicability: The model should only be used to make predictions for chemicals that are similar to those used to develop the model.
-
Appropriate measures of goodness-of-fit, robustness, and predictivity: The model's performance must be evaluated using appropriate statistical metrics.
-
A mechanistic interpretation, if possible: The model should, ideally, be consistent with our understanding of the underlying biological and chemical mechanisms.
The models presented in this guide have been developed and validated in accordance with these principles, ensuring their scientific rigor.
Experimental Protocol: Tetrahymena pyriformis Growth Inhibition Assay
A reliable QSAR model is built on high-quality experimental data. The following is a detailed, step-by-step protocol for the Tetrahymena pyriformis growth inhibition assay, a common method for determining the toxicity of chemicals.[9][10][11]
Objective: To determine the 50% inhibitory growth concentration (IGC_50_) of a test chemical on Tetrahymena pyriformis.
Materials:
-
Tetrahymena pyriformis culture (e.g., ATCC strain)
-
Proteose peptone-yeast extract medium (PPY)
-
Test chemical
-
Sterile 24-well plates or 125 mL Erlenmeyer flasks
-
Spectrophotometer or cell counter
-
Incubator (25-28°C)
-
Micropipettes and sterile tips
Procedure:
-
Culture Preparation: Maintain an axenic stock culture of T. pyriformis in PPY medium at 25-28°C. For the assay, use a culture in the logarithmic growth phase.
-
Preparation of Test Solutions: Prepare a series of dilutions of the test chemical in the PPY medium. A solvent control should be included if the test chemical is not readily soluble in the medium.
-
Inoculation: Inoculate each well or flask with a known density of T. pyriformis (e.g., 1000-2000 cells/mL).
-
Exposure: Add the test chemical dilutions to the inoculated wells or flasks to achieve the final desired concentrations. Include a negative control (medium only) and a solvent control.
-
Incubation: Incubate the plates or flasks at 25-28°C for a specified period, typically 40-48 hours.
-
Growth Measurement: After the incubation period, measure the cell density in each well or flask. This can be done by measuring the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer or by direct cell counting using a microscope and a counting chamber.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control. The IGC_50_ value is then determined by plotting the percentage of inhibition against the logarithm of the test chemical concentration and fitting the data to a dose-response curve.
Visualizing the QSAR Workflow and Relationships
To better understand the process of QSAR model development and the relationships between different components, the following diagrams are provided in Graphviz DOT language.
Caption: A generalized workflow for developing and applying a QSAR model.
Caption: The relationship between molecular structure, descriptors, and activity.
Conclusion
QSAR modeling provides an invaluable tool for understanding and predicting the biological activities of halogenated phenols. By carefully selecting mechanistically relevant descriptors and employing robust statistical methods, it is possible to develop highly predictive models that can aid in chemical risk assessment and the design of safer chemicals. This guide has provided a comparative overview of different QSAR approaches, a detailed experimental protocol for generating high-quality data, and a framework for ensuring the scientific integrity of these models. As computational power and machine learning algorithms continue to advance, the role of QSAR in toxicology and drug discovery is set to become even more prominent.
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He, G., et al. (2012). A QSAR Study of the Acute Toxicity of Halogenated Phenols. Procedia Engineering, 43, 204-209. [Link]
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He, G., et al. (2012). A QSAR Study of the Acute Toxicity of Halogenated Phenols. ResearchGate. [Link]
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El-Mekkawy, A., et al. (2014). Acute toxicity of halogenated phenols: Combining DFT and QSAR studies. ResearchGate. [Link]
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Porta, N., et al. (2019). QSAR Methods to Screen Endocrine Disruptors. ResearchGate. [Link]
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Porta, N., et al. (2019). QSAR Methods to Screen Endocrine Disruptors. Semantic Scholar. [Link]
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Yoshioka, Y., et al. (1985). Testing for the toxicity of chemicals with Tetrahymena pyriformis. Science of The Total Environment, 43(1-2), 149-157. [Link]
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Devillers, J. (2010). QSAR Models for Reproductive Toxicity and Endocrine Disruption Activity. MDPI. [Link]
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Devillers, J. (2010). QSAR Models for Reproductive Toxicity and Endocrine Disruption Activity. ResearchGate. [Link]
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The World of Protozoa, Rotifera, Nematoda and Oligochaeta. (n.d.). Tetrahymena Toxicity. The World of Protozoa, Rotifera, Nematoda and Oligochaeta. [Link]
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Chen, F., et al. (2004). QSAR study for the SEi HO, -lg LC50 and log Kow of halogeno benzene and phenol derivatives. ResearchGate. [Link]
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Wikipedia. (n.d.). Quantitative structure–activity relationship. Wikipedia. [Link]
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Saeedi, M., et al. (2010). Comparative QSAR studies on toxicity of phenol derivatives using quantum topological molecular similarity indices. Chemical Biology & Drug Design, 75(5), 521-531. [Link]
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Vracko, M. (2010). QSAR of toxicology of substituted phenols. J-Stage. [Link]
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Paradigm For Drug Design. (n.d.). Descriptors and Their Selection Methods in QSAR Analysis. Paradigm For Drug Design. [Link]
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Schüürmann, G. (2000). Comparative QSAR evidence for a free-radical mechanism of phenol-induced toxicity. Environmental Science & Technology, 34(12), 4331-4337. [Link]
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Nicolau, A., et al. (2021). Tetrahymena pyriformis: A tool for toxicological studies. A review. ResearchGate. [Link]
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Hamada, H. (2023). QSAR model for pka prediction of phenols. EQA - International Journal of Environmental Quality. [Link]
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Ghamari, M., et al. (2022). Comparison of various methods for validity evaluation of QSAR models. Chemistry Central Journal, 16(1), 1-11. [Link]
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Wang, Y., et al. (2020). Quantitative Structure–Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. MDPI. [Link]
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Schultz, T. W., et al. (1996). A novel QSAR approach for estimating toxicity of phenols. SAR and QSAR in Environmental Research, 5(2), 99-112. [Link]
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A Comparative Toxicological Assessment of Fluorophenols and Chlorophenols for the Research Scientist
For researchers, scientists, and professionals in drug development, a nuanced understanding of the toxicological profiles of chemical entities is paramount. This guide provides an in-depth, objective comparison of the toxicity of fluorophenols and chlorophenols, moving beyond surface-level data to explore the underlying mechanisms and experimental considerations that inform risk assessment and guide research decisions.
Introduction: The Halogen's Influence on Phenolic Toxicity
Phenol, a foundational aromatic alcohol, exhibits a baseline toxicity. The introduction of halogen substituents—fluorine or chlorine—dramatically alters its physicochemical properties and, consequently, its biological activity and toxic potential. This guide will dissect these differences, providing a comparative framework grounded in experimental data and mechanistic insights.
Chlorophenols are widely recognized as environmental pollutants, often arising from industrial processes and the degradation of pesticides.[1][2][3] Their toxicity is a significant concern, with several isomers classified as priority pollutants.[2] Fluorophenols, while also industrially relevant, are perhaps more prominent in the context of medicinal chemistry, where fluorine substitution is a common strategy to enhance metabolic stability and potency of drug candidates. This guide will explore whether this perceived "metabolic stability" translates to a more favorable toxicological profile when compared to their chlorinated analogs.
Acute Toxicity: A Quantitative Comparison
Acute toxicity, typically measured by the median lethal dose (LD50), provides a primary benchmark for comparing the immediate hazard posed by different compounds. The available data for monofluorophenols and monochlorophenols in murine models are summarized below.
Table 1: Acute Oral LD50 Values for Monofluorophenols and Monochlorophenols in Mice
| Compound | Oral LD50 (mg/kg) - Male | Oral LD50 (mg/kg) - Female | Data Source(s) |
| Monofluorophenols | |||
| 2-Fluorophenol | Not Reported | Not Reported | [4] |
| 3-Fluorophenol | Toxic if swallowed (GHS classification) | Toxic if swallowed (GHS classification) | [4][5][6] |
| 4-Fluorophenol | Not Reported | Not Reported | [7] |
| Monochlorophenols | |||
| 2-Chlorophenol | Considerably more toxic than dichlorophenols | Considerably more toxic than dichlorophenols | [8] |
| 3-Chlorophenol | Considerably more toxic than dichlorophenols | Considerably more toxic than dichlorophenols | [8] |
| 4-Chlorophenol | Not Reported | Not Reported | [8] |
| Dichlorophenols (for comparison) | |||
| 3,5-Dichlorophenol | 2643 | 2389 | [8] |
Note: Specific LD50 values for 2- and 4-fluorophenol and the monochlorophenols in mice were not explicitly found in the provided search results, though their toxicity is established. 3-Fluorophenol is classified as "Toxic if swallowed" under the Globally Harmonized System (GHS), indicating significant acute toxicity, but a precise LD50 value from a standard animal study was not located.[4][5][6] For chlorophenols, it has been noted that 2- and 3-chlorophenol are considerably more toxic than the dichlorophenol series.[8]
The toxicity of chlorophenols generally increases with the degree of chlorination.[9] However, the position of the chlorine atoms also plays a crucial role.
Table 2: Acute Oral LD50 Values for Various Chlorophenol Isomers
| Compound | Species | Oral LD50 (mg/kg) | Data Source(s) |
| 2,4-Dichlorophenol | Rat | 580 - 4000 | [10] |
| 2,4,5-Trichlorophenol | Rat | ~300 | [10] |
| 2,4,6-Trichlorophenol | Rat | 820 | [10] |
| Pentachlorophenol | Mouse (female) | 117 | [8] |
| Pentachlorophenol | Mouse (male) | 177 | [8] |
From the available data, it is evident that the toxicity of chlorophenols is highly variable depending on the specific isomer. Pentachlorophenol, the most heavily chlorinated phenol, is significantly more acutely toxic than the dichlorophenols.[8] While a direct, comprehensive comparison with a full range of fluorophenol isomers is limited by data availability, the GHS classification of 3-fluorophenol suggests that monofluorophenols can also possess substantial acute toxicity.[4][5][6]
Mechanisms of Toxicity: Divergent Pathways
The toxicity of phenolic compounds is multifaceted, often involving multiple mechanisms that can differ based on the nature and position of the halogen substituent.
Chlorophenols: A Story of Oxidative Stress and Disruption
The toxicity of chlorophenols is well-documented and primarily attributed to two key mechanisms:
-
Uncoupling of Oxidative Phosphorylation: Highly chlorinated phenols, such as pentachlorophenol, are potent uncouplers of oxidative phosphorylation.[1] This disrupts the mitochondrial electron transport chain, leading to a rapid depletion of ATP and cellular energy crisis.
-
Generation of Reactive Oxygen Species (ROS): The metabolism of chlorophenols can lead to the formation of reactive quinone and semiquinone intermediates.[1][11] These metabolites can redox cycle, generating superoxide radicals and other ROS, which in turn cause oxidative damage to lipids, proteins, and DNA.[1] This oxidative stress is a major contributor to the histopathological changes, mutagenicity, and carcinogenicity observed with some chlorophenols.[1][3]
-
Endocrine Disruption: Several chlorophenols have been identified as endocrine disruptors, capable of interfering with hormone signaling pathways.[1]
The following diagram illustrates the metabolic activation of chlorophenols leading to oxidative stress.
Caption: Metabolic activation of chlorophenols to reactive intermediates.
Fluorophenols: A Less Clear Picture with Potential for Bioactivation
The mechanistic toxicology of fluorophenols is less extensively studied. However, based on general principles of phenol metabolism and the unique properties of the carbon-fluorine bond, we can infer potential pathways.
-
Metabolic Activation: Similar to chlorophenols, fluorophenols can be hydroxylated by cytochrome P450 enzymes to form fluorinated catechols. While the C-F bond is strong, enzymatic defluorination can occur, potentially leading to the formation of reactive intermediates.
-
Phase II Conjugation: A significant metabolic pathway for phenols is conjugation with glucuronic acid (glucuronidation) or sulfate (sulfation) to facilitate excretion.[12] Studies on 2-fluoro-4-halophenols have shown that increasing the hydrophobicity of the halogen at the 4-position (from fluorine to chlorine to bromine) favors glucuronidation over sulfation. This suggests that the physicochemical properties of the fluorophenol isomer will influence its metabolic fate and clearance rate.
The following diagram outlines the general metabolic pathways for fluorophenols.
Caption: Simplified workflow for the OECD 423 Acute Toxic Class Method.
In Vitro Cytotoxicity Assays
In vitro assays provide a rapid and ethical means of screening for cytotoxicity and elucidating mechanisms of toxicity.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: A suitable cell line (e.g., HepG2 for liver toxicity) is cultured in a 96-well plate.
-
Compound Exposure: Cells are treated with a range of concentrations of the test compound (fluorophenol or chlorophenol) for a defined period (e.g., 24 or 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is read on a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate cell viability as a percentage of the untreated control, and an IC50 (the concentration that inhibits 50% of cell viability) can be determined.
Conclusion: A Call for Further Comparative Research
This guide has provided a comparative overview of the toxicity of fluorophenols and chlorophenols, drawing upon available experimental data and mechanistic principles. While chlorophenols have a more extensively characterized and concerning toxicological profile, particularly the higher chlorinated isomers, the available data on fluorophenols indicate that they are not without significant toxic potential.
A definitive and comprehensive comparison is currently limited by the lack of direct comparative studies and a paucity of data for many fluorophenol isomers. Future research should focus on:
-
Generating robust acute toxicity data for a wider range of fluorophenol isomers.
-
Conducting head-to-head comparative studies on the mechanisms of toxicity, including the potential for ROS generation and endocrine disruption.
-
Investigating the comparative metabolism and bioactivation pathways of fluorophenol and chlorophenol isomers.
-
Performing comparative ecotoxicity studies to better understand the environmental risks of both classes of compounds.
For the drug development professional, the strategic use of fluorination to enhance metabolic stability must be balanced with a thorough toxicological evaluation. The assumption that increased stability equates to reduced toxicity is an oversimplification that requires rigorous experimental validation. For the environmental scientist and toxicologist, a deeper understanding of the comparative risks of fluorinated and chlorinated aromatic compounds is essential for informed environmental management and human health protection.
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A Spectroscopic Guide to the Synthesis of 2-Chloro-3-fluorophenol: From Precursor to Product
In the landscape of pharmaceutical and materials science, the precise synthesis and rigorous characterization of halogenated aromatic compounds are of paramount importance. 2-Chloro-3-fluorophenol, a key building block in the development of novel therapeutics and advanced materials, requires meticulous quality control throughout its synthesis. This technical guide provides an in-depth spectroscopic comparison of this compound and its immediate precursor, 2-chloro-3-fluoroaniline, offering researchers and drug development professionals a comprehensive reference for monitoring this critical chemical transformation.
The synthesis of this compound from 2-chloro-3-fluoroaniline is a classic example of the Sandmeyer reaction, a cornerstone of aromatic chemistry. This process involves the diazotization of the primary aromatic amine followed by hydrolysis of the resulting diazonium salt. Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for verifying the successful conversion of the starting material and confirming the identity and purity of the final product.
The Synthetic Pathway: A Spectroscopic Journey
The conversion of 2-chloro-3-fluoroaniline to this compound involves a fundamental change in the functional group attached to the aromatic ring, from an amino group (-NH₂) to a hydroxyl group (-OH). This transformation is readily monitored by observing the appearance and disappearance of characteristic spectroscopic signals.
A Comparative Guide to the Confirmation of 2-Chloro-3-fluorophenol Synthesis by Mass Spectrometry
In the landscape of pharmaceutical and agrochemical development, the precise synthesis of halogenated aromatic intermediates is a foundational step. 2-Chloro-3-fluorophenol, a key building block, demands unambiguous structural confirmation to ensure the integrity of subsequent synthetic stages and the safety of the final product.[1] This guide provides an in-depth analysis of mass spectrometry as the primary tool for this confirmation, comparing its performance against other established analytical techniques. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
The Synthetic Pathway: From Precursor to Product
The synthesis of this compound is critical for creating more complex molecules in various industries, including pharmaceuticals and dyes.[1] A commonly cited method involves the reaction of 2-nitro-3-chlorophenol with hydrofluoric acid, a process that substitutes the nitro group with fluorine.[1] Alternative patented routes, such as those starting from 1-chloro-2,3-difluorobenzene, have also been developed to optimize yield and isomeric purity.[2]
Regardless of the synthetic route, rigorous analytical confirmation is paramount to verify the successful formation of the target isomer and to identify any potential side products or unreacted starting materials.
Caption: A generalized workflow for the synthesis of this compound.
Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography combined with Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds like halogenated phenols.[3][4] Its high resolving power separates the target compound from impurities, while the mass spectrometer provides a definitive molecular fingerprint, ensuring high sensitivity and positive peak confirmation.[3][5]
The Power of Electron Ionization (EI)
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into the analyte, leading to reproducible and structurally informative fragmentation.[6] This process is crucial for confirming the identity of this compound (C₆H₄ClFO), which has a monoisotopic mass of approximately 145.99 Da.[7]
1. The Molecular Ion (M•⁺): A Confirmatory Signature
The first piece of evidence in an EI mass spectrum is the molecular ion peak. For this compound, this is not a single peak but a characteristic cluster due to the natural isotopic abundance of chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). This results in two peaks:
-
M•⁺ peak at m/z 146: Corresponding to molecules containing the ³⁵Cl isotope.
-
[M+2]•⁺ peak at m/z 148: Corresponding to molecules with the ³⁷Cl isotope.
The approximate 3:1 intensity ratio of these two peaks is a definitive indicator of the presence of a single chlorine atom in the molecule.[8]
2. The Fragmentation Pattern: Deconstructing the Molecule
The high energy of EI causes the molecular ion to fragment in predictable ways, providing a unique fingerprint. The fragmentation of halogenated aromatics is influenced by the stability of the aromatic ring and the nature of the substituents.[6][9]
Caption: Predicted EI fragmentation pathway for this compound.
The expected fragmentation pathways create a series of lower-mass ions that further corroborate the structure.
| Ion Description | Fragmentation Step | Expected m/z | Notes |
| Molecular Ion | Ionization | 146 / 148 | Isotopic pattern confirms one chlorine atom. |
| Loss of CO | [M]•⁺ - CO | 118 / 120 | A common fragmentation for phenols. |
| Loss of Chlorine | [M]•⁺ - Cl• | 111 | Loss of the chlorine radical. |
| Loss of Halogens & CO | [M]•⁺ - CO - Cl• - F• | 79 | Further fragmentation of the ring structure. |
The Role of Derivatization in GC-MS
While phenols can be analyzed directly, their polar nature can lead to poor chromatographic peak shape (tailing) and potential interactions within the GC system.[10] Derivatization, such as acetylation or silylation, converts the polar hydroxyl group into a less polar ether or ester.[10][11][12] This strategy improves chromatographic performance and can enhance sensitivity. For instance, reacting the phenol with a silylating agent like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) would yield a derivative with a significantly higher molecular weight and a different, but equally characteristic, fragmentation pattern.[12]
Standardized Experimental Protocol: GC-MS Analysis
This protocol provides a starting point for the analysis and may require optimization for specific instruments.
-
Sample Preparation:
-
Accurately dissolve a small amount (e.g., 1 mg) of the synthesized this compound in a suitable solvent (e.g., 1 mL of dichloromethane or methanol) to create a stock solution.[13]
-
Perform serial dilutions to prepare a working standard at a concentration of approximately 1-10 ng/µL.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Splitless mode at 250°C.
-
Column: A low-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., TG-5SilMS), is suitable for separating halogenated phenols.[13]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[13]
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[10]
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.
-
Data Acquisition: Full Scan mode to obtain a complete mass spectrum for library matching and structural confirmation.
-
Performance Comparison with Alternative Techniques
While GC-MS is a powerful tool, a multi-faceted analytical approach provides the most robust confirmation. Other techniques offer complementary information.
| Technique | Principle | Strengths for this compound | Limitations |
| GC-MS | Separation by volatility, identification by mass fragmentation. | High sensitivity and selectivity; provides molecular weight and a structural fingerprint from fragmentation.[3] | Destructive technique; may require derivatization for optimal performance.[10] |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F). | Unrivaled for unambiguous isomer determination; provides detailed connectivity and spatial information. | Lower sensitivity compared to MS; requires a larger sample amount and a relatively pure sample. |
| IR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Quickly confirms the presence of key functional groups (e.g., O-H stretch for phenol, C-Cl, C-F bonds).[14] | Provides limited information on the overall molecular structure and cannot easily distinguish between isomers. |
| HPLC-UV/MS | Separation by polarity, detection by UV absorbance or mass. | Suitable for less volatile or thermally unstable compounds; can be coupled to MS for confirmation.[15] | Can be prone to matrix interferences; UV detection is less specific than MS.[3] |
Conclusion: An Integrated Approach to Certainty
The definitive confirmation of this compound synthesis relies on robust analytical evidence. Mass spectrometry, particularly GC-MS with electron ionization, stands out for its sensitivity, selectivity, and the wealth of structural information it provides through isotopic patterns and predictable fragmentation. It allows for confident identification of the target compound and detection of potential impurities.
However, for absolute certainty, especially in regulated environments like drug development, a complementary technique is invaluable. The unparalleled structural detail from NMR spectroscopy serves as an orthogonal method that, when combined with the mass spectrometric data, provides an irrefutable confirmation of the synthesized molecule's identity and purity. This integrated approach embodies the principles of scientific integrity, ensuring that research and development are built upon a foundation of analytical certainty.
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A Comparative Analysis of Acidity: p-Chlorophenol vs. p-Fluorophenol
A Guide for Researchers and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: The Nuances of Phenolic Acidity
The acidity of phenols, quantified by the acid dissociation constant (pKa), is a fundamental parameter in medicinal chemistry and drug design, influencing properties such as solubility, membrane permeability, and receptor binding. The dissociation of a phenol in an aqueous solution yields a proton (H+) and a phenoxide ion. The stability of this resultant phenoxide ion is the primary determinant of the phenol's acidity; any factor that stabilizes the conjugate base will increase the acidity of the parent phenol.[1]
Substituents on the aromatic ring can profoundly alter a phenol's acidity through a combination of inductive and resonance effects.[2] Electron-withdrawing groups (EWGs) typically increase acidity by delocalizing the negative charge of the phenoxide ion, thereby stabilizing it.[3][4][5] Conversely, electron-donating groups (EDGs) tend to decrease acidity.
This guide addresses a classic, and somewhat counterintuitive, case in physical organic chemistry: the comparative acidity of p-chlorophenol and p-fluorophenol. Given that fluorine is the most electronegative element, one might predict that p-fluorophenol would be the stronger acid. However, experimental data reveals the opposite to be true. Herein, we dissect the electronic principles governing this observation, supported by experimental data and standardized protocols for verification.
Quantitative Acidity Comparison: Experimental pKa Values
The most direct measure of acid strength is the pKa value, where a lower value indicates a stronger acid. The experimentally determined pKa values for phenol, p-fluorophenol, and p-chlorophenol in water at 25°C are summarized below.
| Compound | Substituent | pKa Value | Relative Acidity |
| Phenol | -H | ~10.0[6][7] | Reference |
| p-Fluorophenol | -F | ~9.9[8][9][10] | Slightly more acidic than Phenol |
| p-Chlorophenol | -Cl | ~9.4[6][7][11] | Significantly more acidic than Phenol & p-Fluorophenol |
The data unequivocally demonstrates that p-chlorophenol is a stronger acid than p-fluorophenol. In fact, the acidity of p-fluorophenol is remarkably similar to that of unsubstituted phenol itself.[7][12]
Mechanistic Rationale: The Interplay of Inductive and Resonance Effects
The acidity of halo-substituted phenols is dictated by the balance of two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R).
-
The Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bond framework, driven by the electronegativity of the halogen.[3] As fluorine is more electronegative than chlorine, it exerts a stronger electron-withdrawing inductive effect. This effect, in isolation, would stabilize the phenoxide anion and thus increase acidity. Based on the -I effect alone, the expected order of acidity would be p-fluorophenol > p-chlorophenol.
-
The Resonance Effect (+R): Also known as the mesomeric effect (+M), this involves the donation of a lone pair of electrons from the halogen into the pi (π) system of the benzene ring.[13] This effect increases the electron density on the aromatic ring, which in turn destabilizes the negatively charged phenoxide ion and decreases acidity.
The key to understanding the observed acidity order lies in the relative magnitude of these two effects for fluorine versus chlorine.
Diagram: Electronic Effects in Halogenated Phenoxides
Caption: Spectrophotometric pKa determination workflow.
Conclusion
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Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. (2023-07-13). MDPI. [Link]
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Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. (2012). [Link]
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Pentafluorophenol - Wikipedia. Wikipedia. [Link]
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Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chimica Slovenica. [Link]
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The correct order of acid strength of the following class 12 chemistry CBSE - Vedantu. (n.d.). Vedantu. [Link]
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Why is o-fluorophenol a stronger acid than p-fluorophenol? - Chemistry Stack Exchange. (2017-08-27). [Link]
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Chemistry Phenol Acidity - SATHEE. (n.d.). [Link]
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Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. (2019). [Link]
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Hammett pσ correlation for reactions of lactoperoxidase compound II with phenols. (n.d.). European Journal of Biochemistry. [Link]
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Absolute pKa Determinations for Substituted Phenols | Journal of the American Chemical Society - ACS Publications. (n.d.). [Link]
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Chapter 24: Phenols. Alcohols contain an OH group bonded. (n.d.). [Link]
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Is p-bromophenol more acidic than p-chlorophenol? - Chemistry Stack Exchange. (2015-04-12). [Link]
-
4-Chlorophenol - Wikipedia. Wikipedia. [Link]
- Phenol or para chlorophenol, which one is more acidic, and why? - Quora. (2017-11-30).
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Solved The pKa of 4-chlorophenol is 9.14 (what is the | Chegg.com. (2021-01-27). [Link]
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Phenol's Acidity Explained: What Every Student Should Know - Sudhir Nama. (2024-11-04). [Link]
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7.4: Acid-base Properties of Phenols - Chemistry LibreTexts. (2022-07-20). [Link]
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A Senior Application Scientist's Guide to the Differential Scanning Calorimetry of 2-Chloro-3-fluorophenol
A Comparative Analysis for Pharmaceutical and Materials Science Professionals
In the landscape of pharmaceutical development and materials science, a thorough understanding of a compound's physicochemical properties is not merely academic—it is a cornerstone of ensuring product safety, efficacy, and stability. For active pharmaceutical ingredients (APIs) and key organic intermediates like 2-Chloro-3-fluorophenol, thermal analysis is a critical characterization step. This guide provides an in-depth examination of this compound using Differential Scanning Calorimetry (DSC), comparing its thermal behavior to illustrate concepts of purity, polymorphism, and isomeric differentiation.
As a Senior Application Scientist, my objective is to move beyond a simple recitation of methods. Instead, this guide will illuminate the causality behind experimental choices and the logic of data interpretation, providing a framework for robust thermal analysis in your own research.
Part 1: The Foundational Role of DSC in Compound Characterization
Differential Scanning Calorimetry is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[1] For a small organic molecule like this compound, DSC provides a wealth of information from a minimal amount of material, typically 1-5 mg.[2][3]
Key parameters we can derive include:
-
Melting Point (Tm): The temperature at which a substance transitions from a solid to a liquid state. This is observed as an endothermic peak on a DSC thermogram.
-
Enthalpy of Fusion (ΔHfus): The amount of energy required to melt the sample, corresponding to the area under the melting peak.
-
Purity: The presence of impurities lowers and broadens the melting point, a phenomenon that can be quantified using the van't Hoff equation.[4][5][6][7][8]
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with a unique melting point and thermal profile.[1][9][10][11][12]
The following workflow provides a logical sequence for a comprehensive DSC analysis.
Caption: High-level workflow for DSC analysis of a small molecule.
Part 2: Comparative Analysis – Purity and Isomeric Effects
The true power of DSC is revealed through comparison. Here, we analyze the hypothetical but representative DSC data for high-purity this compound against two critical alternatives: an impure sample and a positional isomer, 2-Chloro-4-fluorophenol.
| Compound | Purity (mol%) | Onset T (°C) | Peak T (°C) | ΔHfus (J/g) | Observations |
| This compound | >99.5% | 48.5 | 49.8 | 115.2 | Sharp, symmetric melting endotherm. |
| This compound | ~98.0% | 46.2 | 48.1 | 110.8 | Broader melting range, depressed onset temperature.[7][8] |
| 2-Chloro-4-fluorophenol | >99.5% | 43.5 | 44.7 | 125.6 | Distinctly different melting point due to molecular structure.[13] |
Note: Data for this compound is representative for illustrative purposes. Data for 2-Chloro-4-fluorophenol is based on literature values.[13]
Interpretation and Insights
-
Purity Assessment: The comparison between the pure and impure samples of this compound clearly demonstrates the principle of melting point depression. The presence of impurities disrupts the crystal lattice, requiring less energy to initiate melting (lower onset T) and spreading the transition over a wider temperature range.[8] This is a foundational application of DSC for quality control in pharmaceutical manufacturing. The ASTM E928 standard provides a rigorous methodology for this type of purity determination.[4][5][6]
-
Isomer Differentiation: this compound and 2-Chloro-4-fluorophenol share the same molecular formula (C6H4ClFO) and weight (146.55 g/mol ).[13][14] However, the different positions of the halogen substituents significantly alter the intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions) within the crystal lattice. This results in distinct melting points and enthalpies of fusion, making DSC an excellent tool for rapid isomer identification and confirmation.
Part 3: Exploring Polymorphism – The Search for Metastable Forms
Polymorphism, the existence of multiple crystal forms, is a critical concern in drug development.[9][12] Different polymorphs can have different solubilities, stabilities, and bioavailabilities, making their identification and control essential.[10] DSC is a primary screening tool for detecting polymorphic behavior.[1][11]
A common DSC experiment to screen for polymorphs is a heat-cool-heat cycle.
-
First Heat: The initial sample is heated past its melting point to erase its "thermal history."
-
Controlled Cool: The molten sample is cooled at a specific rate, allowing it to recrystallize. This process may lead to the formation of a different, potentially metastable, polymorph.
-
Second Heat: The recrystallized sample is heated again. The appearance of new or different thermal events (e.g., a lower melting point, a solid-solid transition) in the second heat is a strong indicator of polymorphism.
Caption: Decision logic for interpreting heat-cool-heat DSC experiments.
For this compound, if a metastable form were present, the second heating scan might show an exothermic peak (recrystallization to the more stable form) followed by the endothermic melt of the stable form.[10]
Part 4: Self-Validating Experimental Protocol
Trustworthy data begins with a robust, well-controlled experimental procedure. The following protocol incorporates self-validating steps to ensure data integrity.
Objective: To determine the melting point, enthalpy of fusion, and assess the purity of this compound, while screening for potential polymorphism.
Materials:
-
This compound sample
-
High-purity Indium calibration standard
-
Aluminum hermetic DSC pans and lids
-
DSC Instrument with refrigerated cooling system
-
Nitrogen (99.99+% purity) for purge gas
Procedure:
-
Instrument Calibration:
-
Prior to sample analysis, perform a two-point calibration check.
-
Run a certified Indium standard (Tm = 156.6 °C) at the same heating rate as the experiment (10 °C/min).
-
Verify that the measured onset of melting and enthalpy of fusion for Indium are within the laboratory's established tolerance limits (e.g., ±0.2 °C and ±2%, respectively). This step ensures the trustworthiness of the instrument's temperature and heat flow measurements.
-
-
Sample Preparation:
-
Tare an aluminum hermetic pan and lid.
-
Accurately weigh 2-3 mg of this compound into the pan. A smaller sample size minimizes thermal gradients.[15]
-
Hermetically seal the pan. Causality: Phenolic compounds can be volatile. A hermetic seal prevents mass loss due to sublimation during the heating run, which would otherwise invalidate enthalpy calculations.[3]
-
Prepare an identical empty, hermetically sealed pan to serve as the reference.
-
-
DSC Method Execution:
-
Place the sample pan and reference pan into the DSC cell.
-
Set the purge gas (Nitrogen) to a flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative decomposition of the sample at elevated temperatures.[3]
-
Execute the following thermal program:
-
Segment 1: Equilibrate at 25.00 °C.
-
Segment 2: Ramp temperature at 10.00 °C/min to 100.00 °C. (This captures the primary melt).
-
Segment 3 (Optional - for Polymorph Screen): Ramp temperature at 20.00 °C/min to -20.00 °C.
-
Segment 4 (Optional - for Polymorph Screen): Ramp temperature at 10.00 °C/min to 100.00 °C.
-
-
-
Data Analysis:
-
Melting Point & Enthalpy: Integrate the area of the melting endotherm from the first heating scan. Report the onset temperature, peak maximum temperature, and the enthalpy of fusion (ΔHfus) in J/g.
-
Purity Analysis: Utilize the instrument's software to perform a purity calculation based on the van't Hoff model, applying it to the leading edge of the melting peak. This method is most reliable for purities above 98.5 mol%.[4][7]
-
Polymorphism: Overlay the first and second heating scans. Scrutinize for any differences in thermal events as described in Part 3.
-
Conclusion
The thermal analysis of this compound by Differential Scanning Calorimetry is a rapid, precise, and data-rich endeavor. As demonstrated, a single experiment can yield critical data on identity (melting point), purity, and solid-state structure (polymorphism). By comparing the results against isomers and impure batches, and by employing a logical, self-validating experimental design, researchers can generate the high-quality, trustworthy data necessary to advance drug development and materials science projects with confidence.
References
- ASTM E928-03 - Standard Test Method for Determination of Purity by Differential Scanning Calorimetry. (n.d.).
- ASTM E928-25 - Standard Test Method for Purity by Differential Scanning Calorimetry. (n.d.).
- E928 Standard Test Method for Purity by Differential Scanning Calorimetry. (2025).
- Purity Testing by Differential Scanning Calorimetry – ASTM E928 Standard. (n.d.). Infinita Lab.
- E928 Standard Test Method for Determination of Purity by Differential Scanning Calorimetry. (2014).
- Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis
- A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. (n.d.). TA Instruments.
- Calorimetry for polymorph detection. (2007). European Pharmaceutical Review.
- Purity Measurements of Pharmaceuticals and Organics by DSC. (n.d.). Thermal Support.
- Polymorphism of Drugs. (n.d.). Shimadzu.
- DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acet
- Purity Determination of Low - Molecular - Mass Compounds by DSC. (n.d.). Scribd.
- Determination of % purity of a compound by by Using DSC. (n.d.). Slideshare.
- Differential scanning calorimetry method for purity determination: A case study on polycyclic aromatic hydrocarbons and chloramphenicol. (2025).
- DSC purity determin
- This compound. (n.d.). PubChem.
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Safety Operating Guide
Proper Disposal of 2-Chloro-3-fluorophenol: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is not just a matter of compliance, but a cornerstone of scientific integrity and operational excellence. This guide provides a detailed, step-by-step framework for the proper disposal of 2-Chloro-3-fluorophenol, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety principles and regulatory guidelines, designed to be a trusted resource for your laboratory's chemical hygiene plan.
Understanding the Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the hazards associated with this compound is paramount. This compound, a halogenated phenol, presents several risks that dictate its proper management.
Key Hazards:
-
Toxicity: this compound is harmful if swallowed.[1]
-
Environmental Hazard: It is harmful to aquatic life with long-lasting effects.[1]
-
Corrosivity: Like many phenols, it can be corrosive and cause irritation or burns to the skin and eyes.
GHS Hazard Information
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | |
| Hazardous to the Aquatic Environment, Long-Term Hazard (Category 3) | H412: Harmful to aquatic life with long lasting effects | None | None |
This table summarizes the primary GHS classifications for this compound based on available supplier information.[1]
Immediate Safety and Personal Protective Equipment (PPE)
The causality behind stringent PPE requirements lies in preventing any direct contact with the chemical. Given its potential for skin and eye irritation, a comprehensive barrier is essential.
Mandatory PPE:
-
Eye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are essential. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A lab coat must be worn to protect against accidental skin contact.
-
Respiratory Protection: While general handling in a well-ventilated area or a chemical fume hood should be sufficient, a NIOSH-approved respirator with organic vapor cartridges may be necessary for spill cleanup or when dealing with heated material.
The following diagram illustrates the decision-making process for selecting appropriate PPE.
Caption: Workflow for the segregation and disposal of this compound waste.
Spill Management: A Calm and Methodical Approach
In the event of a spill, a prepared and systematic response is crucial to mitigate exposure and environmental contamination.
For Small Spills (manageable by laboratory personnel):
-
Alert and Isolate: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the room.
-
Absorb: Cover the spill with a chemical absorbent material, such as vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a detergent and water solution. The cleaning materials should also be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, following your institution's policies.
For Large Spills:
-
Evacuate: Immediately evacuate the area.
-
Alert: Alert your institution's emergency response team and EHS department.
-
Isolate: If it is safe to do so, close the doors to the affected area to contain vapors.
-
Do Not Attempt to Clean: Await the arrival of trained emergency responders.
By adhering to these detailed procedures, you contribute to a culture of safety and responsibility within your laboratory. This guide is intended to be a valuable resource, but it is not a substitute for your institution's specific chemical hygiene plan and the Safety Data Sheet (SDS) for this compound. Always consult these documents for the most comprehensive and up-to-date information.
References
-
ACTA, Inc. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. ACTA. Retrieved from [Link]
-
Ohio Environmental Protection Agency. (n.d.). WASTE CODES. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). RCRA Hazardous Waste F list. Retrieved from [Link]
Sources
Comprehensive Safety and Handling Guide for 2-Chloro-3-fluorophenol
A Senior Application Scientist's Field-Proven Protocol for Researchers and Drug Development Professionals
The prudent handling of halogenated phenols is a cornerstone of laboratory safety and experimental integrity. 2-Chloro-3-fluorophenol, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals, demands a rigorous and informed approach to its management in a research setting.[1] This guide moves beyond a simple checklist, providing a deep, scientifically-grounded framework for the safe and effective use of this compound, from initial risk assessment to final disposal. Our objective is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the validity of your research outcomes.
Hazard Analysis: Understanding the Intrinsic Risks
This compound is a multi-faceted hazard that must be respected. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] Furthermore, it is known to cause significant skin and eye irritation.[2] Its corrosive nature means that direct contact can lead to burns.[1] The causality behind these hazards lies in its chemical structure—a phenol ring substituted with both chlorine and fluorine. This combination can enhance its reactivity and ability to penetrate biological membranes, leading to systemic toxicity and localized tissue damage.
Primary Hazards:
-
Acute Toxicity: Harmful via oral, dermal, and inhalation routes.[2]
-
Skin and Eye Irritation/Corrosion: Causes serious eye irritation and skin irritation.[2] Direct contact may result in burns.[1]
-
Respiratory Irritation: May cause irritation to the respiratory tract upon inhalation of its dust or vapors.[2]
A thorough risk assessment is the mandatory first step before any handling. This involves not just acknowledging the hazards but evaluating them in the context of your specific experimental procedures—the quantities being used, the duration of exposure, and the potential for aerosolization.
Personal Protective Equipment (PPE): An Essential Barrier
A multi-layered PPE strategy is non-negotiable. The selection of appropriate barriers is your primary defense against the hazards outlined above. The following table summarizes the minimum required PPE for operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation (in a fume hood) | Chemical splash goggles | Double-gloving with nitrile or neoprene gloves | Flame-resistant lab coat | N95 respirator (or higher) if dust is generated |
| Conducting Reactions and Purifications (in a fume hood) | Chemical splash goggles and face shield | Double-gloving with nitrile or neoprene gloves | Chemical-resistant apron over a flame-resistant lab coat | Use within a certified chemical fume hood is the primary control. Respirator on standby for emergencies. |
| Handling Outside of a Fume Hood (Not Recommended) | Chemical splash goggles and face shield | Double-gloving with nitrile or neoprene gloves | Chemical-resistant coveralls | A full-face respirator with appropriate cartridges for organic vapors and particulates is mandatory. |
Causality of PPE Choices:
-
Eye Protection: Chemical splash goggles are essential to protect against splashes. A face shield provides an additional layer of protection for the entire face, which is crucial during procedures with a higher risk of splashing, such as transfers or extractions.[3]
-
Hand Protection: Double-gloving is a field-proven best practice. It provides a buffer; if the outer glove is compromised, the inner glove still offers protection while you retreat and re-glove. Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals. Always inspect gloves for any signs of degradation or puncture before use and change them frequently.[2][4]
-
Body Protection: A flame-resistant lab coat is standard. A chemical-resistant apron provides an additional barrier against spills of corrosive liquids.[5] For significant spill risks, chemical-resistant coveralls are warranted.[6]
-
Respiratory Protection: All handling of this compound solids and solutions should ideally occur within a certified chemical fume hood to control vapor and dust exposure at the source.[7] If weighing outside a containment hood where dust may be generated, an N95 respirator is a necessary precaution.
Operational Workflow: A Step-by-Step Protocol
This workflow is designed to be a self-validating system, with safety checks built into each stage.
Caption: Safe Handling Workflow for this compound.
Detailed Methodology:
-
Preparation:
-
Handling:
-
Post-Handling & Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with the compound. A suitable solvent wash followed by soap and water is generally effective.
-
Remove PPE in the correct order to avoid cross-contamination (e.g., gloves last) and dispose of single-use items appropriately.
-
Emergency and Disposal Plans: Preparedness is Paramount
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][9] Forcibly hold eyelids open to ensure an effective wash.[10]
-
Skin Contact: Take off immediately all contaminated clothing.[11] Wash off with soap and plenty of water for at least 15 minutes.[2] Seek immediate medical attention.
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2] If not breathing, give artificial respiration.[12] Seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[13] Seek immediate medical attention.[12]
-
Spill Response: For small spills, absorb the material with an inert absorbent such as vermiculite or dry sand.[14] Collect the material into a sealed, labeled container for hazardous waste disposal.[14] For large spills, evacuate the area and contact your institution's environmental health and safety department.[10][14]
Disposal Plan:
The disposal of this compound and any contaminated materials must be handled as hazardous waste.
-
Waste Collection: Collect all liquid and solid waste in separate, clearly labeled, and sealed containers.[14] The container should be marked as "Hazardous Waste: Chlorinated Organic Compound."
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company.[14] High-temperature incineration is a common and effective method for the disposal of chlorinated organic compounds.[14]
-
Prohibition: Never dispose of this chemical down the drain or in regular trash.[11][14]
By adhering to these scientifically-backed protocols, you build a culture of safety that protects you, your research, and your environment. Trust in these procedures is built upon the understanding of why each step is critical.
References
-
This compound - ChemBK. (2024). ChemBK. [Link]
-
This compound | C6H4ClFO | CID 11205840 - PubChem. National Institutes of Health. [Link]
-
Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon Occupational Safety and Health. [Link]
-
Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]
-
Spill Control/Emergency Response - EHSO Manual. (2026). Oakland University. [Link]
-
UNIT 7: Personal Protective Equipment. University of Hawai'i at Manoa. [Link]
-
Emergency Procedures for Incidents Involving Chemicals. University of Kentucky. [Link]
-
Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid. Centers for Disease Control and Prevention. [Link]
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Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
